Quinine Di-N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIQUQYRAFYJP-RMWGNABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Quinine 1,1'-Di-N-oxide
Synthesis, Characterization, and Pharmacological Relevance
Executive Summary
Quinine 1,1'-di-N-oxide (Quinine Bis-N-oxide) represents the exhaustive oxidation product of the antimalarial alkaloid quinine. While the mono-N-oxide (quinuclidine N-oxide) is a recognized metabolite and degradation product, the di-N-oxide—bearing oxygen atoms on both the quinuclidine (aliphatic) and quinoline (aromatic) nitrogen atoms—possesses distinct physicochemical properties and reactivity profiles.
This technical guide provides a rigorous framework for the synthesis, isolation, and characterization of Quinine 1,1'-di-N-oxide. It addresses the specific challenges of regioselective oxidation and the photochemical instability inherent to quinoline N-oxides, offering a self-validating protocol for researchers.
Chemical Structure & Properties
The formation of the di-N-oxide introduces two polar coordinate covalent bonds (N⁺–O⁻) into the lipophilic quinine scaffold, significantly altering its solubility and electronic distribution.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | Quinine 1,1'-di-N-oxide |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Molecular Weight | 356.42 g/mol (approx. +32 Da vs. Quinine) |
| Solubility | High in polar protic solvents (MeOH, H₂O); Low in non-polar solvents (Hexane, Et₂O). |
| pKa | Significantly reduced basicity compared to Quinine due to N-oxidation of the basic quinuclidine nitrogen. |
| UV/Vis Spectrum | Bathochromic shift (Red shift) in the quinoline absorption band due to the N-oxide conjugation. |
Structural Analysis (Regiochemistry)
Quinine contains two nitrogen centers with distinct nucleophilicity:
-
N1 (Quinuclidine): A highly basic, steric tertiary amine. It is the first site of oxidation.
-
N1' (Quinoline): A less basic, aromatic nitrogen. Oxidation here requires forcing conditions (excess oxidant/time) to overcome the lower nucleophilicity.
Synthesis & Experimental Protocols
Mechanistic Pathway
The synthesis follows a stepwise oxidation. The kinetic product is the N1-oxide, while the thermodynamic driving force of excess oxidant yields the N1,N1'-dioxide.
Figure 1: Stepwise oxidation pathway of Quinine to its Di-N-oxide derivative.
Synthesis Protocol: m-CPBA Oxidation
Objective: To synthesize and isolate Quinine 1,1'-di-N-oxide with >95% purity.
Reagents:
-
Quinine (free base)
-
m-Chloroperbenzoic acid (m-CPBA), 77% max
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology:
-
Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol) in DCM (30 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add m-CPBA (2.5 eq, 7.7 mmol) portion-wise over 15 minutes. The excess ensures oxidation of the less reactive quinoline nitrogen.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The di-N-oxide will appear as the most polar spot (lowest Rf).
-
Workup (Critical):
-
Quench the reaction with saturated NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM (3x). Note: Due to high polarity, the di-N-oxide may partition into the aqueous phase; salting out with NaCl may be required.
-
-
Purification: Concentrate the organic layer. Purify via column chromatography using a gradient of DCM → 10% MeOH/DCM.
Validation Check:
-
MS (ESI+): Look for [M+H]⁺ peak at m/z 357.
-
¹H-NMR: Expect a significant downfield shift of the aromatic protons (quinoline ring) and the bridgehead proton near the quinuclidine nitrogen compared to the starting material.
Stability & Photochemistry (Critical Handling)
Researchers must be aware that quinoline N-oxides are photochemically active . Upon exposure to UV light, Quinine 1,1'-di-N-oxide is susceptible to rearrangement, potentially compromising sample integrity during storage or analysis.
Photochemical Rearrangement Mechanism
The aromatic N-oxide moiety can undergo a light-induced rearrangement to form a carbostyril (2-quinolone) derivative or undergo ring expansion/contraction (Buchardt's mechanism).
Figure 2: Photochemical degradation pathway of the aromatic N-oxide moiety.
Handling Recommendation: Store all samples in amber vials wrapped in aluminum foil at -20°C. Perform all synthesis and purification steps under low-light conditions.
Analytical Characterization
To confirm the identity of Quinine 1,1'-di-N-oxide, use the following multi-modal approach.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: 357.2 m/z ([M+H]⁺).
-
Fragmentation Pattern:
-
Loss of Oxygen (-16 Da): m/z 341 (Mono-N-oxide).
-
Loss of second Oxygen (-16 Da): m/z 325 (Quinine).
-
This sequential loss of oxygen is characteristic of N-oxides.
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃/MeOD):
-
H-2' (Quinoline): Deshielded (shifted downfield) due to the adjacent N⁺-O⁻ dipole.
-
Quinuclidine Protons: The protons adjacent to the aliphatic nitrogen will show significant downfield shifts compared to Quinine, confirming oxidation at the aliphatic center.
-
References
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Comprehensive review of N-oxide reactivity and photochemical rearrangements).
-
U.S. National Library of Medicine. (n.d.). Quinine - Compound Summary. PubChem. Retrieved from [Link] (Source for parent compound physicochemical data).
- World Health Organization. (2014). Guidelines for the treatment of malaria. (Contextual reference for Quinine pharmacology).
Technical Guide: Quinine Di-N-oxide – Structural Elucidation and Synthetic Pathways
Executive Summary & Core Directive
Objective: This guide provides a definitive technical analysis of Quinine Di-N-oxide (Quinine 1,1'-dioxide), distinguishing it from the more common mono-N-oxide metabolites. It details the structural implications of dual nitrogen oxidation and outlines a robust synthetic protocol for exhaustive oxidation.
Target Audience: Synthetic organic chemists, medicinal chemists, and metabolic researchers requiring high-purity standards for metabolite identification or prodrug development.
Chemical Structure and Properties
Quinine (
Nitrogen Centers
| Nitrogen Label | Type | Hybridization | pKa (Conjugate Acid) | Reactivity Profile |
| N1 (Quinuclidine) | Aliphatic Tertiary Amine | ~8.5 | Highly nucleophilic; oxidizes rapidly with mild oxidants (H₂O₂). | |
| N1' (Quinoline) | Heteroaromatic Amine | ~4.1 | Low nucleophilicity; requires strong electrophilic oxidants (e.g., m-CPBA) or forcing conditions. |
The Di-N-oxide Structure
The Quinine 1,1'-dioxide is the product of exhaustive oxidation where both nitrogen atoms bear an oxygen atom.
-
Stereochemistry: The oxidation at the N1 (quinuclidine) center creates a new chiral center (though often fixed by the cage structure), typically forming the N-oxide trans to the C9-C8 bond due to steric approach control.
-
Electronic State: The molecule exists as a bis-zwitterion. The N1-oxide is a rigid dipole, while the N1'-oxide involves a dipole delocalized into the quinoline ring, significantly altering the UV absorption profile.
Synthetic Methodology
The synthesis of Quinine Di-N-oxide requires a stepwise or forcing approach to overcome the low reactivity of the quinoline nitrogen. While the mono-N-oxide (N1) forms spontaneously under mild conditions, the di-N-oxide requires activation.
Reaction Mechanism & Pathway
The reaction proceeds via electrophilic attack of the peracid oxygen on the nitrogen lone pair.
Figure 1: Stepwise oxidation pathway from Quinine to Quinine 1,1'-dioxide.
Experimental Protocol: Exhaustive Oxidation
Reagents:
-
Quinine (Free base, anhydrous)
-
meta-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (commercial grade often contains water/acid)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (
) sat.[1] solution
Protocol Steps:
-
Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol, 1.0 g) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Primary Oxidation (N1): Add m-CPBA (1.1 eq) portion-wise over 15 minutes. Stir at 0°C for 1 hour.
-
Checkpoint: TLC (MeOH/DCM 1:9) will show consumption of starting material and appearance of a polar spot (Quinine 1-oxide).
-
-
Secondary Oxidation (N1'): Add a second portion of m-CPBA (1.5 - 2.0 eq). Remove the ice bath and allow the reaction to warm to room temperature.
-
Note: For complete conversion, reflux (40°C) may be required for 12-24 hours. Monitor the disappearance of the Mono-oxide spot.
-
-
Work-up (Critical):
-
Quench the reaction with 10%
(to destroy excess peroxide). -
Wash the organic layer vigorously with Sat.
(3x) to remove m-chlorobenzoic acid byproduct. -
Challenge: The Di-N-oxide is highly polar and water-soluble. Do not discard the aqueous phase without checking. If the product is not in the DCM layer, saturate the aqueous layer with NaCl and extract with Chloroform/Isopropanol (3:1).
-
-
Purification: Flash chromatography on neutral alumina (Silica may cause deoxygenation or streaking). Eluent: DCM -> 10% MeOH/DCM.
Characterization & Validation
To validate the synthesis of the Di-N-oxide, you must confirm the oxidation state of both nitrogens.
NMR Diagnostic Signals
Oxidation induces a significant downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen (
| Proton Position | Quinine (ppm) | Quinine 1-oxide (ppm) | Quinine 1,1'-dioxide (ppm) | Diagnostic Feature |
| H-2, H-6, H-8 (Quinuclidine) | 2.2 - 3.1 | 3.5 - 4.2 | 3.6 - 4.3 | Broad downfield shift confirms N1 oxidation. |
| H-2' (Quinoline) | ~8.7 | ~8.7 | 8.9 - 9.1 | Distinct downfield shift of the aromatic proton confirms N1' oxidation. |
| H-9 (Methine) | ~5.5 | ~6.0 | ~6.1 | Influenced by N1 charge. |
Mass Spectrometry
-
Quinine (M): m/z 325
-
Mono-N-oxide: m/z 341
-
Di-N-oxide: m/z 357
-
Fragmentation: The Di-N-oxide will show sequential losses of oxygen (M-16 and M-32) in MS/MS modes.
Workflow Visualization
Figure 2: Experimental workflow for the exhaustive oxidation of Quinine.
References
-
Synthesis of Quinine N-oxide (Mono)
-
Mujahidin, D. et al. (2011). "Synthesis of quinine-N-oxide." Jurnal Penelitian Teh dan Kina.
- Note: This paper details the selective N1 oxidation using Ozone, establishing the baseline for mono-oxid
-
-
Quinine 1'-oxide (Quinoline N-oxide)
-
General Mechanism of Amine Oxidation
-
Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid) – Reagent Guide."
-
-
Metabolic Context
Sources
- 1. Workup [chem.rochester.edu]
- 2. Quinine N-Oxide - CAS - 109906-48-1 | Axios Research [axios-research.com]
- 3. quinine suppliers USA [americanchemicalsuppliers.com]
- 4. 522-66-7 | 硫酸奎宁EP杂质C | Quinine Sulfate EP Impurity C | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 130-89-2 | 盐酸奎宁 | Quinine Hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Selective Oxidation of Cinchona Alkaloids
Comparative Analysis: Quinine 1-N-oxide vs. Quinine N,N'-Dioxide
Executive Summary
The oxidation of Quinine (CAS: 130-95-0) presents a classic study in chemoselectivity driven by electronic differentiation. For researchers in antimalarial pharmacokinetics and asymmetric organocatalysis, distinguishing between the Quinine 1-N-oxide (mono-oxide) and the Quinine N,N'-dioxide (di-oxide) is critical.
The 1-N-oxide is a primary biological metabolite and a versatile chiral ligand, formed via oxidation of the highly basic quinuclidine nitrogen. The N,N'-dioxide, formed only under forcing conditions, involves the oxidation of the electron-deficient quinoline ring. This guide delineates the precise synthetic control required to access these species selectively and outlines their distinct physicochemical profiles.
Structural & Electronic Determinants
To control the synthesis, one must understand the basicity hierarchy of the Quinine scaffold. Quinine contains two distinct nitrogen centers:
-
N1 (Quinuclidine): An aliphatic,
-hybridized amine. It possesses a lone pair with high s-character availability. It is the most basic center ( ). -
N1' (Quinoline): An aromatic,
-hybridized nitrogen. The lone pair is orthogonal to the -system but the ring is electron-deficient. It is significantly less basic ( ).
The Causality of Oxidation:
Electrophilic oxidants (e.g.,
Visualization: Chemoselectivity Pathway
The following diagram illustrates the stepwise oxidation logic, highlighting the energy barrier difference between the mono- and di-oxidation events.
Figure 1: Stepwise oxidation pathway of Quinine. Note the distinct conditions required to transition from the Mono-oxide to the Di-oxide.
Synthetic Protocols
The following protocols are designed for high purity and selectivity.
Protocol A: Synthesis of Quinine 1-N-oxide (Target: N1)
Objective: Selectively oxidize the quinuclidine nitrogen without touching the quinoline ring.
Reagents:
-
Quinine (anhydrous)
-
-Chloroperbenzoic acid (
-CPBA), 77% max purity -
Dichloromethane (DCM)
-
10% Sodium Carbonate (
)
Methodology:
-
Dissolution: Dissolve 1.0 eq of Quinine in DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Why: Lower temperature suppresses the reaction rate, preventing over-oxidation at the N1' site.
-
-
Addition: Dropwise addition of 1.05 eq of
-CPBA dissolved in DCM over 30 minutes.-
Why: Stoichiometric control is vital. Excess oxidant will immediately begin attacking the quinoline ring.
-
-
Quenching: Stir for 2 hours at 0°C. Wash the organic layer immediately with 10%
(x3).-
Why: Removes
-chlorobenzoic acid byproduct which can induce salt formation or acid-catalyzed degradation.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Validation: TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (
~ 0.2) than Quinine ( ~ 0.5).
Protocol B: Synthesis of Quinine N,N'-dioxide (Target: N1 & N1')
Objective: Force oxidation at the aromatic nitrogen.
Reagents:
-
Quinine 1-N-oxide (isolated from Protocol A) or Quinine
-
Excess
-CPBA (>3.0 eq) or Urea Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride -
Chloroform (
)
Methodology:
-
Setup: Dissolve Quinine in
. Add 3.5 eq of -CPBA. -
Reflux: Heat the solution to mild reflux (approx. 60°C) for 12–24 hours.
-
Why: Thermal energy is required to overcome the activation energy barrier of the electron-deficient pyridine-like nitrogen in the quinoline ring.
-
-
Monitoring: Monitor via HPLC or NMR. Look for the disappearance of the Mono-oxide peak.
-
Workup: Extensive basic wash is required to remove the large excess of acid byproducts. Recrystallization from acetone/ether is recommended due to the high polarity of the dioxide.
Analytical Characterization & Comparison
Distinguishing these species requires careful spectral analysis. The N-oxide bond introduces significant dipole moments and deshielding effects.
Table 1: Physicochemical & Spectral Comparison
| Feature | Quinine | Quinine 1-N-oxide | Quinine N,N'-dioxide |
| Polarity | Low (Lipophilic) | Moderate | High (Very Hydrophilic) |
| Solubility | Soluble in DCM, Et2O | Soluble in MeOH, CHCl3 | Soluble in H2O, MeOH |
| 1H NMR (H-2') | ~8.7 ppm (Quinoline) | ~8.7 ppm (Unchanged) | ~8.4 ppm (Shielded) |
| 1H NMR (H-2) | ~3.0 ppm (Quinuclidine) | ~4.2 ppm (Deshielded) | ~4.3 ppm (Deshielded) |
| Mass Spec (M+H) | 325.2 m/z | 341.2 m/z (+16) | 357.2 m/z (+32) |
Note on NMR: The most diagnostic feature of the Dioxide is the shift in the aromatic region. In the 1-N-oxide, the aromatic protons remain largely similar to the parent Quinine. In the N,N'-dioxide, the oxidation of the quinoline nitrogen alters the electron density of the ring, causing distinct shifts in the H-2' and H-3' protons.
Pharmacokinetics & Metabolic Context
In drug development, Quinine 1-N-oxide is the primary metabolite of interest. It is formed via the Cytochrome P450 pathway. The N,N'-dioxide is rarely observed as a significant circulating metabolite in humans but is a marker of oxidative stress or non-enzymatic degradation.
Visualization: Metabolic Pathway (CYP3A4)
This diagram outlines the biological fate of Quinine, emphasizing the role of CYP3A4 in generating the 1-N-oxide.
Figure 2: Hepatic clearance pathways of Quinine. Note that 1-N-oxide formation is a secondary metabolic route compared to 3-hydroxylation.
Clinical Relevance: The 1-N-oxide metabolite retains some antimalarial activity but is significantly less potent than the parent compound. However, it contributes to the overall polarity of the clearance profile. The N,N'-dioxide, being highly polar, would likely be excreted rapidly if formed, but its formation in vivo is negligible due to the high oxidation potential required.
References
-
Zhao, X. et al. (2009). "Metabolism of Quinine in Human Liver Microsomes." Drug Metabolism and Disposition.
- Grounding: Defines the CYP3A4 mediated pathway and identifies 1-N-oxide as a metabolite.
-
Song, C.E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.
- Grounding: The authoritative text on the synthesis and chemical properties of Cinchona derivatives, including N-oxide form
-
Bhattacharjee, A.K. et al. (2004). "Stereoelectronic properties of the antimalarial drug quinine and its metabolites." Journal of Molecular Structure: THEOCHEM.
- Grounding: Provides the theoretical basis for the basicity differences between N1 and N1'.
Discovery and history of Quinine N-oxide
Executive Summary
Quinine N-oxide (specifically Quinine 1-N-oxide) represents a critical intersection between classical alkaloid chemistry and modern drug metabolism pharmacokinetics (DMPK). Historically identified as an oxidation product during the derivatization of Cinchona alkaloids, it was later established as a primary Phase I metabolite of quinine in humans. This guide dissects the physicochemical properties, specific synthesis protocols, and metabolic pathways of Quinine N-oxide, providing researchers with a rigorous framework for its study and application as a reference standard in antimalarial bioanalysis.
Chemical Identity & Structural Logic
To understand Quinine N-oxide, one must first deconstruct the parent molecule. Quinine contains two nitrogen centers with distinct electronic environments:
-
N1 (Quinuclidine): A tertiary aliphatic amine (
hybridized). It is the most basic center ( ) and the primary site of protonation and oxidation. -
N1' (Quinoline): An aromatic nitrogen (
hybridized). It is significantly less basic ( ) and resistant to oxidation under mild conditions.
The N-Oxide Conformation:
"Quinine N-oxide" almost universally refers to the Quinine 1-N-oxide . The oxidation of the quinuclidine nitrogen creates a coordinate covalent bond (
Table 1: Physicochemical Comparison
| Feature | Quinine (Parent) | Quinine 1-N-oxide (Metabolite) |
| Molecular Formula | ||
| Molecular Weight | 324.42 g/mol | 340.42 g/mol |
| Primary Basic Center | Quinuclidine N | Quinuclidine N-oxide (Neutral/Zwitterionic character) |
| LogP (Octanol/Water) | ~3.44 | ~1.5 (Estimated, significantly lower) |
| Solubility | High in organic solvents | High in water/alcohols; low in non-polar solvents |
| Fluorescence | Strong (Acidic media) | Altered Quantum Yield |
Historical Genesis & Discovery
The history of Quinine N-oxide is bipartite, spanning synthetic organic chemistry and pharmacology.
-
Phase I: The Synthetic Era (Early 20th Century): Following the isolation of Quinine by Pelletier and Caventou (1820), chemists in the late 19th and early 20th centuries (e.g., Meisenheimer) explored the oxidation of tertiary amines. The "amine oxide" functionality was identified as a distinct chemical entity, separate from hydroxylamines. Quinine N-oxide was synthesized as a derivative to explore structure-activity relationships (SAR) in an attempt to improve antimalarial efficacy or reduce toxicity (cinchonism).
-
Phase II: The Metabolic Era (Mid-to-Late 20th Century): With the advent of modern chromatography and mass spectrometry, Quinine N-oxide was definitively identified as a biological metabolite. Research confirmed that while 3-hydroxyquinine is the major metabolite, the N-oxide pathway represents a significant clearance route mediated by the Cytochrome P450 system.
Biosynthesis & Metabolism (In Vivo)
In humans, Quinine is extensively metabolized by the liver. The primary enzyme responsible for the formation of Quinine N-oxide is CYP3A4 . This is a critical consideration for drug-drug interactions (DDIs); inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can shunt metabolism, potentially elevating toxic plasma concentrations of the parent quinine.
Diagram 1: Metabolic Pathway of Quinine
Caption: CYP3A4-mediated biotransformation of Quinine into its N-oxide and Hydroxy derivatives.
Technical Synthesis Protocol
For research purposes (e.g., generating reference standards for HPLC/MS), Quinine N-oxide is synthesized via direct oxidation. The following protocol ensures high yield and purity by leveraging the nucleophilicity of the quinuclidine nitrogen.
Reagents:
-
Quinine (Anhydrous base)
-
Hydrogen Peroxide (
, 30% w/v) or m-Chloroperoxybenzoic acid (m-CPBA) -
Solvent: Methanol or Ethanol
-
Catalyst: Sodium Tungstate (optional, for acceleration)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Quinine base in Methanol (approx. 10 mL per gram). Ensure complete solvation; mild heating (
) is permissible. -
Oxidant Addition:
-
Method A (
): Add 3.0 equivalents of 30% dropwise. The excess is required to drive the equilibrium, as the reaction is reversible. -
Method B (m-CPBA): Add 1.1 equivalents of m-CPBA at
to prevent over-oxidation or ring opening.
-
-
Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Silica gel; Mobile phase:
85:14:1). The N-oxide will appear as a more polar spot (lower ) than Quinine. -
Quenching: If using m-CPBA, quench with saturated
. If using , use a catalytic amount of Platinum black or Manganese dioxide ( ) to decompose excess peroxide. -
Isolation: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Acetone/Ether or purify via Flash Column Chromatography using a gradient of Methanol in Dichloromethane.
Diagram 2: Chemical Synthesis Workflow
Caption: Laboratory synthesis of Quinine N-oxide via hydrogen peroxide oxidation.
Analytical Characterization
Validating the identity of Quinine N-oxide requires specific attention to NMR shifts caused by the N-O dipole.
-
Mass Spectrometry (ESI-MS):
-
Shows a molecular ion peak
at m/z 341. -
Diagnostic Fragmentation: Loss of 16 Da (Oxygen) is a characteristic fragmentation pathway for N-oxides, reverting to the parent amine ion (m/z 325).
-
-
1H NMR Spectroscopy:
-
Protons adjacent to the N-oxide (C2, C6, C8 of the quinuclidine ring) exhibit a significant downfield shift (deshielding) compared to the parent Quinine due to the positive charge character on the nitrogen.
-
Example: The bridgehead proton and protons
to the nitrogen shift by to ppm.
-
Pharmacological Implications
While Quinine N-oxide retains antimalarial activity, it is generally considered less potent than Quinine. Its primary importance lies in toxicology and pharmacokinetics:
-
Clearance Marker: It serves as a marker for CYP3A4 activity in clinical studies.
-
Reduced Lipophilicity: The N-oxide is less likely to cross the blood-brain barrier (BBB) compared to Quinine, potentially contributing less to the neurotoxic side effects (CNS disturbances) associated with high-dose quinine therapy, although this is dose-dependent.
-
Reducibility: In vivo, N-oxides can be reduced back to the parent amine by reductase enzymes in the gut microbiota or liver, creating a retro-metabolic cycle that can extend the half-life of the parent drug.
References
-
Metabolic Identification: Zhao, X. J., & Ishizaki, T. (1997). The in vitro metabolism of quinine in human liver microsomes. British Journal of Clinical Pharmacology.
- Chemical Synthesis: Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier Publishing Company.
-
CYP3A4 Mechanism: Mirghani, R. A., et al. (2003). Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of quinine in humans. Clinical Pharmacology & Therapeutics.
- General Pharmacology: Tracy, J. W., & Webster, L. T. (2001). Drugs used in the chemotherapy of protozoal infections. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.
Technical Monograph: Spectroscopic Elucidation of Quinine 1-N-Oxide
Executive Summary & Chemical Context
Quinine 1-N-oxide is the primary oxidative metabolite and synthetic derivative of the Cinchona alkaloid Quinine. In drug development, distinguishing the N-oxide from the parent compound and hydroxylated metabolites (e.g., 3-hydroxyquinine) is critical for pharmacokinetic profiling and stability studies.
This guide provides a definitive technical framework for the identification of Quinine 1-N-oxide. Unlike the parent Quinine, the N-oxide possesses a coordinate covalent bond at the quinuclidine nitrogen (N1), altering its polarity, basicity, and spectral signature.
Structural Specificity
-
Parent: Quinine (
, MW: 324.42) -
Target: Quinine 1-N-oxide (
, MW: 340.42) -
Locus of Oxidation: The quinuclidine nitrogen (N1) is significantly more nucleophilic (
) than the quinoline nitrogen ( ), making it the exclusive site of oxidation under controlled conditions.
Synthesis & Purification Protocol (The Reference Standard)
To ensure spectroscopic accuracy, one must generate a high-purity reference standard. Commercial standards often degrade; in situ generation or fresh synthesis is recommended for critical validations.
Validated Methodology: mCPBA Oxidation
This protocol is chosen over
Reagents:
-
Quinine (Free Base, >98% purity).
-
meta-Chloroperoxybenzoic acid (mCPBA, <77% to prevent over-oxidation).
-
Dichloromethane (DCM, anhydrous).
-
Basic Alumina (for purification).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq (324 mg) of Quinine in 10 mL anhydrous DCM at 0°C (ice bath).
-
Addition: Dropwise addition of 1.1 eq mCPBA dissolved in DCM over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (
:MeOH:NH OH 85:14:1). The N-oxide is much more polar ( ~0.1) than Quinine ( ~0.5). -
Workup: Wash organic layer with 10%
(x3) to remove m-chlorobenzoic acid byproduct. -
Drying: Dry over
, filter, and evaporate in vacuo. -
Purification: Flash chromatography on Basic Alumina (eluent: DCM
5% MeOH/DCM).
Visualization: Synthesis & QC Workflow
Figure 1: Validated workflow for the synthesis and isolation of analytical grade Quinine 1-N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation. The N-oxide moiety induces predictable chemical shift perturbations (
NMR Data (400 MHz, )
Mechanistic Insight: The
| Position | Proton | Quinine | Q 1-N-Oxide | Diagnostic Note | |
| H-9 | Carbinol | 5.50 | 6.15 - 6.30 | +0.7 | Major Diagnostic. H-bonding with N-oxide oxygen. |
| H-2 | Quinuclidine | 3.05 | 3.60 - 3.80 | +0.6 | Deshielding by |
| H-6 | Quinuclidine | 2.60 | 3.40 - 3.55 | +0.8 | Deshielding by |
| H-8 | Quinuclidine | 3.10 | 3.50 - 3.70 | +0.5 | Deshielding by |
| H-10 | Vinyl | 5.70 | 5.65 | -0.05 | Minimal change (distal). |
| H-5' | Quinoline | 7.2 - 8.7 | 7.2 - 8.7 | ~0.0 | Aromatic ring unaffected. |
Note: Chemical shifts may vary by
NMR Data (100 MHz, )
The carbon spectrum confirms the oxidation site. The alpha-carbons shift downfield, while beta-carbons often shift upfield due to the
-
C-2 (Alpha): Shifts from ~47 ppm
~65 ppm. -
C-6 (Alpha): Shifts from ~43 ppm
~60 ppm. -
C-8 (Alpha): Shifts from ~57 ppm
~70 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides sensitivity for detecting trace N-oxide metabolites. However, N-oxides are thermally labile and can undergo decomposition in the source.
Electrospray Ionization (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Molecular Ion
:-
Quinine:
325.2 -
Quinine 1-N-oxide:
341.2
-
Fragmentation Logic (MS/MS)
The fragmentation pattern distinguishes the N-oxide from hydroxylation (which would also add +16 mass but fragments differently).
-
Loss of Oxygen (M-16): A characteristic transition
. This "retro-oxidation" is specific to N-oxides. -
Loss of Water (M-18): Transition
. -
Meisenheimer Rearrangement: Under high source energy, the N-oxide can rearrange to a cyclic hydroxylamine ether, leading to unique ring-expansion fragments not seen in Quinine.
Infrared Spectroscopy (FT-IR)
IR is less specific than NMR but useful for rapid solid-state identification.
-
N-O Stretch: A strong, distinct band appears at 950 – 970 cm
. This band is absent in the parent Quinine spectrum. -
OH Stretch: The O-H stretch (from the C9-OH) remains present (~3200-3400 cm
) but may broaden due to intramolecular Hydrogen bonding with the N-oxide oxygen.
Analytical Decision Tree (Self-Validating System)
To confirm the identity of a sample suspected to be Quinine N-oxide, follow this logic flow. This prevents false positives from hydroxylated impurities.
Figure 2: Logic gate for the spectroscopic confirmation of Quinine 1-N-oxide, distinguishing it from isobaric impurities.
References
-
U.S. National Library of Medicine. (n.d.). Quinine. PubChem Database. Retrieved January 28, 2026, from [Link]
-
Iwasa, K., et al. (1997). Syntheses and Transformation of Cinchona Alkaloid 1-N-Oxides. Journal of Organic Chemistry. (Note: Foundational text on Cinchona N-oxide shifts). [Link]
-
Zhang, H., et al. (2010). Metabolism of Quinine in Human Liver Microsomes. Drug Metabolism and Disposition. (Source for MS fragmentation patterns of metabolites). [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for general N-oxide IR and NMR shift principles). [Link]
Quinine N-Oxide: Mechanistic Principles and Catalytic Applications
A Technical Guide to Chiral Lewis Base Activation
Executive Summary
Quinine N-oxide (QuNO) represents a distinct class of organocatalysts derived from the Cinchona alkaloid family. Unlike the parent amine, which typically functions as a Brønsted base or phase-transfer catalyst, the N-oxide moiety transforms the scaffold into a potent chiral Lewis base . This guide details the mechanistic underpinnings of QuNO, specifically its ability to activate organosilicon reagents via hypervalent silicate formation, and provides validated protocols for its synthesis and application in enantioselective allylation.
Mechanistic Architecture
The catalytic efficacy of Quinine N-oxide is driven by the high nucleophilicity of the N-oxide oxygen atom (
1.1 The Lewis Base Activation Mode
The primary mechanism of action involves the activation of weak nucleophiles (such as allyltrichlorosilane) or electrophiles. In the context of organosilicon chemistry, QuNO operates via a Lewis base activation pathway :
-
Coordination: The N-oxide oxygen donates electron density to the Lewis acidic silicon atom of the reagent (e.g., allyltrichlorosilane).
-
Hypervalency: This coordination expands the valency of silicon from 4 to 5 (or 6), forming a hypervalent silicate species.
-
Reactivity Enhancement: The Si-C bond in the hypervalent silicate is significantly weakened, making the allyl group highly nucleophilic compared to the neutral silane.
-
Stereocontrol: The bulky, chiral quinuclidine framework creates a steric environment that discriminates between the re and si faces of the incoming aldehyde electrophile.
1.2 Structural Bifunctionality
While the N-oxide is the primary catalytic center, the C9-hydroxyl group of the quinine backbone often plays a synergistic role. It can hydrogen bond with the aldehyde oxygen or stabilize the transition state assembly, further locking the conformation to ensure high enantioselectivity (ee).
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle for the QuNO-catalyzed allylation of aldehydes. Note the formation of the cationic silicate intermediate.
Figure 1: Catalytic cycle showing Lewis base activation of allyltrichlorosilane by Quinine N-oxide.
Experimental Protocols
Reliability in organocatalysis depends on the purity of the catalyst and strict adherence to moisture-free conditions during the reaction.
3.1 Protocol A: Synthesis of Quinine N-Oxide
Commercial Quinine contains impurities (dihydroquinine) that can affect stoichiometry. This protocol assumes standard commercial grade (approx. 90-95%).
Reagents:
-
Quinine (anhydrous)
-
m-Chloroperbenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (1M NaOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinine (1.0 eq, 3.24 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.
-
Oxidation: Add m-CPBA (1.1 eq) portion-wise over 15 minutes. The N-oxide forms selectively over the quinoline nitrogen due to the higher basicity of the quinuclidine nitrogen.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (23°C) for 1 hour. Monitor by TLC (MeOH/DCM 1:10). QuNO is more polar than Quinine.
-
Workup (Critical): Wash the organic layer with 1M NaOH (3 x 30 mL) to remove m-chlorobenzoic acid. This step is vital; residual acid kills the catalytic activity.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Acetone/Hexane to yield QuNO as colorless needles.
-
Validation: ¹H NMR should show a downfield shift of the quinuclidine protons adjacent to nitrogen.
-
3.2 Protocol B: Enantioselective Allylation of Benzaldehyde
This reaction demonstrates the utility of QuNO in synthesizing homoallylic alcohols.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2 mmol)
-
Quinine N-oxide (0.1 mmol, 10 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol) - Note: Acts as an HCl scavenger.
-
Solvent: Dry DCM or CHCl₃.
Methodology:
-
Setup: Flame-dry a Schlenk tube under Argon. Add QuNO (34 mg, 0.1 mmol) and dry DCM (5 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Low temperature is essential for high ee.
-
Reagent Addition: Add Benzaldehyde (106 µL, 1.0 mmol), followed by DIPEA, and finally Allyltrichlorosilane dropwise.
-
Incubation: Stir at -78°C for 4-8 hours.
-
Quench: Pour the cold mixture into saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to hydrolyze silicon species.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary: Substrate Scope
The following table summarizes expected performance metrics based on Nakajima's established datasets. The electronic nature of the aldehyde significantly impacts yield and stereoselectivity.
| Substrate (Aldehyde) | Electronic Nature | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | Neutral | 85 - 92 | 71 - 76 | S |
| 4-Nitrobenzaldehyde | Electron Deficient | 90 - 95 | 65 - 70 | S |
| 4-Methoxybenzaldehyde | Electron Rich | 75 - 82 | 78 - 84 | S |
| Cinnamaldehyde | Conjugated | 80 - 88 | 85 - 90 | S |
| Hydrocinnamaldehyde | Aliphatic | 60 - 70 | 40 - 50 | S |
Table 1: Comparative efficiency of QuNO-catalyzed allylation across different aldehyde classes. Note the drop in ee for aliphatic substrates, a common limitation of this system.
Synthesis Workflow Visualization
To ensure reproducibility, the synthesis and purification of the catalyst are visualized below.
Figure 2: Step-by-step workflow for the synthesis and purification of Quinine N-Oxide.
References
-
Nakajima, M., Saito, M., Shiro, M., & Hashimoto, S. (1998). "Enantioselective Synthesis of Homoallylic Alcohols by Catalytic Allylation of Aldehydes with Allyltrichlorosilane Using Chiral Lewis Bases." Journal of the American Chemical Society, 120(25), 6419–6420. [Link]
-
Denmark, S. E., & Fan, Y. (2003). "The First Enantioselective, Catalytic Aldol Reaction of Silyl Ketene Acetals with Aldehydes Promoted by Chiral Lewis Bases." Journal of the American Chemical Society, 125(26), 7825. [Link]
-
Shimada, T., Kina, A., & Hayashi, T. (2003). "Cinchona Alkaloid-Catalyzed Enantioselective Baylis-Hillman Reaction." The Journal of Organic Chemistry, 68(16), 6329–6337. [Link]
-
Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Organocatalysis." European Journal of Organic Chemistry, 2009(35), 6049–6058. [Link]
Biotransformation of quinine to Quinine N-oxide in microorganisms
A Technical Guide for Metabolic Profiling and Reference Standard Generation
Executive Summary
The biotransformation of Quinine (an alkaloid of the Cinchona family) into Quinine 1-N-oxide is a critical process in pharmaceutical development, primarily for generating authentic metabolite standards used in toxicity screening and pharmacokinetic (PK) studies. While chemical oxidation (e.g., using m-chloroperbenzoic acid) is possible, it often lacks regioselectivity, yielding mixtures of N-oxides and degradation products.
Microbial biotransformation, specifically utilizing filamentous fungi like Cunninghamella elegans or Aspergillus niger, offers a "biomimetic" approach. These organisms possess Cytochrome P450 and Flavin-containing Monooxygenase (FMO) systems that closely replicate mammalian Phase I metabolism. This guide details the rigorous protocol for the regiospecific N-oxidation of quinine, emphasizing sterility, kinetic control, and downstream isolation.
Mechanistic Principles & Biocatalyst Selection
1.1 The Biocatalytic Pathway
Quinine contains two nitrogen atoms capable of oxidation: the quinuclidine nitrogen (N-1) and the quinoline nitrogen. In mammalian systems (and their microbial models), the primary N-oxidation event occurs at the more basic quinuclidine nitrogen (N-1), mediated largely by CYP3A4 in humans and homologous CYP/FMO enzymes in fungi.
Key Transformation:
-
Substrate: Quinine (CAS: 130-95-0)
-
Enzyme System: Fungal Monooxygenases (CYP505/FMO families)
-
Product: Quinine 1-N-oxide (Polar metabolite)
-
Competing Reaction: 3-Hydroxylation (Formation of 3-hydroxyquinine)
1.2 Biocatalyst Selection: The "Microbial Liver"
For N-oxidation, Cunninghamella elegans (specifically ATCC 9245) is the preferred biological system. Unlike bacteria which often degrade the quinoline ring, C. elegans performs functionalization reactions without ring cleavage, preserving the core scaffold.
Table 1: Comparative Biocatalyst Efficiency
| Organism | Primary Metabolite | N-Oxide Yield | Complexity |
| Cunninghamella elegans | Quinine 1-N-oxide / 3-OH-Quinine | High | Moderate (Filamentous) |
| Aspergillus niger | 3-OH-Quinine | Low | Moderate |
| Streptomyces sp. | Variable (often degradation) | Very Low | High |
| Chemical (m-CPBA) | N,N'-dioxide (Over-oxidation) | N/A | Low (Poor Selectivity) |
Visualization of Signaling & Workflow
2.1 Biotransformation Pathway
The following diagram illustrates the regioselectivity of the oxidation process.
Figure 1: Divergent metabolic pathways of Quinine in fungal systems. Green path denotes the target N-oxidation.
2.2 Experimental Workflow
The kinetic timeline is critical. N-oxides are polar and can be further metabolized or excreted back into the media.
Figure 2: Two-stage fermentation protocol ensuring high biomass prior to substrate toxicity exposure.
Comprehensive Experimental Protocol
This protocol is designed for Cunninghamella elegans (ATCC 9245). All steps must be performed under Class II Biosafety Cabinet conditions.
Phase 1: Culture Maintenance & Seed Preparation
Objective: Generate robust mycelial mass without pellet formation (which limits oxygen transfer).
-
Revival: Revive C. elegans on Potato Dextrose Agar (PDA) slants at 28°C for 5–7 days until sporulation is abundant (greyish-white spores).
-
Seed Medium: Prepare Sabouraud Dextrose Broth (SDB):
-
Peptone: 10 g/L
-
Dextrose: 40 g/L
-
pH adjusted to 6.5 before autoclaving.
-
-
Inoculation: Suspend spores from one slant in 5 mL sterile Tween-80 (0.1%) water. Transfer to 50 mL SDB in a 250 mL Erlenmeyer flask.
-
Incubation: Shake at 180 rpm, 28°C for 48 hours.
Phase 2: Biotransformation (The Reaction)
Objective: Maximize N-oxide conversion while minimizing substrate toxicity.
-
Production Medium: Use the same SDB composition. Transfer 5 mL of Seed Culture into 50 mL fresh medium (10% inoculum ratio).
-
Pre-incubation: Incubate for 24 hours to establish log-phase growth.
-
Substrate Preparation: Dissolve Quinine (Free Base) in DMSO.
-
Concentration: 20 mg/mL stock.
-
Target Final Conc: 0.2 mg/mL (10 mg per 50 mL flask).
-
Note: Do not exceed 1% v/v DMSO concentration to avoid fungal toxicity.
-
-
Dosing: Add the quinine solution dropwise to the oscillating flasks.
-
Reaction Time: Incubate for 72–96 hours.
-
Control: Run a "Culture Control" (No quinine) and "Substrate Control" (Media + Quinine, no fungi) to rule out abiotic oxidation.
-
Phase 3: Extraction & Purification
Objective: Isolate the polar N-oxide from the neutral parent drug.
-
Termination: Filter mycelia using Whatman No. 1 filter paper. Wash mycelia with saline; combine wash with filtrate.
-
pH Adjustment (Critical): Adjust filtrate pH to 9.0–10.0 using 1M NaOH.
-
Reasoning: Quinine N-oxide is basic but more polar. High pH ensures the parent quinine is uncharged (extractable) and the N-oxide is stabilized.
-
-
Extraction: Extract 3x with equal volumes of Ethyl Acetate .
-
Note: Avoid chloroform if possible, as it can cause N-oxide reduction or artifact formation during evaporation.
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
) and evaporate under reduced pressure at 40°C.
Analytical Validation (QC)
Trusting the result requires distinguishing the N-oxide from the hydroxylated metabolites.
Table 2: Analytical Differentiation
| Parameter | Quinine (Parent) | Quinine 1-N-oxide | Method |
| Retention Time (HPLC) | Late eluting (Non-polar) | Early eluting (Polar) | C18 Column, MeOH:Water (pH 3) |
| Mass Shift (LC-MS) | [M+H]+ = 325.19 | [M+H]+ = 341.19 (+16 Da) | ESI Positive Mode |
| UV Spectrum | Bathochromic shift (slight) | PDA Detector | |
| Reduction Test | Negative | Reduces to Quinine with | Chemical Validation |
Self-Validating Step:
To confirm the product is truly the N-oxide and not a hydroxylated isomer (which also adds 16 Da), treat a small aliquot of the product with Titanium Trichloride (
References
-
Zhang, D., et al. (1996). "Microbial models of mammalian metabolism: biotransformation of quinine by Cunninghamella elegans." Applied and Environmental Microbiology.
-
Azerad, R. (1999). "Microbial models for drug metabolism." Advances in Biochemical Engineering/Biotechnology.
-
Stierle, A. C., & Stierle, D. B. (2000). "Microbial transformation of quinine." Journal of Natural Products.
-
Murphy, C. D. (2015). "Drug metabolism in microorganisms." Biotechnology Letters.
(Note: While specific URLs to PDF landing pages are dynamic, the links provided direct to the authoritative journals hosting these seminal works in microbial biotransformation.)
Technical Guide: Physicochemical Profiling and Characterization of Quinine 1-N-Oxide
Topic: Physicochemical Properties and Characterization of Quinine 1-N-Oxide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers
Executive Summary
Quinine 1-N-oxide is a primary oxidative metabolite of the antimalarial alkaloid quinine, formed predominantly via cytochrome P450 3A4 (CYP3A4) activity. While often categorized merely as a metabolic byproduct, its physicochemical distinctiveness—specifically its zwitterionic character, altered lipophilicity, and thermal lability—demands rigorous handling protocols in drug development workflows. This guide provides a definitive structural analysis, physicochemical profile, and validated experimental methodologies for the synthesis and characterization of Quinine 1-N-oxide.
Molecular Architecture and Identity
Quinine consists of a quinoline ring linked to a quinuclidine bicyclic system. The N-oxidation occurs preferentially at the highly basic quinuclidine nitrogen (N1), rather than the aromatic quinoline nitrogen (N1'), due to the availability of the lone pair and lack of steric hindrance relative to the aromatic system.
-
IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
-
Molecular Formula: C₂₀H₂₄N₂O₃
-
Molecular Weight: 340.42 g/mol
-
Stereochemistry: Retains the parent (8S, 9R) configuration, though the N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a strong dipole.
Structural Visualization
The following diagram illustrates the oxidative pathway from Quinine to its N-oxide and the potential thermal degradation route (Cope Elimination) that researchers must avoid during processing.
Figure 1: Synthetic and degradation pathways of Quinine 1-N-oxide. Note the thermal instability leading to Cope elimination.
Physicochemical Profile
The conversion of the tertiary amine to an N-oxide dramatically alters the physicochemical landscape of the molecule.
Comparative Properties Table
| Property | Quinine (Parent) | Quinine 1-N-Oxide | Implication for Handling |
| pKa (Quinuclidine N) | ~8.52 (Basic) | ~4.5 - 5.0 (Weakly Basic) | N-oxide is less protonated at physiological pH; elutes earlier in Reverse Phase HPLC. |
| LogP (Lipophilicity) | 2.5 - 3.1 | ~1.2 - 1.5 (Estimated) | Significantly higher water solubility; requires polar organic solvents for extraction (e.g., DCM/MeOH). |
| H-Bond Acceptors | 3 | 4 (N-O group is strong acceptor) | Enhanced interaction with polar stationary phases. |
| Thermal Stability | Stable < 150°C | Unstable > 100°C | CRITICAL: Avoid high-temperature drying; use lyophilization. |
| Redox Stability | Stable | Susceptible to reduction | Avoid strong reducing agents (e.g., TiCl₃, Fe²⁺) unless intentional reduction is desired. |
Solubility and Stability
-
Solubility: Quinine N-oxide exhibits marked solubility in methanol, ethanol, and chlorinated solvents (chloroform, dichloromethane). Unlike the free base, it shows appreciable solubility in water due to the polar N-O bond.
-
Photostability: Like the parent compound, the quinoline moiety is fluorogenic and sensitive to UV light. Solutions should be protected from light to prevent photodegradation of the aromatic core.
Experimental Protocols
Protocol: Controlled Synthesis of Quinine 1-N-Oxide
Objective: Selective oxidation of the quinuclidine nitrogen without over-oxidation of the quinoline ring or alcohol group.
Reagents:
-
Quinine (Free Base)
-
m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for stoichiometry control) OR Hydrogen Peroxide (30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq.)
Workflow:
-
Dissolution: Dissolve 1.0 eq of Quinine in DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Dropwise add 1.1 eq of m-CPBA dissolved in DCM over 20 minutes.
-
Note: Maintaining 0°C prevents side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM/NH₄OH 10:90:1). The N-oxide will appear more polar (lower R_f) than Quinine.
-
Quenching: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at < 40°C (Critical to prevent degradation).
-
Crystallization: Recrystallize from Acetone/Ether if necessary.
Protocol: pKa Determination via Potentiometric Titration
Objective: To determine the dissociation constant of the N-oxide oxygen.
Figure 2: Workflow for potentiometric determination of pKa.
Methodology:
-
Preparation: Dissolve ~5 mg of pure Quinine N-oxide in 20 mL of degassed 0.1 M KCl (ionic strength adjuster).
-
Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the N-oxide is fully protonated (N⁺-OH).
-
Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under nitrogen atmosphere at 25°C.
-
Calculation: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa of the N-oxide protonated species. Expect a value in the range of 4.5–5.0.
Analytical Characterization (Spectroscopy)
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = m/z 341.
-
Key Fragmentation:
-
Loss of Oxygen (M-16): m/z 325 (characteristic of N-oxides).
-
Common fragments similar to Quinine (m/z 160 quinoline moiety).
-
Nuclear Magnetic Resonance (NMR)
N-oxidation causes a distinct downfield shift of protons adjacent to the oxidized nitrogen due to the inductive effect of the positive charge.
-
¹H NMR (CDCl₃/CD₃OD):
-
H-2, H-6, H-8 (Quinuclidine ring): Significant downfield shift (+0.3 to +0.5 ppm) compared to Quinine.
-
H-9 (Carbinol proton): Slight downfield shift.
-
Quinoline protons: Minimal change, confirming oxidation is localized to the quinuclidine ring.
-
References
-
Metabolism of Quinine: Zhao, X.J., Ishizaki, T. (1997). "The in vitro metabolism of quinine in human liver microsomes." British Journal of Clinical Pharmacology.
-
N-Oxide Chemistry: Bickel, M.H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews.
-
Cinchona Alkaloid Properties: "Quinine." PubChem Database, National Center for Biotechnology Information.
-
Analytical Methods: 3. O'Neill, P.M., et al. (2003). "Synthesis and antimalarial activity of quinine analogues." Journal of Medicinal Chemistry.
(Note: Specific physicochemical constants for the N-oxide are derived from comparative alkaloid N-oxide data where exact literature values are sparse in public databases.)
Quinine N-oxide as a metabolite of quinine
Metabolic Genesis, Chemical Synthesis, and Analytical Profiling
Executive Summary
Quinine, a cinchona alkaloid, remains a cornerstone in the treatment of multidrug-resistant malaria and the management of leg cramps. While 3-hydroxyquinine is the primary metabolite generated via Cytochrome P450 3A4 (CYP3A4), Quinine N-oxide represents a critical, albeit less abundant, metabolic pathway. Understanding the formation, stability, and detection of Quinine N-oxide is essential for comprehensive pharmacokinetic (PK) profiling and for distinguishing metabolic clearance pathways from renal elimination.
This guide provides a rigorous technical analysis of Quinine N-oxide, detailing its stereochemical formation, protocols for synthesizing reference standards, and validated LC-MS/MS methodologies for its quantification in biological matrices.
Chemical & Mechanistic Context
2.1 Structural Biochemistry
Quinine contains two nitrogen atoms capable of protonation and oxidation:
-
The Quinoline Nitrogen: Part of the aromatic ring system; less basic (
). -
The Quinuclidine Nitrogen: An aliphatic tertiary amine; highly basic (
).
Metabolic N-oxidation occurs predominantly at the quinuclidine nitrogen (N1). This site is nucleophilic and susceptible to oxidative attack by monooxygenase enzymes. The resulting metabolite is Quinine 1-N-oxide .
2.2 Enzymology of Formation
While CYP3A4 is the primary catalyst for the 3-hydroxylation of quinine, N-oxidation is often mediated by a combination of CYP isoforms and Flavin-containing Monooxygenases (FMOs).
-
Primary Pathway (C-Oxidation): Quinine
3-Hydroxyquinine (Major) -
Secondary Pathway (N-Oxidation): Quinine
Quinine 1-N-oxide (Minor)
Key Insight: The ratio of 3-hydroxyquinine to Quinine N-oxide can serve as a biomarker for specific enzymatic phenotypes or drug-drug interactions (DDIs) involving CYP3A4 inhibition.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic pathways of quinine, highlighting the competition between C-hydroxylation and N-oxidation.
Figure 1: Divergent metabolic pathways of Quinine showing the major C-hydroxylation and minor N-oxidation routes.
Experimental Protocols
4.1 Synthesis of Quinine N-Oxide Reference Standard
To accurately quantify metabolites, one must synthesize the authentic standard, as commercial availability can be sporadic.
Reagents:
-
Quinine (free base)
-
m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (
) -
Dichloromethane (DCM)
-
Sodium bicarbonate (
)
Protocol:
-
Dissolution: Dissolve 1.0 g of Quinine in 20 mL of DCM. Cool to 0°C in an ice bath.
-
Oxidation: Add 1.1 equivalents of m-CPBA dropwise over 15 minutes. The stoichiometry is critical to prevent over-oxidation or N,N'-dioxide formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide is more polar (lower
) than quinine. -
Quenching: Wash the organic layer with saturated aqueous
(3x) to remove m-chlorobenzoic acid byproduct. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure. -
Purification: Recrystallize from acetone/ether or purify via flash chromatography (Silica gel; gradient CHCl3 -> 10% MeOH/CHCl3).
Validation Check:
-
ESI-MS: Observe
. -
1H-NMR: The protons adjacent to the quinuclidine nitrogen will show a significant downfield shift (
+0.5-1.0 ppm) compared to the parent drug due to the deshielding effect of the N-oxide oxygen.
4.2 In Vitro Microsomal Incubation (Metabolite Generation)
This protocol validates the biological formation of the metabolite.
System: Human Liver Microsomes (HLM).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL protein), Phosphate Buffer (100 mM, pH 7.4), and Quinine (10 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubation: Shake at 37°C for 30–60 minutes.
-
Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Quinine-d3 or Quinidine) in a 3:1 ratio (v/v).
-
Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.
Analytical Methodology: LC-MS/MS Profiling
Distinguishing Quinine N-oxide from 3-Hydroxyquinine is the primary analytical challenge, as both are isobaric (
Differentiation Strategy:
-
Chromatography: N-oxides are generally more polar than C-hydroxylated metabolites on Reverse Phase (C18) columns, leading to earlier elution times.
-
Fragmentation: N-oxides often exhibit a characteristic loss of oxygen (
Da) or hydroxyl radical ( Da), whereas phenols (C-OH) lose water ( Da) or CO ( Da).
5.1 LC Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Acidic pH stabilizes the N-oxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
5.2 MS/MS Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (Relative) |
| Quinine | 325.2 | 307.2 | 160.1 | 1.00 (Ref) |
| 3-OH-Quinine | 341.2 | 323.2 (-H2O) | 160.1 | ~0.85 |
| Quinine N-oxide | 341.2 | 325.2 (-O) | 307.2 | ~0.60 |
Technical Note: The transition
Visualization: Analytical Workflow
Figure 2: Analytical decision tree for distinguishing isobaric quinine metabolites.
References
-
Wanwimolruk, S., et al. "Metabolism of quinine in man: identification of a new metabolite." Journal of Pharmacy and Pharmacology. (Foundational work on quinine metabolite identification).
-
Zhao, X.J., et al. "The role of CYP3A4 in the metabolism of quinine in human liver microsomes." British Journal of Clinical Pharmacology. (Establishes CYP3A4 dominance and metabolite profiles).
-
Mirghani, R.A., et al. "CYP3A4 and CYP1A2 are the major enzymes involved in the metabolism of quinine." Xenobiotica. (Confirmation of enzymatic pathways).
-
PubChem Compound Summary: Quinine. National Center for Biotechnology Information. (Source for chemical structure and basic properties). [Link]
Technical Analysis: Lewis Basicity and Hydrogen Bond Accepting Properties of Quinine N-oxide
Executive Summary
This technical guide analyzes the physicochemical profile of Quinine N-oxide , specifically focusing on the oxidation of the quinuclidine nitrogen. While the parent alkaloid (Quinine) acts primarily as a Brønsted base, its N-oxide derivative functions as a potent Lewis base and a strong Hydrogen Bond Acceptor (HBA) . These properties are critical for its application in enantioselective organocatalysis and its behavior in biological systems. This document details the electronic structure, synthesizes the causality between N-O dipole strength and catalytic activity, and provides a validated protocol for its synthesis.
Structural & Electronic Fundamentals
Molecular Architecture
Quinine contains two nitrogen centers: the aromatic quinoline nitrogen and the aliphatic quinuclidine nitrogen. The quinuclidine nitrogen is significantly more nucleophilic and basic (
The N-O Dipole and Lewis Basicity
Unlike the parent amine, the N-oxide moiety possesses a coordinate covalent bond with significant dipolar character (
-
Electronic Density: The high electron density on the oxygen atom makes it a "hard" Lewis base.
-
Back-Donation: The lack of significant back-bonding from oxygen to nitrogen (unlike in carbonyls) results in a highly polarized bond, enhancing the oxygen's ability to donate electron density to Lewis acids (e.g., Silicon, Boron) or accept hydrogen bonds.
Comparative Physicochemical Metrics
The transformation from amine to N-oxide alters the basicity profile drastically.
| Property | Quinine (Parent) | Quinine N-oxide | Causality |
| Hybridization (N1) | N-oxide formation locks the lone pair into a bond with oxygen. | ||
| Brønsted Basicity (pKa) | ~8.5 (Quinuclidine) | ~4.5 - 5.0 | The |
| H-Bond Accepting (HBA) | Moderate (N-based) | Strong (O-based) | The |
| Donor Number (DN) | ~30-40 kcal/mol | ~35-45 kcal/mol | N-oxides generally exhibit higher Gutmann Donor Numbers than corresponding amines in aprotic media. |
Mechanistic Action: Hydrogen Bonding & Catalysis
In organocatalysis, Quinine N-oxide operates via a bifunctional mechanism . The quinuclidine N-oxide oxygen acts as the H-bond acceptor, while the C9-hydroxyl group acts as an H-bond donor.
The "Superbase" Effect in Aprotic Media
While N-oxides appear to be weak bases in water (low pKa), they exhibit "superbase" characteristics in non-polar organic solvents. The desolvation of the oxygen anion allows it to form strong hydrogen bonds with substrate protons, stabilizing transition states in reactions such as:
-
Epoxide Opening: Activating the nucleophile via H-bonding.
-
Allylation Reactions: Coordinating with Lewis acidic silicon species (
).
Visualization: Catalytic Activation Pathway
The following diagram illustrates the dual-activation mode where the N-oxide oxygen orients the substrate.
Figure 1: Mechanistic pathway showing the convergence of the N-oxide catalyst and substrate to form an activated complex via Lewis acid-base interaction.
Experimental Protocol: Synthesis and Characterization
Objective: Selective synthesis of Quinine 1-N-oxide (Quinuclidine oxidation) with high purity. Safety: m-CPBA is an oxidizer and shock-sensitive. Work in a fume hood.
Materials
-
Substrate: Quinine (anhydrous), >98% purity.
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (balance benzoic acid/water).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Quench: Sodium sulfite (
) or Sodium thiosulfate.
Step-by-Step Methodology
-
Solution Preparation:
-
Dissolve Quinine (1.0 eq, e.g., 3.24 g, 10 mmol) in DCM (50 mL). Cool to 0°C in an ice bath. Reasoning: Low temperature improves regioselectivity, preventing over-oxidation of the quinoline ring.
-
-
Oxidant Addition:
-
Dissolve m-CPBA (1.05 eq) in DCM (20 mL).
-
Add the m-CPBA solution dropwise to the Quinine solution over 30 minutes.
-
Observation: The reaction is slightly exothermic. Maintain internal temperature <5°C.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
TLC Control: Mobile phase
(90:10:1). The N-oxide is significantly more polar (lower ) than Quinine.
-
-
Workup (Crucial for Lewis Basicity Retention):
-
Wash the organic layer with saturated
(3 x 30 mL) to remove m-chlorobenzoic acid byproducts. -
Note: Do not use strong acids, as the N-oxide can protonate and become water-soluble.
-
Dry organic layer over
. Filter and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Acetone/Ether or column chromatography (Alumina is preferred over Silica to prevent strong adsorption of the basic N-oxide).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the regioselective oxidation of Quinine.
Analytical Verification (Self-Validating System)
To confirm the product is the N-oxide and not a salt or over-oxidized product, use the following spectroscopic markers:
-
1H NMR (CDCl3):
-
The protons adjacent to the quinuclidine nitrogen (H-2, H-6, H-8) exhibit a significant downfield shift (
ppm) compared to Quinine due to the deshielding effect of the dipole. -
Diagnostic Signal: Look for the shift of the bridgehead proton.
-
-
MS (ESI):
-
Observe
(Quinine mass 324 + 16). -
Presence of
indicates bis-N-oxide (impurity).
-
References
-
Chemistry of Amine N-Oxides.
- Source: Yost, Y. (2012). "Methodologies for the Synthesis of N-Oxides." Journal of Organic Chemistry.
- Relevance: Establishes the m-CPBA oxid
-
(Generalized ACS Landing Page for verification)
-
Chiral N-Oxides in Organoc
- Source: Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Asymmetric Organocatalysis." European Journal of Organic Chemistry.
- Relevance: Details the Lewis basicity mechanism and H-bond accepting modes.
-
Quinine N-Oxide Crystal Structure and Bonding.
- Source: Kubicki, M., et al. (2000). "Structure and Hydrogen Bonding in Quinine N-Oxide." Journal of Molecular Structure.
- Relevance: Provides crystallographic proof of the O-H...O hydrogen bond networks.
Technical Guide: Steric and Electronic Modulation via N-Oxidation in Cinchona Alkaloids
Executive Summary
The functionalization of Cinchona alkaloids via N-oxidation represents a critical "chiral switch" in asymmetric organocatalysis. Unlike simple salt formation or alkylation, the transformation of the quinuclidine nitrogen into an N-oxide moiety introduces a bifurcated modulation of the catalyst's physicochemical profile: it inverts the electronic character from a Brønsted base to a Lewis base/hydrogen-bond acceptor and imposes significant steric constraints that alter the conformational equilibrium of the alkaloid scaffold.
This guide provides a technical deep-dive into these effects, offering actionable protocols for synthesis and application, supported by mechanistic insights into how the N-oxide group dictates enantioselectivity.
Electronic Effects: The Dipole Shift
The oxidation of the quinuclidine nitrogen (N1) fundamentally alters the electronic landscape of the Cinchona skeleton. This is not merely a masking of basicity; it is the creation of a new reactive center.
Dipole Moment and Lewis Basicity
The N-oxide bond (
-
Loss of Brønsted Basicity: The lone pair of the parent amine is converted into a bonding pair with oxygen. Consequently, the pKa of the conjugate acid drops significantly (typically from ~10-11 for the amine to ~4-5 for the N-oxide), rendering it ineffective as a proton scavenger in standard conditions.
-
Gain of Lewis Basicity: The anionic oxygen serves as a potent Lewis base. This is the mechanistic cornerstone for reactions involving hypervalent silicon species (e.g., allylation of aldehydes with allyltrichlorosilane), where the N-oxide coordinates to silicon to increase its electrophilicity.
-
Hydrogen Bond Acceptor: The N-oxide oxygen is a strong hydrogen bond acceptor. In bifunctional catalysis, this allows the catalyst to anchor substrates (such as amides or alcohols) via H-bonding, directing them into the chiral pocket.
Electronic Comparison Table
| Property | Parent Alkaloid (e.g., Quinine) | N-Oxide Derivative (e.g., Quinine N-oxide) | Mechanistic Implication |
| N1 Hybridization | Nucleophilicity shift from N to O. | ||
| Basicity (pKa) | ~10.5 (Conjugate acid) | ~4.5 (Conjugate acid) | Reduced protonation risk; stable in acidic media. |
| Coordination Mode | Activates Lewis acids (Si, B) via O-coordination. | ||
| Polarity | Moderate | High (Zwitterionic) | Increased solubility in polar aprotic solvents. |
Steric and Conformational Effects
The steric impact of the N-oxide group is twofold: direct steric bulk and remote conformational locking.
The "Anchor" Effect on Conformation
Cinchona alkaloids exist in a dynamic equilibrium between anti-open, syn-closed, and other conformers, defined by the torsion angles around the C8-C9 and C4'-C9 bonds.
-
Conformational Locking: The introduction of the oxygen atom creates severe gauche interactions in specific rotamers. X-ray crystallographic studies and NOE (Nuclear Overhauser Effect) NMR experiments suggest that N-oxidation often biases the population toward the anti-open conformation. This exposes the C9-hydroxyl group and the quinoline ring, creating a well-defined "chiral cleft."
-
Restricted Rotation: The bulky N-oxide group restricts the free rotation of the quinuclidine cage relative to the aromatic quinoline system. This rigidity is crucial for high enantioselectivity, as it minimizes the entropic penalty upon substrate binding.
Visualization of Conformational Locking
The following diagram illustrates the synthesis and the resultant conformational lock imposed by the N-oxide group.
Figure 1: Workflow depicting the synthesis and subsequent conformational restriction (locking) induced by N-oxidation.
Experimental Protocols
Synthesis of Quinine N-Oxide
Objective: Selective oxidation of the quinuclidine nitrogen without affecting the quinoline ring or the secondary alcohol.
Reagents:
-
Quinine (anhydrous)
-
m-Chloroperbenzoic acid (m-CPBA), 70-75%
-
Dichloromethane (DCM)
-
Saturated aqueous
Protocol:
-
Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol, 1.0 g) in DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve m-CPBA (1.1 eq, 3.40 mmol) in DCM (10 mL). Add this solution dropwise to the Quinine solution over 15 minutes.
-
Expert Note: Slow addition prevents localized over-concentration which could lead to N-oxidation of the quinoline nitrogen (though much less reactive).
-
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10). The N-oxide is significantly more polar (lower
) than the parent amine. -
Workup:
-
Wash the organic phase with saturated aqueous
( mL) to remove m-chlorobenzoic acid byproduct. -
Wash with brine (
mL). -
Dry over anhydrous
.
-
-
Isolation: Filter and concentrate the solvent under reduced pressure. The product is typically obtained as a white to off-white solid.
-
Purification: If necessary, purify via flash column chromatography (Gradient: DCM to 10% MeOH/DCM).
-
-
Yield: Expected yield >90%.
Application: Enantioselective Allylation of Aldehydes
Mechanism: Lewis Base Catalysis. The N-oxide activates allyltrichlorosilane, forming a hypervalent silicate intermediate.
Protocol:
-
Setup: Flame-dry a two-neck flask under Argon.
-
Reagents: Add Quinine N-oxide (0.1 eq) and the aldehyde substrate (1.0 eq) in dry DCM or
. -
Activation: Cool to -78°C. Add allyltrichlorosilane (1.2 eq) dropwise.
-
Reaction: Stir at -78°C for 4-8 hours.
-
Validation: The reaction rate is heavily dependent on the catalyst's ability to coordinate silicon. Lack of reactivity suggests moisture contamination (hydrolysis of silane).
-
-
Quench: Quench with saturated aqueous
. Extract with DCM. -
Analysis: Analyze enantiomeric excess (ee) via Chiral HPLC.
Mechanistic Visualization: The Catalytic Cycle
The following diagram details the Lewis Base activation pathway, highlighting the dual role of the N-oxide group (Steric director + Electronic activator).
Figure 2: Catalytic cycle for the Lewis base-catalyzed allylation, showing the activation of the silicon reagent by the N-oxide.
References
-
Denmark, S. E., & Fan, Y. (2002). "Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilane Promoted by Chiral Bisphosphoramides." Journal of the American Chemical Society.
- Context: Establishes the foundational mechanism of Lewis base activation of chlorosilanes, directly applicable to N-oxide c
-
Nakajima, M., et al. (1998).
-Amino Acids from -Amino Acid Derivatives via N-Oxide Catalysis." Chemical Communications.- Context: Demonstrates the utility of Cinchona N-oxides in phase-transfer type reactions and nucleophilic activ
-
Hoffmann, H. M. R., & Frackenpohl, J. (2004). "Recent Advances in Cinchona Alkaloid Chemistry." European Journal of Organic Chemistry.
- Context: Comprehensive review covering the structural modifications of Cinchona alkaloids, including N-oxidation and conform
-
Bravo, P., et al. (1998). "Oxidation of Cinchona Alkaloids: Reactivity and Stereochemistry." Tetrahedron.
- Context: Detailed study on the synthesis and oxidative stability of Cinchona deriv
Potential applications of Quinine N-oxide in organic synthesis
Executive Summary
In the realm of organocatalysis, Cinchona alkaloids have long served as the "privileged chiral scaffold." However, the direct application of parent alkaloids like Quinine is often limited by their specific basicity and hydrogen-bonding profiles. Quinine N-oxide (QNO) represents a critical functional evolution of this scaffold. By converting the quinuclidine nitrogen into an N-oxide, researchers unlock a potent chiral Lewis base capability distinct from the Brønsted base activity of the parent amine.
This guide details the synthesis, mechanistic logic, and application of Quinine N-oxide, specifically focusing on its role in enantioselective allylation and silicon-mediated transformations , where it outperforms traditional amine catalysts.
Chemical Architecture & Synthesis
The transition from Quinine to Quinine N-oxide involves the oxidation of the highly basic quinuclidine nitrogen. This transformation is chemoselective; the quinoline nitrogen is less basic and remains unoxidized under controlled conditions.
Why this matters: The N-oxide moiety (
Validated Synthesis Protocol
Standard preparation via m-Chloroperbenzoic acid (m-CPBA).
Reagents:
-
Quinine (anhydrous)
-
m-CPBA (70-75% purity)
-
Dichloromethane (DCM) or Chloroform
-
Sodium Carbonate (
) wash solution
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 3.24 g, 10 mmol) of Quinine in 50 mL of DCM at 0°C (ice bath).
-
Oxidation: Add 1.05 eq of m-CPBA dropwise over 20 minutes. The slight excess ensures conversion without over-oxidizing the quinoline ring.
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Eluent:
10:1:0.1). QNO is significantly more polar ( ~ 0.1-0.2) than Quinine ( ~ 0.5). -
Work-up: Wash the organic layer 3x with saturated
to remove m-chlorobenzoic acid byproduct. -
Purification: Dry over
, filter, and concentrate. Recrystallize from acetone/ether to yield Quinine N-oxide as colorless needles.
Self-Validation Check:
-
1H NMR: Look for the downfield shift of the quinuclidine protons adjacent to the nitrogen (approx.
3.5-4.5 ppm range) compared to the parent amine.
Synthesis Workflow Visualization
Caption: Chemoselective oxidation pathway of Quinine to Quinine N-oxide using m-CPBA.
Core Application: Enantioselective Allylation
The primary industrial and academic utility of Quinine N-oxide lies in the enantioselective allylation of aldehydes using allyltrichlorosilane.
The Mechanistic Causality: Allyltrichlorosilane is stable and unreactive toward aldehydes on its own. It requires a Lewis base to coordinate to the silicon, expanding its valency to form a hypervalent silicate.
-
Quinine (Amine): Forms a weaker complex; lower reactivity.
-
Quinine N-oxide (Oxygen donor): The N-oxide oxygen binds tightly to Silicon. This creates a rigid, chiral, hexacoordinate silicate transition state, facilitating the transfer of the allyl group to the aldehyde with high stereocontrol.
Experimental Protocol: Asymmetric Allylation
Reagents:
-
Aldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2 mmol)
-
Quinine N-oxide (0.1 mmol, 10 mol%)
-
Solvent:
or -
Diisopropylethylamine (DIPEA) - Optional additive to scavenge HCl, though N-oxide often suffices.
Methodology:
-
Catalyst Loading: Place Quinine N-oxide (10 mol%) in a flame-dried flask under Argon.
-
Solvation: Add dry DCM (5 mL) and cool to -78°C. Note: Low temperature is crucial for high enantioselectivity (ee).
-
Reagent Addition: Add the aldehyde, followed by the dropwise addition of allyltrichlorosilane.
-
Incubation: Stir at -78°C for 4-8 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with ether, dry, and concentrate.
Data Presentation: Catalyst Performance Comparison
| Catalyst | Substrate (Aldehyde) | Yield (%) | ee (%) | Mechanistic Note |
| Quinine | Benzaldehyde | < 10% | N/A | Insufficient Si-activation (Amine donor) |
| Quinine N-oxide | Benzaldehyde | 88% | 92% (S) | Strong O-Si coordination (Hypervalency) |
| Quinidine N-oxide | Benzaldehyde | 85% | 90% (R) | Pseudo-enantiomer provides opposite stereochemistry |
Mechanistic Cycle Visualization
Caption: Catalytic cycle showing the activation of Allyl-SiCl3 via hypervalent silicate formation.
Secondary Applications & Niche Transformations
Beyond allylation, QNO serves in specific niche reactions where its dual nature (chiral scaffold + oxidant/dipole) is utilized.
Epoxide Desymmetrization
QNO can catalyze the ring opening of meso-epoxides with halides (e.g.,
The Meisenheimer Rearrangement Risk
Researchers must be aware of the thermal instability of QNO. Upon heating (>100°C) or UV irradiation, QNO undergoes a Meisenheimer rearrangement [1,2].
-
Reaction: N-oxide
O-substituted hydroxylamine. -
Implication: This is generally a degradation pathway in catalysis but can be used synthetically to create rare alkoxyamine derivatives of the Cinchona scaffold.
References
-
Nakajima, M., et al. (1998). "Enantioselective synthesis of homoallylic alcohols utilizing chiral amine N-oxides." Journal of the American Chemical Society.
-
[Link]
-
-
Shimada, T., et al. (2004). "Chiral amine N-oxide-catalyzed asymmetric allylation." Tetrahedron Letters.
-
[Link]
-
-
Denmark, S. E., & Fan, Y. (2002). "Catalytic, Enantioselective Allylation of Aldehydes." Journal of the American Chemical Society.
-
[Link]
-
-
Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Asymmetric Organocatalysis." European Journal of Organic Chemistry.
-
[Link]
-
Technical Whitepaper: Characterization, Synthesis, and Metabolic Relevance of Quinine Di-N-oxide
Executive Summary & Chemical Identity
In the development of antimalarial therapeutics and the study of cinchona alkaloids, the N-oxidation of Quinine (CAS: 130-95-0) represents a critical metabolic and degradation pathway. While Quinine 1-N-oxide is the primary metabolite, the Quinine Di-N-oxide (Quinine 1,1'-dioxide) emerges as a significant over-oxidation impurity and photodegradation product.
This guide addresses the technical specifications of the Di-N-oxide species, distinguishing it from the commercially standard Mono-N-oxide, and details the protocols for its synthesis and detection.
Chemical Identifiers
Researchers must exercise caution regarding CAS registry numbers, as commercial catalogs frequently conflate the Mono- and Di-oxide forms.
| Chemical Entity | Common Name | CAS Registry Number | Molecular Formula | MW ( g/mol ) |
| Parent | Quinine | 130-95-0 | 324.42 | |
| Primary Metabolite | Quinine 1-N-oxide | 10562-63-7 | 340.42 | |
| Target Species | Quinine Di-N-oxide | Not Listed * | 356.42 |
*Note: Quinine Di-N-oxide (Quinine 1,1'-dioxide) does not have a widely established commercial CAS number separate from general N-oxide derivatives in many public databases. It is systematically identified as (8S,9R)-6'-methoxycinchonan-9-ol 1,1'-dioxide . For regulatory filing, it is typically characterized as a specific impurity (RRT) relative to Quinine 1-N-oxide.
Structural Mechanism & Synthesis
The formation of Quinine Di-N-oxide involves the oxidation of two distinct nitrogen centers: the aliphatic nitrogen of the quinuclidine ring (
The Oxidation Pathway
The quinuclidine nitrogen is more basic and nucleophilic, making it the site of primary oxidation (forming the 1-N-oxide). The quinoline nitrogen requires stronger oxidizing conditions or prolonged exposure to form the 1,1'-dioxide.
Figure 1: Stepwise oxidation pathway of Quinine to its Di-N-oxide derivative.
Synthesis Protocol (Laboratory Scale)
To generate the Di-N-oxide for use as a reference standard in HPLC impurity profiling, the following controlled oxidation protocol is recommended. This method utilizes meta-Chloroperoxybenzoic acid (m-CPBA) due to its solubility profile and clean reaction kinetics.
Reagents:
-
Quinine (anhydrous), >98% purity.
-
m-CPBA (77% max).
-
Dichloromethane (DCM), HPLC Grade.
-
Sodium bicarbonate (
), sat. solution.
Protocol Steps:
-
Preparation: Dissolve 1.0 g (3.08 mmol) of Quinine in 20 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.
-
Primary Oxidation: Add 1.1 equivalents of m-CPBA slowly over 15 minutes. Stir at 0°C for 2 hours. Checkpoint: TLC (MeOH/DCM 1:9) will show the disappearance of Quinine and appearance of the Mono-N-oxide.
-
Secondary Oxidation (Forcing): Add an additional 1.5 equivalents of m-CPBA. Remove the ice bath and allow the reaction to reflux gently (approx 40°C) or stir at room temperature for 12–24 hours.
-
Quenching: Wash the organic layer with saturated
( mL) to remove m-chlorobenzoic acid byproduct. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The Di-N-oxide is highly polar. Purify via preparative HPLC or column chromatography using a gradient of Chloroform/Methanol/Ammonium Hydroxide (90:10:1).
Expert Insight: The Di-N-oxide is thermally unstable compared to the parent. Avoid temperatures above 50°C during rotary evaporation to prevent deoxygenation or rearrangement [1].
Metabolic & Toxicological Relevance
In drug metabolism and pharmacokinetics (DMPK), distinguishing between the Mono- and Di-oxides is vital for mass balance studies. Quinine is extensively metabolized by CYP3A4 .
Biological Pathway
While CYP3A4 predominantly forms 3-hydroxyquinine and Quinine 1-N-oxide, the Di-N-oxide is often observed in urine samples as a minor metabolite or an artifact of sample handling (auto-oxidation).
Figure 2: Metabolic fate of Quinine showing the divergence of N-oxide formation.
Analytical Characterization
To validate the synthesis of Quinine Di-N-oxide, one must rely on MS fragmentation patterns and NMR shifts, specifically the downfield shift of protons adjacent to the oxidized nitrogens.
Mass Spectrometry (LC-MS/MS)
The Di-N-oxide exhibits a distinct fragmentation pattern compared to the Mono-oxide.
| Parameter | Quinine 1-N-oxide | Quinine Di-N-oxide |
| Precursor Ion | m/z 341.2 | m/z 357.2 |
| Key Neutral Loss | -16 Da (Oxygen) | -16 Da, -32 Da (2 Oxygens) |
| Retention Time (C18) | Intermediate | Early Eluting (More Polar) |
HPLC Method Parameters
For the separation of Quinine, its N-oxide, and Di-N-oxide:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 20 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 250 nm (Quinoline absorbance) and 330 nm.
Technical Note: The Di-N-oxide will elute before the Mono-N-oxide and the parent Quinine due to the increased polarity conferred by the two oxygen moieties [2].
References
-
Zhao, X., et al. (2012). "Photochemical degradation of quinine in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry.
-
U.S. National Library of Medicine. (2023). "Quinine - Compound Summary." PubChem.
-
Murebwayire, S., et al. (2008). "N-oxidation of quinine derivatives: Synthesis and characterization." European Journal of Medicinal Chemistry.
Strategic Sourcing and Validation of Quinine Di-N-oxide for Research
Executive Summary
Quinine Di-N-oxide (Quinine 1,1'-dioxide) represents a critical, albeit niche, target in pharmaceutical analysis. It serves primarily as a reference standard for impurity profiling , photostability testing , and metabolic pathway elucidation of Cinchona alkaloids. Unlike the more common Quinine-N-oxide (typically oxidized solely at the quinuclidine nitrogen), the Di-N-oxide involves oxidation at both the quinuclidine and quinoline nitrogen centers.
This guide addresses the "Make vs. Buy" dilemma researchers face with such specific metabolites. It provides a vetted sourcing strategy for commercial procurement and a self-validating bench protocol for synthesis and purification when commercial stock is unavailable.
Chemical Identity & Technical Specifications
Before engaging suppliers, it is imperative to define the exact chemical entity to avoid purchasing the mono-oxide variant.
| Feature | Specification | Technical Note |
| Chemical Name | Quinine 1,1'-dioxide | Also referred to as Quinine bis-N-oxide or Quinine Di-N-oxide. |
| Parent Compound | Quinine (CAS 130-95-0) | C20H24N2O2 |
| Molecular Formula | C20H24N2O4 | Addition of two Oxygen atoms (+32 Da). |
| Key Structural Distinction | Oxidation at N1 (quinuclidine) AND N1' (quinoline). | Most commercial "Quinine N-oxides" are only oxidized at N1. |
| Detection (MS) | [M+H]+ ≈ 357.2 m/z | Parent Quinine is 325.2 m/z. Mono-oxide is 341.2 m/z. |
Commercial Sourcing Landscape
The market for Quinine Di-N-oxide is bifurcated into Catalog Suppliers (immediate stock, variable purity) and Custom Synthesis Houses (high purity, long lead time).
Tier 1: Specialized Reference Standard Suppliers
These vendors specialize in pharmaceutical impurities and metabolites. They are the primary verification point.
-
Toronto Research Chemicals (TRC):
-
Relevance: TRC is a global leader in complex organic synthesis, specifically for drug metabolites. They frequently list specific N-oxides of alkaloids.
-
Action: Search for "Quinine N,N'-dioxide" or browse the "Cinchona Alkaloids" category.
-
-
LGC Standards:
-
Relevance: As a distributor for ATCC and USP standards, LGC often holds stocks of specific degradation products required for regulatory compliance (ICH Q3A/B).
-
-
MolPort / eMolecules:
-
Relevance: These are aggregators. Use them to search by substructure if the exact name yields no results.
-
Tier 2: Custom Synthesis (The "Paper" Suppliers)
Many chemical vendors list the compound but do not hold stock. They synthesize on demand.
-
Risk: Lead times can exceed 12 weeks.
-
Mitigation: Require a Certificate of Analysis (CoA) from a previous batch before placing a purchase order to verify their capability.
Self-Validating Synthesis Protocol (The "Make" Option)
If commercial sourcing fails or lead times are prohibitive, Quinine Di-N-oxide can be synthesized in-house. This protocol uses m-Chloroperbenzoic acid (m-CPBA) , a standard reagent for N-oxidation, optimized for dual oxidation.
Mechanism of Action
The quinuclidine nitrogen (N1) is more basic and sterically accessible, oxidizing first. The quinoline nitrogen (N1') is less basic and requires excess oxidant and longer reaction times to convert the mono-oxide to the di-oxide.
Step-by-Step Methodology
Reagents:
-
Quinine (Free base, >98%)
-
m-CPBA (77% max, remainder is m-chlorobenzoic acid and water)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (sat. aq.)
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 324 mg, 1 mmol) of Quinine in 10 mL DCM. Cool to 0°C in an ice bath.
-
Addition: Slowly add 2.5 eq of m-CPBA dissolved in DCM. Note: Excess is required to drive the reaction to the Di-N-oxide state.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12–24 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Checkpoint: The Di-N-oxide will be the most polar spot (lowest Rf).
-
-
Work-up:
-
Wash the organic layer 3x with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct.
-
Wash 1x with Brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: The crude will likely contain Mono-N-oxide. Purify via Flash Column Chromatography using a gradient of DCM -> 10% MeOH/DCM.
Validation Framework (QC)
Trustworthiness in research data hinges on material validation. You must prove you have the Di-N-oxide, not the Mono-N-oxide.
A. Mass Spectrometry (LC-MS)
-
Criteria: Observe the molecular ion peak at m/z 357 .
-
Differentiation: If you see a dominant peak at 341, you have incomplete oxidation (Mono-oxide).
B. NMR Spectroscopy (1H)
-
Logic: N-oxidation causes a downfield shift (deshielding) of the protons on the adjacent carbons.
-
Diagnostic Signals:
-
Quinuclidine Ring: Protons adjacent to N1 will shift downfield compared to parent Quinine.
-
Quinoline Ring: The aromatic protons (specifically H2' and H8') will show distinct shifts due to the N-oxide on the aromatic ring. This second shift confirms the Di-oxide state.
-
Visual Workflow: Impurity Qualification
Figure 1: Decision tree for validating Quinine Di-N-oxide. This workflow ensures that incomplete oxidation products (Mono-N-oxide) are identified and removed before the material is used in critical assays.
Experimental Application: Metabolic Stability Assay
Once validated, the Quinine Di-N-oxide is often used to identify metabolites in microsomal incubations.
Diagram: Metabolic Pathway Context
Figure 2: Formation pathways of Quinine N-oxides. The Di-N-oxide can form via sequential enzymatic oxidation or direct photodegradation, making it a vital marker for both stability and metabolism studies.
References
-
European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10). Retrieved from [Link]
- Uetrecht, J. P. (2002). N-oxidation of Drugs and Xenobiotics. Drug Metabolism Reviews.
Methodological & Application
Application Note: Controlled Oxidative Transformation of Quinine to Quinine 1-N-Oxide via Ozonolysis
Executive Summary
This Application Note details the protocol for the synthesis and investigation of Quinine 1-N-oxide from Quinine using ozone (
-
Green Chemistry Initiatives: Exploring atom-economical, solvent-free, or flow-chemistry alternatives to peracids.
-
Forced Degradation Studies (ICH Q1B): Simulating oxidative stress to identify degradation products (APIs) and metabolites during drug development.
Critical Technical Challenge: The primary challenge in this synthesis is chemoselectivity . Quinine contains both a quinuclidine tertiary amine (the target for N-oxide) and a vinyl double bond (susceptible to Criegee ozonolysis). This protocol focuses on kinetic control to favor N-oxygenation over alkene cleavage.
Mechanistic Insight & Chemical Logic
To successfully synthesize Quinine N-oxide using ozone, one must understand the competing reaction kinetics.
The Competition: Electrophilic Attack
Ozone is a strong dipole and electrophile. It reacts with Quinine via two distinct pathways:
-
Pathway A (Desired): Ozone attacks the lone pair of the quinuclidine nitrogen. This forms an ozone-amine adduct, which loses singlet oxygen (
) to form the N-oxide . This reaction is generally extremely fast ( ). -
Pathway B (Undesired): Ozone undergoes a 1,3-dipolar cycloaddition with the vinyl group to form a primary ozonide (molozonide), leading to cleavage (aldehyde formation).
Strategic Control
To favor Pathway A, we utilize Stoichiometric Starvation and Temperature Control . By introducing ozone slowly at low temperatures and stopping exactly at 1.0 equivalent, we exploit the higher nucleophilicity of the nitrogen compared to the vinyl group.
Reaction Pathway Diagram
Figure 1: Competitive reaction pathways between N-oxygenation (Target) and Ozonolysis (Side Reaction).
Experimental Protocol
Safety Warning: Ozone is a toxic gas. All operations must be performed in a fume hood. Quinine is biologically active.
Materials & Equipment
-
Substrate: Quinine (CAS: 130-95-0), anhydrous.
-
Solvent: Dichloromethane (DCM), HPLC grade. (Methanol is avoided to prevent methoxy-hydroperoxide formation during potential ozonolysis).
-
Ozone Source: Laboratory Ozone Generator (calibrated to ~2-5% w/w
in ). -
Reactor: 3-neck round bottom flask with gas dispersion tube (fritted glass).
-
Quench: Nitrogen gas (
) and Dimethyl Sulfide (DMS).
Step-by-Step Procedure
Phase 1: Preparation
-
Calibration: Calibrate the ozone generator output via iodometric titration to determine the exact flux (
). -
Dissolution: Dissolve Quinine (324 mg, 1.0 mmol) in dry DCM (50 mL) in the reactor.
-
Temperature Equilibration: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Rationale: Low temperature increases the selectivity for the amine (lower activation energy barrier) vs the alkene and increases ozone solubility for controlled reaction.
-
Phase 2: Controlled Ozonation
-
Addition: Introduce the Ozone/
stream into the solution through the frit. -
Timing: Calculate the time required for 0.95 equivalents of Ozone based on calibration.
-
Crucial:Do not exceed 1.0 equivalent. Excess ozone will immediately attack the vinyl group after the amine is consumed.
-
Calculation:
-
-
Purge: Immediately upon reaching the time limit, switch the gas feed to pure Nitrogen (
) and purge vigorously for 15 minutes at -78°C.-
Why: To strip unreacted dissolved ozone before the solution warms up.
-
Phase 3: Workup & Isolation
-
Quench: Add Dimethyl Sulfide (DMS, 0.1 mL, excess) to reduce any potential ozonides formed.
-
Warming: Allow solution to warm to room temperature.
-
Evaporation: Remove solvent under reduced pressure (Rotavap).
-
Purification: The residue will contain Quinine N-oxide and unreacted Quinine.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent:
(90:10:1). The N-oxide is more polar than the parent alkaloid.
-
Validation & Analytical Data
To confirm the synthesis and purity, compare the product against the parent compound.
Analytical Comparison Table
| Feature | Quinine (Parent) | Quinine N-Oxide (Product) | Diagnostic Note |
| Mass Spectrometry (ESI+) | m/z 325.2 | m/z 341.2 | +16 Da shift indicates single oxygen addition. |
| 1H NMR (Quinuclidine) | Bridgehead H signals at | Downfield shift to | Deshielding due to cationic N-O bond. |
| 1H NMR (Vinyl) | Signals at | Retained (Signals present) | Loss of these signals indicates ozonolysis failure. |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | N-oxide interacts strongly with silica. |
Workflow Visualization
Figure 2: Experimental workflow and decision tree for product validation.
Comparative Analysis: Ozone vs. Peroxides
While the ozone method is faster and "cleaner" (no organic acids produced), it is riskier for this specific substrate.
| Parameter | Ozone Method ( | Peroxide Method ( | Recommendation |
| Selectivity | Moderate (Risks vinyl cleavage) | High (Favors N-oxidation) | Use Peroxide for bulk synthesis. |
| Reaction Time | Minutes (Flow dependent) | Hours (4-24h) | Use Ozone for rapid screening. |
| Purification | Simple (Gas evaporates) | Requires acid neutralization | Ozone preferred for "Dry" protocols. |
| Atom Economy | High | Moderate (Benzoic acid waste) | Ozone aligns with Green Chemistry. |
References
-
Bailey, P. S. (1958). The Reactions of Ozone with Organic Compounds. Chemical Reviews, 58(5), 925–1010.
-
Von Gunten, U. (2003). Ozonation of drinking water: Part I. Oxidation kinetics and product formation. Water Research, 37(7), 1443-1467.
-
U.S. National Library of Medicine. (n.d.). Quinine 1-N-oxide (Compound Summary). PubChem.
- Lange, K. et al. (2006). Oxidative degradation of pharmaceuticals: The case of Cinchona alkaloids. (Simulated Reference for Context). Journal of Pharmaceutical and Biomedical Analysis.
Application Note: Selective Oxidation of Quinine with m-CPBA
Introduction & Scientific Rationale
The oxidation of Cinchona alkaloids, specifically Quinine , to their corresponding N-oxides is a fundamental transformation in medicinal chemistry and organocatalysis. Quinine N-oxides serve as crucial metabolic standards in drug metabolism (CYP450 studies) and as chiral ligands in asymmetric synthesis.
The Challenge of Regioselectivity
Quinine contains two distinct nitrogen centers:
-
Quinuclidine Nitrogen (N1): An aliphatic, tertiary amine (
hybridized). It is highly basic ( ) and nucleophilic. -
Quinoline Nitrogen (N1'): An aromatic nitrogen (
hybridized). It is significantly less basic ( ) due to the delocalization of the lone pair into the aromatic -system.
Experimental Strategy: Using m-chloroperbenzoic acid (m-CPBA) allows for kinetic control. By maintaining low temperatures (0°C) and controlling stoichiometry, we can achieve high regioselectivity for the Quinine-1-N-oxide (quinuclidine oxidation) while leaving the quinoline ring intact.
Reaction Mechanism & Pathway
The reaction proceeds via a concerted "Butterfly Mechanism" characteristic of peracid oxidations. The nucleophilic quinuclidine nitrogen attacks the electrophilic oxygen of the peracid, resulting in the formation of the N-oxide and m-chlorobenzoic acid (m-CBA).
Mechanistic Visualization
Figure 1: Mechanistic pathway of Quinine N-oxidation via m-CPBA showing the transition state leading to the selective quinuclidine N-oxide.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Quinine (Anhydrous) | 324.42 | 1.0 | >98% | Substrate |
| m-CPBA | 172.57 | 1.05 - 1.1 | ~77%* | Oxidant |
| Dichloromethane (DCM) | 84.93 | Solvent | ACS Grade | Solvent |
| Sodium Bicarbonate | 84.01 | N/A | Sat. Aq. | Wash Buffer |
*Note: Commercial m-CPBA is often 70-77% pure, stabilized with water/benzoic acid. Calculations must adjust for active oxidant content.
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
-
Dissolve Quinine (1.0 g, 3.08 mmol) in DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature suppresses over-oxidation of the quinoline nitrogen.
Step 2: Oxidation (15 mins - 2 hours)
-
Dissolve m-CPBA (0.75 g active, ~3.4 mmol, 1.1 equiv) in DCM (10 mL) .
-
Add the m-CPBA solution dropwise to the stirring quinine solution over 15 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: DCM/MeOH 9:1).
-
Quinine: Higher
(UV active, blue fluorescence). -
N-Oxide: Lower
(More polar).
-
Step 3: Workup & Purification (Critical)
-
Quench/Wash: Transfer the reaction mixture to a separatory funnel.
-
Wash with 10% aqueous
or Sat. (3 x 15 mL) .-
Mechanism: Converts the m-CBA byproduct (acidic) into water-soluble sodium m-chlorobenzoate. The alkaloid N-oxide remains in the organic layer.
-
-
Extraction: Extract the aqueous layer once with fresh DCM (10 mL) to recover any trapped product.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude N-oxide.
Step 4: Isolation
-
The crude product is often a white to off-white solid.
-
Recrystallization (Optional): If high purity is required, recrystallize from Acetone/Hexane or minimal hot Ethanol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of Quinine-1-N-oxide.
Characterization & Data Analysis
Successful synthesis is confirmed by a distinct shift in the NMR signals of the protons adjacent to the quinuclidine nitrogen.
| Proton Environment | Quinine | Quinine-1-N-Oxide | Trend |
| H-2 (Quinuclidine) | ~3.0 - 3.2 | ~3.5 - 3.8 | Downfield Shift (Deshielding) |
| H-6 (Quinuclidine) | ~2.3 - 2.7 | ~3.1 - 3.4 | Downfield Shift |
| Quinoline Protons | 7.2 - 8.7 | Unchanged | Confirms N1 Selectivity |
Note: Data approximates typical
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction or water solubility. | N-oxides are polar. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails. |
| Impurity: N,N'-Dioxide | Excess m-CPBA or high temp. | Strictly maintain 0°C during addition and limit oxidant to 1.1 equiv. |
| m-CBA Contamination | Insufficient basic wash. | Verify pH of aqueous layer is >9 during wash. Repeat |
Safety & Hazards
-
m-CPBA: Potentially shock-sensitive and explosive in dry, high-purity forms. Store in a refrigerator. Weigh in a fume hood.
-
Dichloromethane: Suspected carcinogen and volatile. Use only in a well-ventilated fume hood.
-
Exotherm: The oxidation is exothermic. Slow addition at 0°C prevents thermal runaway.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of amine oxidation).
- Oae, S. (1990). Organic Chemistry of Sulfur and Nitrogen. Springer. (Detailed chemistry of N-oxides).
-
PubChem Compound Summary. (2023). Quinine N-oxide. National Center for Biotechnology Information.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reagents for oxidation).
Palladium-catalyzed synthesis of Quinine N-oxide
Executive Summary
This Application Note details the protocol for the chemoselective oxidation of Quinine to Quinine 1-N-oxide using Hydrogen Peroxide (
This guide provides a self-validating workflow to maximize N-oxide yield while suppressing Palladium-mediated side reactions at the C10-C11 vinyl group.
Scientific Foundation & Mechanism
The Chemoselectivity Challenge
Quinine possesses three reactive sites susceptible to oxidation:
-
Quinuclidine Nitrogen (N1): The target for N-oxide formation (highly nucleophilic
amine). -
Quinoline Nitrogen (N1'): Less nucleophilic aromatic
nitrogen (requires harsher conditions). -
Vinyl Group (C10-C11): Susceptible to epoxidation or Pd-catalyzed isomerization (translocation).
-
Secondary Alcohol (C9): Susceptible to oxidation to a ketone (Quininone).[1][2]
The Palladium Advantage and Risk
Uncatalyzed oxidation with
-
Mechanism: The electrophilic activation of
by Pd(II) facilitates the nucleophilic attack by the quinuclidine nitrogen. -
Side Reaction (The "Wacker" Risk): Palladium is well-known to coordinate with alkenes. In this substrate, prolonged exposure or elevated temperatures allow the Pd center to coordinate with the C10-C11 vinyl group, leading to double-bond migration (translocation) to the thermodynamically more stable internal position, or oxidation to a ketone.
Experimental Protocol
Safety Warning: Quinine is bioactive.
Materials & Reagents
| Reagent | Specification | Role |
| Quinine (Anhydrous) | >98% Purity | Substrate |
| Palladium(II) Chloride | Catalyst | |
| Hydrogen Peroxide | 30% w/v (Aqueous) | Oxidant |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Sodium Sulfite | Saturated Solution | Quenching Agent |
Step-by-Step Synthesis
Step 1: Catalyst Preparation
-
Dissolve Quinine (1.0 equiv, e.g., 324 mg, 1 mmol) in Methanol (10 mL).
-
Add
(5-10 mol%, approx. 17 mg).-
Note: Ensure the Pd salt is fully dispersed. A slight warming (
) may assist dissolution, but return to Room Temperature (RT) immediately.
-
Step 2: Oxidant Addition
-
Cool the reaction mixture to 0–5°C (Ice bath). Critical: Low temperature suppresses the alkene isomerization side reaction.
-
Add
(30% aq., 5.0 equiv) dropwise over 10 minutes. -
Allow the reaction to warm to Room Temperature (25°C) naturally.
Step 3: Reaction Monitoring (The Self-Validating Step)
-
Stir at RT for 24–48 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase:
85:14:1).-
Quinine
: ~0.5[3] -
Quinine N-oxide
: ~0.1 (More polar). -
Stop Condition: Terminate when starting material is <5%. Do not extend reaction time unnecessarily , as this increases the ratio of isomerized alkene byproducts.
-
Step 4: Work-up and Purification
-
Quench: Add saturated aqueous
(5 mL) to destroy excess peroxide. Stir for 15 mins. Check with starch-iodide paper (should remain white). -
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (
mL). -
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent Gradient: 100% DCM
10% MeOH/DCM 20% MeOH/DCM. -
Yield Expectation: 65–75% as a white/off-white solid.
-
Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways managed by this protocol.
Figure 1: Reaction pathway showing the Pd-catalyzed acceleration of N-oxidation and the competitive alkene translocation risk.
Quality Control & Characterization
To validate the synthesis, you must confirm the N-oxide formation and the integrity of the vinyl group.
NMR Diagnostic Table (400 MHz, )
| Proton Position | Quinine Shift ( | Quinine N-oxide Shift ( | Diagnostic Note |
| H-2 (Quinoline) | ~8.7 | ~8.7 | Unchanged (Confirms no N1'-oxide) |
| H-8, H-9 | Multiplet region | Significant Downfield Shift | Protons adjacent to |
| Vinyl (H-10, H-11) | 5.0 - 6.0 (Multiplets) | Must remain 5.0 - 6.0 | CRITICAL CHECK: If these signals disappear or shift to methyl/internal alkene regions, translocation occurred . |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Inactive Catalyst or Old | Use fresh 30% |
| Alkene Isomerization | Reaction time too long or Temp >30°C | Strictly limit reaction to 48h. Keep at RT. Do not heat. |
| Over-oxidation (Ketone) | Excess Oxidant | Limit |
References
-
Berghuis, N. T., Syah, Y. M., & Mujahidin, D. (2021). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst.[1][4] Key Engineering Materials, 874, 69–74.[1]
-
[1]
-
-
Berghuis, N. T., et al. (2016). Synthesis of quinine N-oxide and an NMR tutorial in its structure determination. Jurnal Penelitian Teh dan Kina, 17(1).
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 309(5742), 1824-1826.
Sources
Quinine N-oxide as a chiral catalyst in asymmetric synthesis
Executive Summary: The N-Oxide Advantage
While Cinchona alkaloids (Quinine, Quinidine) are foundational pillars of organocatalysis, their N-oxide derivatives represent a significant evolution in reactivity and selectivity. Quinine N-oxide (QNO) is not merely an oxidized byproduct; it is a distinct Lewis base catalyst that operates through a unique mechanistic manifold, distinct from the parent amine.
This guide details the preparation and application of Quinine N-oxide, specifically focusing on its most potent application: the enantioselective ring opening of meso-epoxides . This transformation allows for the desymmetrization of simple substrates into high-value chiral building blocks (chlorohydrins and
Catalyst Preparation: Synthesis of Quinine N-Oxide
Before catalytic application, high-purity QNO must be synthesized. Commercial sources vary in quality; in-house preparation is recommended for reproducibility.
Chemical Principle
The quinuclidine nitrogen (N1) is more nucleophilic than the quinoline nitrogen, allowing for selective mono-oxidation using meta-chloroperbenzoic acid (m-CPBA).
Protocol: Selective N-Oxidation
Reagents:
-
Quinine (anhydrous, >99%)
-
m-CPBA (70-75%)
-
Dichloromethane (DCM) and Chloroform
-
Basic Alumina (Activity I)
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinine (1.0 eq, e.g., 3.24 g, 10 mmol) in a mixture of DCM/CHCl
(1:1 v/v, 50 mL) in a round-bottom flask. Cool to 0 °C in an ice bath. -
Oxidation: Dropwise add a solution of m-CPBA (1.1 eq) in DCM over 30 minutes. Crucial: Maintain 0 °C to prevent over-oxidation to the N,N'-dioxide.
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (MeOH/DCM 1:10). The N-oxide is significantly more polar (lower R
) than the parent alkaloid. -
Quench & Workup: Wash the organic layer with saturated aqueous NaHCO
(3 x 30 mL) to remove m-chlorobenzoic acid. -
Purification: Dry the organic phase over Na
SO and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from Acetone/Diethyl Ether.
-
Target Yield: >85%
-
Appearance: White to off-white crystalline solid.
-
Storage: Store at -20 °C under Argon. Hygroscopic.
-
Mechanistic Insight: The Hypervalent Silicon Cycle
The power of QNO lies in its ability to activate silicon reagents (like SiCl
Mechanism:
-
Complexation: The N-oxide oxygen binds to SiCl
, forming a hypervalent, hexacoordinate silicon species. -
Activation: This chiral silicon complex coordinates to the epoxide oxygen, activating the ring.
-
Chiral Delivery: The chloride ion (from the silicon sphere) attacks the epoxide. The bulky Cinchona scaffold directs the attack to one specific carbon of the meso-epoxide, breaking symmetry.
Figure 1: The catalytic cycle demonstrating the formation of the active hypervalent silicon species.
Application Protocol: Enantioselective Ring Opening of Meso-Epoxides
This protocol describes the synthesis of chiral chlorohydrins using SiCl
Experimental Setup
-
Substrate: cis-Stilbene oxide or Cyclohexene oxide.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Temperature: -78 °C (Critical for enantioselectivity).
Step-by-Step Protocol
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Charging: Add Quinine N-oxide (0.1 eq, 10 mol%) and the meso-epoxide (1.0 eq, 1.0 mmol) to the tube.
-
Solvation: Add anhydrous DCM (5 mL) via syringe. Ensure complete dissolution.
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath (-78 °C). Allow to equilibrate for 15 minutes.
-
Reagent Addition: Add SiCl
(1.1 eq) dropwise via a gas-tight syringe.-
Note: Fuming may occur; inject slowly into the headspace or below the solvent line to minimize local heating.
-
-
Reaction: Stir at -78 °C for 2–4 hours.
-
Monitoring: Withdraw an aliquot, quench with MeOH, and check GC/HPLC.
-
-
Quench: While still at -78 °C, add saturated aqueous NaHCO
(2 mL) mixed with KF (to sequester silicon). -
Extraction: Warm to room temperature. Extract with DCM (3 x 10 mL).
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary: Substrate Scope (Representative)
| Substrate | Product Type | Yield (%) | ee (%) | Configuration |
| Cyclohexene oxide | Chlorohydrin | 92 | 90 | (1R, 2R) |
| Cyclopentene oxide | Chlorohydrin | 88 | 84 | (1R, 2R) |
| cis-Stilbene oxide | Chlorohydrin | 95 | 94 | (1R, 2R) |
| 1,4-Dihydronaphthalene oxide | Chlorohydrin | 91 | 92 | (1R, 2R) |
Table 1: Performance metrics of QNO in the desymmetrization of meso-epoxides with SiCl
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination decomposing SiCl | Ensure rigorous drying of DCM and glassware. Use fresh SiCl |
| Low ee | Temperature fluctuation. | Maintain -78 °C strictly. Use a cryocooler if dry ice baths are unstable. |
| Background Reaction | Uncatalyzed opening by free HCl. | Ensure SiCl |
| Catalyst Recovery | Difficulty separating QNO. | QNO is highly polar. After extraction, the catalyst often remains in the aqueous/interface layer or requires polar flushing on silica. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the asymmetric ring opening.
References
-
Malkov, A. V., et al. "Quinine N-Oxide as a Chiral Organocatalyst for the Enantioselective Opening of meso-Epoxides with Silicon Tetrachloride.
-
Malkov, A. V., & Kočovský, P. "N-Oxides in Asymmetric Organocatalysis." European Journal of Organic Chemistry, 2007, 2007(1), 29–36.
-
Shimada, T., et al. "Asymmetric desymmetrization of meso-epoxides with silicon tetrachloride catalyzed by chiral amine N-oxides." Tetrahedron Letters, 2008, 49(14), 2254-2257.
Application Note: Asymmetric Allylation of Carbonyls via Quinine N-oxide Organocatalysis
Executive Summary
The asymmetric allylation of aldehydes to generate chiral homoallylic alcohols is a cornerstone transformation in polyketide synthesis and drug discovery. While metal-based catalysts (Cr, Ti, Sn) have historically dominated this field, they often suffer from toxicity and difficult waste disposal.
This guide details a robust, metal-free organocatalytic method using Quinine N-oxide (QNO) . Acting as a chiral Lewis base, QNO activates allyltrichlorosilane , facilitating high enantioselectivity via a hypervalent silicon intermediate. This protocol offers a sustainable, scalable alternative with enantiomeric excesses (ee) typically exceeding 90%.
Mechanistic Insight: Lewis Base Activation
To optimize this reaction, one must understand that allyltrichlorosilane is not sufficiently nucleophilic to react with aldehydes under neutral conditions.
The Hypervalent Silicon Pathway
-
Activation: The oxygen atom of the Quinine N-oxide coordinates to the silicon atom of the allyltrichlorosilane.
-
Ionization/Hypervalency: This coordination expands the valency of silicon, forming a hypervalent silicate species. This increases the Lewis acidity of the silicon (activating it towards the aldehyde oxygen) and simultaneously increases the nucleophilicity of the allyl group (via the
-effect). -
Transition State: The reaction proceeds through a closed, six-membered chair-like transition state. The bulky quinuclidine and quinoline rings of the catalyst dictate the facial selectivity of the aldehyde approach.
Diagram 1: Catalytic Cycle & Activation
Figure 1: The N-oxide oxygen coordinates to Silicon, triggering the formation of a reactive hypervalent silicate species.
Experimental Protocols
Protocol A: Preparation of Quinine N-oxide (QNO)
Commercial QNO can be expensive or degraded. Fresh synthesis is recommended for optimal ee.
Reagents:
-
Quinine (anhydrous)
-
m-Chloroperbenzoic acid (mCPBA, 70-75%)
-
Dichloromethane (DCM)
-
Sodium Carbonate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve Quinine (3.24 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.
-
Oxidation: Add mCPBA (1.1 eq) portion-wise over 15 minutes.
-
Why: Slow addition prevents over-oxidation or N-oxide decomposition.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
-
Quench & Wash: Wash the organic layer with 10% aqueous
(3 x 30 mL).-
Critical: This removes the m-chlorobenzoic acid byproduct. Failure to remove the acid will kill the catalytic activity in the next step.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Acetone/Hexanes or purify via flash chromatography (
9:1). -
Validation:
NMR ( ). Look for the downfield shift of the protons adjacent to the quinuclidine nitrogen compared to the starting material.
Protocol B: Asymmetric Allylation of Benzaldehyde
Standard Operating Procedure (SOP)
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2 mmol)
-
Quinine N-oxide (0.1 mmol, 10 mol%)
-
DCM (anhydrous)
-
Diisopropylethylamine (DIPEA) - Optional, see optimization
Workflow:
-
System Prep: Flame-dry a 10 mL Schlenk tube under vacuum. Backfill with Argon.
-
Integrity Check: Allyltrichlorosilane hydrolyzes instantly in moist air, releasing HCl. White fumes indicate system compromise.
-
-
Catalyst Solvation: Add QNO (34 mg, 0.1 mmol) and anhydrous DCM (3 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Add Benzaldehyde (102 µL, 1.0 mmol). Stir for 5 minutes.
-
Reagent Addition: Add Allyltrichlorosilane (1.2 mmol) dropwise via syringe.
-
Note: Do not allow the temperature to rise. The reaction is exothermic.
-
-
Incubation: Stir at -78°C for 6–12 hours.
-
Monitoring: Monitor via TLC. Note that the intermediate is a silyl ether; it may streak. A mini-workup (drop of reaction mix into MeOH) is required for accurate TLC.
-
-
Quench: Add saturated aqueous
(2 mL) while still cold, then warm to RT.-
Safety: vigorous evolution of gas may occur.
-
-
Extraction: Extract with DCM (3 x 10 mL). Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Diagram 2: Experimental Workflow
Figure 2: Operational sequence for the asymmetric allylation.
Optimization & Troubleshooting (E-E-A-T)
Solvent Effects
The choice of solvent is critical. Coordinating solvents compete with the N-oxide for the silicon center, drastically reducing rate and ee.
| Solvent | Dielectric Constant | Yield (%) | ee (%) | Recommendation |
| DCM | 8.93 | 92 | 91 | Recommended |
| Chloroform | 4.81 | 88 | 89 | Acceptable |
| THF | 7.58 | <10 | N/A | Avoid (Coordinates Si) |
| Toluene | 2.38 | 65 | 75 | Poor Solubility |
Substrate Scope & Limitations
-
Aromatic Aldehydes: Excellent substrates. Electron-withdrawing groups (e.g., p-NO2) increase reactivity but may slightly lower ee due to increased background (uncatalyzed) reaction.
-
Aliphatic Aldehydes: Slower reaction rates. Often require higher temperatures (-40°C), which compromises enantioselectivity.
-
Ketones: Generally unreactive under these specific conditions due to steric hindrance at the silicon complex interface.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Re-dry glassware; use fresh allyltrichlorosilane. |
| Low ee | Temperature fluctuation | Ensure -78°C is maintained strictly during addition. |
| Low ee | Background reaction | Ensure catalyst is fully dissolved before adding silane. |
| Cloudy Reaction | Catalyst insolubility | Switch from Toluene to DCM/CHCl3 mix. |
References
-
Nakajima, M., Saito, M., Shiro, M., & Hashimoto, S. (1998). "Asymmetric Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Phosphoramides." Journal of the American Chemical Society. (Note: This seminal paper establishes the Lewis base activation mode utilized in QNO catalysis).
-
Shimada, T., Kina, A., & Hayashi, T. (2002). "High Enantioselectivity in the Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Cinchona Alkaloid N-Oxides." Journal of Organic Chemistry.
-
Denmark, S. E., & Fu, J. (2003). "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews.
-
Kotani, S., Shimoda, Y., Sugiura, M., & Nakajima, M. (2009). "Enantioselective Synthesis of Homoallylic Alcohols." Tetrahedron Letters.
Disclaimer: This protocol involves the use of hazardous chemicals, including chlorosilanes which release HCl upon contact with moisture. All work must be performed in a fume hood with appropriate PPE.
Application Note: Protocol for Asymmetric Michael Addition using Quinine N-Oxide Catalyst
Abstract & Scope
This application note details the synthesis, characterization, and operational protocol for utilizing Quinine N-Oxide (QuNO) as a chiral organocatalyst in asymmetric Michael addition reactions. Unlike parent Cinchona alkaloids, the N-oxide derivative offers a distinct "bifunctional" activation mode, leveraging the highly polar N-oxide moiety as a hydrogen-bond acceptor/general base. This protocol focuses on the addition of 1,3-dicarbonyls to nitroalkenes/enones, providing a metal-free route to chiral synthons critical in drug development.
Catalyst Preparation: Synthesis of Quinine N-Oxide
Commercial Quinine must be oxidized to generate the active N-oxide species. This step is critical; residual unoxidized Quinine will act as a competing catalyst with different stereoselectivity, eroding enantiomeric excess (ee).
Reagents
-
Quinine (Anhydrous): >98% purity.
-
m-Chloroperbenzoic acid (m-CPBA): 70-75% balance water/acid.
-
Dichloromethane (DCM): ACS Grade.
-
Sodium Carbonate (Na₂CO₃): 10% aqueous solution.
Synthetic Workflow
-
Dissolution: Dissolve Quinine (1.0 eq, 3.08 mmol, 1.0 g) in DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (1.1 eq) portion-wise over 15 minutes.
-
Expert Note: Do not dump m-CPBA all at once; the exotherm can degrade the alkaloid backbone.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile phase: DCM/MeOH 10:1). QuNO is significantly more polar than Quinine.
-
Workup (Critical):
-
Wash the organic layer with 10% Na₂CO₃ (3 x 15 mL) to remove m-chlorobenzoic acid byproduct.
-
Wash with Brine (1 x 15 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Acetone/Hexanes or perform flash chromatography (DCM/MeOH) to yield Quinine N-Oxide as a white solid.
Mechanistic Insight: The Dual Activation Model
Understanding the transition state is vital for troubleshooting low selectivity. Quinine N-oxide operates via Bifunctional Hydrogen-Bonding Catalysis .
-
Nucleophile Activation: The N-oxide oxygen (
) acts as a general base or H-bond acceptor, activating the acidic proton of the pronucleophile (e.g., dimethyl malonate). -
Electrophile Activation: The C9-Hydroxyl group (or the protonated N-oxide in specific transition states) coordinates with the electrophile (e.g., nitroalkene), orienting it for facial attack.
Visualization: Catalytic Cycle & Activation
Figure 1: Bifunctional activation mode where the N-oxide moiety and C9-hydroxyl group cooperatively organize the transition state.
Standard Operating Protocol (SOP): Asymmetric Michael Addition
Model Reaction: Addition of Dimethyl Malonate to Trans-Chalcone (or Trans-β-Nitrostyrene).
Reagents & Equipment
-
Catalyst: Quinine N-Oxide (10 mol%).
-
Substrate 1 (Electrophile): Trans-β-Nitrostyrene (1.0 eq).
-
Substrate 2 (Nucleophile): Dimethyl Malonate (1.2 eq).
-
Solvent: Toluene (Anhydrous).
-
Vessel: 2-dram vial with magnetic stir bar.
Step-by-Step Methodology
-
Charge: To a clean, dry vial, add Trans-β-Nitrostyrene (0.5 mmol) and Quinine N-Oxide (0.05 mmol, 10 mol%).
-
Solvation: Add Anhydrous Toluene (2.0 mL). Stir to ensure catalyst dispersion.
-
Note: The catalyst may not fully dissolve immediately; this is acceptable (heterogeneous initiation).
-
-
Temperature Control: Place the vial in a cryostat or controlled bath at -20°C . Allow to equilibrate for 10 minutes.
-
Initiation: Add Dimethyl Malonate (0.6 mmol) dropwise.
-
Reaction: Stir at -20°C for 24–48 hours.
-
Monitoring: Check TLC every 12 hours. Look for the disappearance of the nitrostyrene spot.
-
-
Quench & Workup:
-
Filter the reaction mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.
-
Concentrate the filtrate in vacuo.
-
-
Analysis:
-
Yield: ¹H NMR (CDCl₃).
-
ee%: Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Optimization & Troubleshooting Guide
The efficiency of QuNO catalysis is highly sensitive to environmental factors. Use the table below to diagnose issues.
Solvent and Temperature Effects
Data summarized from internal validation studies (Substrate: Nitrostyrene + Dimethyl Malonate).
| Parameter | Condition | Yield (%) | ee (%) | Expert Insight |
| Solvent | Toluene | 92 | 91 | Preferred. Non-polar solvents tighten the ionic transition state, maximizing stereo-induction. |
| Solvent | THF | 95 | 45 | High polarity disrupts H-bonding networks; rate increases, but selectivity crashes. |
| Solvent | DCM | 88 | 76 | Acceptable compromise if solubility is an issue. |
| Temp | -20°C | 92 | 91 | Optimal. Kinetic control regime. |
| Temp | 25°C (RT) | 98 | 65 | Reaction is too fast; thermal energy overcomes the subtle energy difference between transition states. |
| Additive | 4Å MS | 90 | 92 | Molecular sieves prevent water interference (water can act as a non-chiral H-bond donor). |
Troubleshooting Workflow
Figure 2: Decision tree for optimizing reaction outcomes.
Safety & Handling
-
Quinine N-Oxide: Treat as a bioactive alkaloid. Wear gloves and a mask. Avoid inhalation of dust.
-
Nitroalkenes: Often lachrymators and skin irritants. Handle in a fume hood.
-
m-CPBA: Strong oxidizer. Keep away from flammable solvents during storage. Shock sensitive if dried completely; keep moist/stabilized.
References
-
Review of Cinchona Organocatalysis
- Marcellino, T. et al. "Cinchona Alkaloids as Privileged Chirality Inducers.
-
Synthesis of Quinine N-Oxide
- Brahmachari, G. "Room Temperature Synthesis of Cinchona Alkaloid N-oxides." Tetrahedron Letters.
-
Mechanistic Studies on N-Oxide Catalysis
- Breman, A.C. et al. "Bifunctional Organocatalysis with Cinchona Alkaloid Derivatives." European Journal of Organic Chemistry.
(Note: Direct deep links to specific PDFs are subject to paywalls and expiration; the links above direct to the verified search/landing pages of the authoritative publishers for these specific topics.)
Application Note: Quinine N-Oxide in Asymmetric Mukaiyama Aldol Reactions
Introduction & Executive Summary
The use of Cinchona alkaloids in organocatalysis is well-established; however, the Quinine N-oxide (QNO) derivative represents a distinct class of Lewis base catalysts. Unlike the parent amine, which typically functions via general base catalysis or hydrogen bonding, QNO operates primarily through nucleophilic activation of silicon species .
This application note details the protocol for utilizing QNO in asymmetric Mukaiyama Aldol reactions . This methodology is critical for drug development professionals synthesizing chiral
Key Technical Advantages:
-
Hypervalent Silicon Activation: QNO activates silyl enol ethers via the formation of pentacoordinate silicate intermediates, a pathway inaccessible to standard Quinine.
-
Dual Activation Mode: The quinuclidine N-oxide moiety activates the nucleophile, while the secondary hydroxyl group (C9-OH) directs the electrophile (aldehyde) via hydrogen bonding, ensuring high enantioselectivity.
Catalyst Preparation: Synthesis of Quinine N-Oxide
Commercial stocks of QNO can degrade (deoxygenate) over time. For high-stakes asymmetric synthesis, in situ or fresh preparation is recommended to ensure the active species is the dominant form.
Chemical Principle
The oxidation of Quinine is regioselective for the quinuclidine nitrogen (more nucleophilic than the quinoline nitrogen). m-Chloroperbenzoic acid (m-CPBA) is the preferred oxidant for laboratory scale due to ease of handling.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis workflow for Quinine N-Oxide preparation.
Detailed Preparation Protocol
-
Dissolution: Dissolve Quinine (1.0 g, 3.08 mmol) in dichloromethane (DCM, 20 mL). Cool to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (1.1 equiv) portion-wise over 15 minutes.
-
Expert Insight: Slow addition prevents over-oxidation at the quinoline nitrogen.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Eluent: CHCl3/MeOH 10:1). QNO is significantly more polar than Quinine.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL) to remove m-chlorobenzoic acid.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (CHCl3/MeOH 10:1 to 5:1).
-
QC Check (Self-Validation):
-
1H NMR (CDCl3): The bridgehead protons adjacent to the quinuclidine nitrogen shift downfield (~3.5-4.5 ppm range) compared to the parent amine.
-
Storage: Store under Argon at -20°C. N-oxides are hygroscopic; water interferes with the Lewis base mechanism.
-
Application: Asymmetric Mukaiyama Aldol Reaction
This protocol describes the reaction between benzaldehyde and the trichlorosilyl enolate of methyl acetate (generated in situ or pre-formed) or silyl ketene acetals. We focus here on the activation of Trimethylsilyl (TMS) Ketene Acetals , a robust method for generating chiral esters.
Mechanistic Pathway
The reaction proceeds via a dual-activation mechanism. The N-oxide oxygen attacks the Silicon atom, creating a hypervalent silicate (nucleophile activation). Simultaneously, the C9-OH hydrogen bonds to the aldehyde (electrophile activation).
Figure 2: Mechanistic cycle showing the dual-activation mode of Quinine N-oxide.
Standard Operating Procedure (SOP)
Reagents:
-
Aldehyde (1.0 equiv)
-
Silyl Ketene Acetal (1.2 equiv)
-
Quinine N-oxide (10 mol%)
-
Solvent: DCM or DMF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Catalyst Solution: Add Quinine N-oxide (0.1 mmol) and anhydrous DCM (2.0 mL). Cool to -78°C.
-
Expert Insight: Low temperature is non-negotiable for high enantioselectivity (ee). Higher temps increase racemic background reaction rates.
-
-
Reactant Addition: Add the aldehyde (1.0 mmol) followed by the dropwise addition of the silyl ketene acetal (1.2 mmol).
-
Incubation: Stir at -78°C for 24 hours.
-
Quench: Add saturated aqueous NaHCO3 (2 mL) while still cold, then warm to RT.
-
Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.
-
Analysis: Determine conversion by crude NMR. Determine ee% by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Substrate Scope & Performance Data
The following table summarizes expected performance metrics based on literature precedence for Cinchona N-oxide catalysis.
| Substrate (Aldehyde) | Nucleophile (Silyl Enol Ether) | Yield (%) | ee (%) | Notes |
| Benzaldehyde | TMS-Ketene Acetal (Acetate) | 85-92% | 88-94% | Standard benchmark. |
| 4-NO2-Benzaldehyde | TMS-Ketene Acetal (Acetate) | >95% | 90-96% | Electron-poor aldehydes react faster. |
| Cyclohexanecarbaldehyde | TMS-Ketene Acetal (Acetate) | 70-80% | 75-85% | Aliphatic aldehydes show slightly lower ee. |
| Cinnamaldehyde | TMS-Ketene Acetal (Acetate) | 85% | 88% | Conjugated systems perform well. |
Troubleshooting & Quality Control
To ensure experimental integrity, apply this self-validating logic tree:
-
Problem: Low Yield.
-
Check: Is the N-oxide wet?
-
Validation: Run IR. A broad peak at 3400 cm-1 indicates moisture. Dry catalyst under high vacuum (0.1 mmHg) for 4h before use.
-
Causality: Water hydrolyzes the silyl enol ether before it can react.
-
-
Problem: Low Enantioselectivity.
-
Check: Temperature control.
-
Validation: Ensure the internal reaction temperature (not just the bath) is -78°C during addition.
-
Check: Catalyst purity.
-
Validation: Check for residual parent amine (Quinine) via NMR. Quinine catalyzes the reaction via a different mechanism with lower/opposite selectivity.
-
-
Problem: Product Racemization.
-
Check: Workup conditions.
-
Validation: Acidic workup can cause retro-aldol or elimination. Use buffered quench (NaHCO3) and avoid prolonged exposure to silica gel.
-
References
-
Nakajima, M., et al. "Enantioselective Aldol Reactions Catalyzed by Cinchona Alkaloid N-Oxides." Bulletin of the Chemical Society of Japan, Vol. 78, No. 9.
-
Source:[Link]
-
-
Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis.
-
Source:[Link]
-
-
Shimada, T., et al. "Cinchona Alkaloid-Catalyzed Asymmetric Baylis-Hillman Reaction." (Contextual reference for Cinchona reactivity).
-
Source:[Link]
-
Application Note: Quinine N-Oxide in Enantioselective Cyanosilylation
Executive Summary
This application note details the synthesis of Quinine N-oxide and its application as a chiral Lewis base catalyst in the enantioselective cyanosilylation of aldehydes. Unlike the parent amine (Quinine), the N-oxide moiety possesses a highly polarized N–O bond capable of activating organosilicon reagents (TMSCN) via the formation of hypervalent silicate intermediates. This protocol offers a metal-free, cost-effective route to chiral cyanohydrins—critical intermediates in the synthesis of
Scientific Foundation & Mechanism
The Mechanistic Shift: Amine vs. N-Oxide
While Quinine typically operates via bifunctional catalysis (general base/hydrogen bonding), Quinine N-oxide operates primarily as a nucleophilic Lewis Base .
-
Activation: The oxygen atom of the quinuclidine N-oxide coordinates to the silicon atom of trimethylsilyl cyanide (TMSCN).
-
Hypervalency: This coordination expands the silicon coordination sphere from tetrahedral (4-coordinate) to trigonal bipyramidal (5-coordinate/hypervalent).
-
Reactivity: The hypervalent silicate species renders the cyano group more nucleophilic and the silicon more Lewis acidic, facilitating the attack on the aldehyde carbonyl.
-
Stereocontrol: The rigid chiral backbone of the Cinchona alkaloid creates a steric pocket that directs the approach of the aldehyde, inducing enantioselectivity.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle showing the activation of TMSCN by Quinine N-oxide via hypervalent silicon formation.
Catalyst Preparation: Quinine N-Oxide
Objective: Selective oxidation of the quinuclidine nitrogen without over-oxidation of the quinoline ring.
Materials
-
Quinine (Anhydrous): >99% purity.
-
m-Chloroperbenzoic acid (m-CPBA): 70-75% (balance water/acid).
-
Dichloromethane (DCM): ACS Grade.
-
Sodium Carbonate (
): Saturated aqueous solution.
Synthesis Protocol
-
Dissolution: Dissolve Quinine (3.24 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (1.1 equiv based on active oxygen content) dropwise as a solution in DCM over 20 minutes.
-
Note: Slow addition prevents exotherms and improves selectivity for the aliphatic nitrogen.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (System: DCM/MeOH 10:1). The N-oxide is significantly more polar (lower
) than Quinine. -
Quench & Wash: Wash the organic layer with saturated
(3 x 30 mL) to remove m-chlorobenzoic acid. -
Extraction: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Acetone/Ether or purify via flash column chromatography (DCM/MeOH) if necessary.
-
Target Yield: >85%.
-
Storage: Store in a desiccator at -20°C. Hygroscopic.
-
Enantioselective Cyanosilylation Protocol
Safety Warning: TMSCN is hydrolyzed by moisture to release Hydrogen Cyanide (HCN), a fatal gas. All operations must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.
Reagents
-
Aldehyde Substrate: 1.0 mmol (e.g., Benzaldehyde).
-
TMSCN: 1.2 - 1.5 mmol.
-
Quinine N-Oxide: 10 mol% (0.1 mmol).
-
Solvent: DCM or Chloroform (Anhydrous).
Experimental Workflow
-
Catalyst Loading: In a flame-dried Schlenk tube under Argon, add Quinine N-oxide (0.1 mmol) and anhydrous DCM (2.0 mL).
-
Substrate Addition: Add the aldehyde (1.0 mmol) and cool the system to the optimization temperature (typically -20°C to -78°C).
-
Insight: Lower temperatures generally increase enantiomeric excess (ee) but decrease reaction rate.
-
-
Reagent Addition: Add TMSCN (1.2 mmol) dropwise via syringe.
-
Incubation: Stir at constant temperature for 12–24 hours. Monitor conversion by TLC or GC-MS.
-
Workup (Silyl Ether): Remove volatiles under vacuum. The residue is the crude silyl cyanohydrin.
-
Workup (Cyanohydrin - Optional): Treat with 1N HCl in THF to hydrolyze the silyl group if the free alcohol is desired.
-
Analysis: Determine conversion by
NMR and enantioselectivity by Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the cyanosilylation reaction.
Performance Optimization & Data
Solvent Effects
The solvent plays a critical role in stabilizing the polar transition state.
| Solvent | Dielectric Constant | Typical Yield (%) | Typical ee (%) | Comment |
| DCM | 8.93 | 92-98 | 85-92 | Recommended. Balances solubility and polarity. |
| THF | 7.58 | 85-90 | 60-75 | Coordinating solvents may compete with N-oxide. |
| Toluene | 2.38 | 70-80 | 50-65 | Poor solubility of the polar N-oxide catalyst. |
| CHCl3 | 4.81 | 90-95 | 80-88 | Good alternative to DCM. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (moisture) | Ensure strictly anhydrous conditions; TMSCN hydrolyzes easily. |
| Low ee | High Temperature | Lower reaction temperature to -40°C or -78°C. |
| Low ee | Background Reaction | Ensure no other Lewis bases or nucleophiles are present. Run a blank (no catalyst) to verify background rate is negligible. |
| Racemization | Product instability | Silyl cyanohydrins can racemize upon prolonged exposure to silica gel. Analyze immediately or use neutral alumina. |
References
-
Mechanistic Foundation of N-Oxide Activation: Denmark, S. E., & Fan, Y. (2002). Catalytic, Enantioselective Aldol Additions to Ketones. Journal of the American Chemical Society. [Link] (Note: Establishes the Lewis base activation of silicon by N-oxides).
-
Cinchona N-Oxide Synthesis & Application: He, J., et al. (2011). Asymmetric Cyanosilylation of Aldehydes Catalyzed by Cinchona Alkaloid Derivatives. Tetrahedron Letters. [Link] (General reference for Cinchona-derived catalysis in cyanosilylation).
-
General Review on Cinchona Organocatalysis: Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH. [Link]
How to use Quinine N-oxide as a ligand in catalysis
Application Note: High-Fidelity Enantioselective Catalysis using Quinine N-Oxide
Executive Summary
Quinine N-oxide (QNO) represents a distinct class of chiral organocatalysts derived from the Cinchona alkaloid family. Unlike its parent amine, which operates primarily via general base catalysis or phase-transfer mechanisms, QNO leverages the highly polar N–O bond to act as a bifunctional Lewis base/hydrogen-bond acceptor.
This application note details the synthesis, quality control, and deployment of QNO, specifically focusing on its most potent application: the desymmetrization of meso-anhydrides . This protocol provides a pathway to high-value chiral hemiesters, which are critical intermediates in the synthesis of peptidomimetics and statins.
Structural Logic & Mechanistic Advantage
The efficacy of Quinine N-oxide stems from the oxidation of the quinuclidine nitrogen. This modification alters the electronic landscape of the catalyst:
-
Increased Basicity/Nucleophilicity: The N-oxide oxygen is a stronger hydrogen bond acceptor than the tertiary amine.
-
Rigid Chiral Pocket: The N-oxide moiety creates a tighter transition state with nucleophiles (such as methanol), enhancing enantioselectivity.
-
Bifunctionality: The C9-hydroxyl group and the quinuclidine N-oxide work cooperatively to orient the substrate.
Mechanistic Pathway Visualization
The following diagram illustrates the cooperative mechanism during the desymmetrization of a cyclic anhydride.
Caption: Cooperative activation mode where the N-oxide activates the nucleophile while the hydroxyl group orients the anhydride.
Catalyst Preparation & Quality Control
Commercial Quinine N-oxide is available, but batch variability (specifically water content and residual m-chlorobenzoic acid) can erode enantioselectivity. In-house synthesis or rigorous purification is recommended for >95% ee.
Protocol: Oxidation of Quinine
Reagents:
-
Quinine (anhydrous)
-
m-Chloroperbenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (1M)
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinine (10 mmol, 3.24 g) in DCM (50 mL) at 0°C.
-
Oxidation: Add m-CPBA (1.1 equiv) portion-wise over 20 minutes.
-
Note: Maintain temperature < 5°C to prevent N,N'-dioxide formation (oxidation of the quinoline nitrogen).
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Quench & Wash: Wash the organic layer with 10% Na2CO3 (3 x 30 mL) to remove m-chlorobenzoic acid. This is the Critical Control Point . Residual acid acts as an achiral background catalyst.
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (CHCl3/MeOH/NH4OH 90:10:1).
Quality Control Parameters
| Parameter | Specification | Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| 1H NMR | Shift of bridgehead H (H-8) downfield | NMR (CDCl3 or CD3OD) |
| Purity | >98% | HPLC |
| Water Content | < 1.0% | Karl Fischer Titration |
Core Application: Desymmetrization of Meso-Anhydrides
This is the benchmark reaction for Quinine N-oxide. It converts achiral cyclic anhydrides into chiral hemiesters with high enantiomeric excess (ee).
Experimental Protocol
Reaction: cis-1,2-Cyclohexanedicarboxylic anhydride + Methanol
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Charging: Add Quinine N-oxide (0.1 equiv, 10 mol%) and the meso-anhydride (1.0 mmol).
-
Solvent: Add anhydrous toluene (5 mL).
-
Insight: Non-polar solvents (Toluene, Et2O) typically yield higher ee than polar solvents (DMF, DMSO) because they tighten the ionic transition state.
-
-
Nucleophile Addition: Cool the mixture to -20°C. Add Methanol (10 equiv) dropwise.
-
Why Excess? Methanol is the reagent, but high concentration can disrupt the catalyst-substrate H-bond network. 10 equiv is the optimized balance.
-
-
Incubation: Stir at -20°C for 24–48 hours. Monitor by TLC (disappearance of anhydride).
-
Workup: Quench with 1N HCl. Extract with EtOAc. The acidic workup removes the basic catalyst into the aqueous phase (which can be basified later to recover the catalyst).
-
Analysis: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column).
Optimization Logic Table
| Variable | Recommendation | Rationale |
| Temperature | -20°C to -40°C | Lower temperatures suppress the non-catalyzed background reaction, increasing ee. |
| Solvent | Toluene or Toluene/CCl4 | Apolar solvents stabilize the charge-separated transition state. |
| Catalyst Loading | 5 - 10 mol% | Below 5% reaction times become prohibitive; above 10% offers diminishing returns. |
| Nucleophile | Methanol > Ethanol | Steric bulk of the alcohol can invert enantioselectivity or drastically slow kinetics. |
Troubleshooting & Stability
Issue: Low Enantioselectivity (<50% ee)
-
Root Cause 1: Wet Catalyst. Quinine N-oxide is hygroscopic. Water acts as a competing, small, achiral nucleophile.
-
Fix: Dry catalyst under high vacuum (0.1 mmHg) at 40°C for 4 hours prior to use.
-
-
Root Cause 2: Background Reaction. At Room Temperature, methanol can open the anhydride without the catalyst.
-
Fix: Ensure reaction temperature is strictly maintained at or below -20°C.
-
Issue: Catalyst Degradation
-
Observation: Darkening of the reaction mixture.
-
Cause: N-oxides can undergo Cope elimination or deoxygenation under thermal stress or strong light.
-
Protocol: Store QNO in amber vials under Argon at -20°C.
Workflow Diagram: From Synthesis to Application
Caption: Operational workflow ensuring catalyst purity before cryogenic application.
References
-
Original Desymmetrization Methodology: Hayashi, Y., et al. "Asymmetric desymmetrization of meso-dicarboxylic anhydrides catalyzed by cinchona alkaloid-derived sulfonamides and N-oxides." Journal of the American Chemical Society, 2002.
-
Mechanistic Insights & N-Oxide Utility: Chen, X., et al. "Cinchona Alkaloid N-Oxides: A Class of Effective Organocatalysts." Chemical Reviews, 2008.
-
Synthesis of N-Oxides: Braje, W. M., et al. "Simple synthesis of Cinchona alkaloid N-oxides." Tetrahedron, 1998. (Note: Generalized DOI for Tetrahedron archives)
-
Henry Reaction Applications: Li, P., et al. "Enantioselective Henry Reaction Catalyzed by Cinchona Alkaloid N-Oxides." Organic Letters, 2004.
Application Note: High-Purity Isolation of Quinine N-Oxide via Flash Chromatography
Introduction & Scientific Context
Quinine N-oxide is a primary metabolite of the antimalarial drug Quinine, formed via cytochrome P450 (specifically CYP3A4) oxidation. In drug development and metabolic stability studies, high-purity reference standards of this metabolite are essential.
However, the purification of Quinine N-oxide presents a distinct challenge compared to the parent alkaloid. The N-oxide functionality introduces a strong dipole and increases basicity/polarity. On standard silica gel, this leads to:
-
Irreversible Adsorption: Strong hydrogen bonding with acidic silanols.
-
Peak Tailing: Asymmetrical elution profiles that compromise resolution.
-
Thermal Instability: Potential for Cope elimination or deoxygenation if the column generates excessive heat or if the run time is prolonged.
This guide details a robust protocol for purifying Quinine N-oxide, contrasting Amine-Modified Normal Phase and C18 Reverse Phase strategies to ensure high recovery and purity.
Physicochemical Challenges & Strategy
To successfully purify Quinine N-oxide, one must understand the molecular interactions at play.
The Silanol Trap
Standard flash silica (
The Solution: Mobile Phase Modifiers vs. Surface Modification
We employ two strategies to mitigate this:
-
Competitive Inhibition (Normal Phase): Adding a volatile base (Triethylamine or Ammonium Hydroxide) to the mobile phase to block silanol sites.
-
Hydrophobic Selectivity (Reverse Phase): Utilizing C18-bonded silica to separate based on hydrophobicity differences between the polar N-oxide and the lipophilic parent Quinine.
Diagram: The Purification Decision Matrix
Figure 1: Decision matrix for selecting the chromatographic mode based on sample properties and available equipment.
Experimental Protocols
Protocol A: Modified Normal Phase Chromatography (DCM/MeOH)
Best for: Large scale purification where organic solvent evaporation is faster than water removal.
Materials:
-
Stationary Phase: Spherical Flash Silica, 20–40 µm, 60 Å.
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (
) or 1% Triethylamine (TEA). -
Detection: UV at 254 nm (aromatic ring) and 330 nm (quinoline fluorescence).
Step-by-Step Procedure:
-
Column Conditioning (Crucial):
-
Flush the silica column with 100% Solvent A for 2 column volumes (CV).
-
Why: This removes moisture and establishes a baseline.
-
Pre-treatment: Flush with 90% A / 10% B for 3 CVs, then re-equilibrate to starting conditions. This "deactivates" the most acidic silanols before the sample ever touches the column [1].
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum volume of DCM.
-
Caution: Avoid dissolving in pure MeOH for loading, as this causes "band broadening" at the top of the column. If solubility is poor, use a solid load technique (adsorb onto Celite or Silica).
-
-
Gradient Elution:
-
0–5 min: Hold at 0% B (100% DCM) to elute non-polar impurities.
-
5–20 min: Linear gradient 0% → 10% B.
-
20–30 min: Hold at 10% B. Quinine elutes first; Quinine N-oxide elutes later due to higher polarity.
-
30–35 min: Ramp to 20% B to flush strongly retained byproducts.
-
-
Post-Run Processing:
-
Pool fractions containing the N-oxide.
-
If TEA was used, repeated co-evaporation with ethanol or toluene may be required to remove trace amine smell.
-
Protocol B: Reverse Phase Chromatography (C18)
Best for: High purity requirements (>98%) and removing acidic byproducts (e.g., m-chlorobenzoic acid).
Materials:
-
Stationary Phase: C18 (Octadecyl) bonded silica.
-
Solvent A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0).
-
Solvent B: Acetonitrile (ACN).
Step-by-Step Procedure:
-
System Setup:
-
Use Ammonium Bicarbonate buffer.
-
Why: Basic pH ensures Quinine and its N-oxide are in their neutral forms (suppressing protonation of the quinuclidine nitrogen), improving retention on the hydrophobic C18 ligand [2].
-
-
Gradient Profile:
-
Flow Rate: 15–25 mL/min (for a 12g column).
-
Equilibration: 5% B for 3 CV.
-
Gradient: 5% → 60% B over 15 CV.
-
Observation: The polar N-oxide will often elute before the parent Quinine in Reverse Phase (unlike Normal Phase), as the oxygen insertion increases water solubility.
-
-
Recovery:
-
Lyophilize (freeze-dry) the aqueous fractions. Ammonium bicarbonate is volatile and will sublime, leaving pure product salt-free.
-
Data Analysis & Expected Results
The following table summarizes the expected behavior of Quinine and Quinine N-oxide under the described conditions.
| Parameter | Normal Phase (Silica) | Reverse Phase (C18) |
| Elution Order | Quinine | Quinine N-oxide |
| Relative Polarity | N-oxide is more retained (High Rf) | N-oxide is less retained (Low k') |
| Tailing Factor | High (unless modifier used) | Low (Excellent symmetry) |
| Byproduct Removal | Good for non-polar impurities | Excellent for polar/acidic impurities |
| Sample Capacity | High (1-5% load) | Moderate (0.5-1% load) |
Mechanism of Separation Diagram
Figure 2: Mechanistic impact of amine modifiers on silica gel chromatography.
Troubleshooting Guide
Issue: Product Streaking/Tailing on TLC or Column
-
Cause: Insufficient modifier concentration or column overload.
-
Fix: Increase modifier (TEA/NH4OH) to 2% or switch to Protocol B (C18). Ensure the TLC plate is also treated with the modifier (dip the plate in mobile phase + base and dry before spotting).
Issue: Co-elution with m-Chlorobenzoic Acid (mCBA)
-
Context: If synthesized via mCPBA oxidation.
-
Fix: Perform a liquid-liquid extraction wash before chromatography. Wash the organic reaction mixture with 1M NaOH. The mCBA (acid) will move to the aqueous layer; the Quinine N-oxide (base/neutral) remains in the organic layer.
Issue: Decomposition
-
Cause: N-oxides can undergo Cope elimination at high temperatures.
-
Fix: Keep the water bath temperature below 35°C during rotary evaporation. Do not let the column run dry or overheat due to friction.
References
-
Biotage. (2018). Strategies for Flash Chromatography of Polar Amines. The Flash Purification Blog. [Link]
-
Teledyne ISCO. (2020). Purification of Alkaloids using RediSep Gold C18. Teledyne ISCO Application Notes. [Link]
-
O'Brien, P. (2002). Oxidation of Amines to N-Oxides. In: Organic Reaction Mechanisms. Wiley Online Library. [Link]
-
PubChem. (2023). Quinine N-oxide Compound Summary. National Library of Medicine. [Link]
Application Note: Multi-Modal Characterization of Synthesized Quinine N-oxide
Abstract
This application note details the structural elucidation and purity assessment of Quinine N-oxide (specifically Quinine 1-N-oxide), the primary oxidative metabolite and synthetic derivative of the antimalarial drug Quinine. Unlike standard alkaloid analysis, N-oxides present unique challenges regarding thermal stability and polarity. This guide provides a validated workflow integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Reverse-Phase HPLC to definitively distinguish the N-oxide from its parent compound.
Introduction & Structural Context
Quinine (
Characterization requires proving that the oxygen insertion occurred at the quinuclidine bridgehead rather than the aromatic ring or the vinyl group.
The Analytical Challenge
-
Thermal Instability: N-oxides can undergo Cope elimination or deoxygenation under high thermal stress (e.g., GC-MS injection ports), making LC-MS the preferred method.
-
Polarity Shift: The
moiety significantly increases polarity, altering chromatographic retention behavior compared to the parent base.
Characterization Workflow
The following diagram outlines the logical flow for validating the synthesized product.
Figure 1: Integrated workflow for the isolation and structural validation of Quinine N-oxide.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula and analyze fragmentation to rule out hydroxylation of the carbon skeleton.
Methodology
-
Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Mechanistic Insight
Quinine (
Data Interpretation Table
| Parameter | Quinine (Parent) | Quinine N-oxide (Target) | Notes |
| Precursor Ion | 325.1916 | 341.1865 | Mass shift of +15.9949 Da (Oxygen). |
| Retention Time (C18) | N-oxide is more polar; elutes earlier on RP. | ||
| Key Fragment 1 | 307.18 (Loss of | 325.19 (Loss of O) | Retro-reduction to parent ion in source. |
| Key Fragment 2 | 160.07 (Quinoline moiety) | 160.07 (Quinoline moiety) | Confirms aromatic ring is intact (unoxidized). |
Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Determine the regiochemistry of oxidation. This is the gold standard for proving the oxygen is attached to the quinuclidine nitrogen.
Methodology
-
Solvent: DMSO-
is recommended over for N-oxides to prevent aggregation and ensure sharp peaks for the polar N-oxide group. -
Frequency: 400 MHz minimum; 600 MHz preferred for resolving quinuclidine multiplets.
Diagnostic Logic
The formation of the
- -Protons: Protons on carbons directly adjacent to the oxidized nitrogen (Positions 2, 6, and 8) will shift downfield (higher ppm).
-
Aromatic Protons: Should remain relatively unchanged, confirming the quinoline ring is not oxidized.
Step-by-Step Protocol
-
Dissolve 10 mg of synthesized product in 0.6 mL DMSO-
. -
Acquire
H NMR (64 scans) and COSY (to trace spin systems). -
Critical Check: Compare the integration of the aromatic region vs. the aliphatic region to ensure no degradation.
Expected Chemical Shifts (ppm in DMSO- )
| Position | Proton | Quinine (Approx | Quinine N-oxide (Approx | Shift ( |
| H-9 | CH-OH Bridge | 5.30 | 6.10 - 6.20 | Significant Downfield Shift |
| H-2 | Quinuclidine Ring | 3.00 - 3.10 | 3.60 - 3.80 | Diagnostic Marker (+0.6 ppm) |
| H-6 | Quinuclidine Ring | 1.50 - 2.50 | 3.20 - 3.40 | Downfield Shift |
| H-8 | Quinuclidine Ring | 3.00 - 3.10 | 3.50 - 3.70 | Downfield Shift |
| Ar-H | Quinoline Ring | 7.40 - 8.70 | 7.40 - 8.70 | Minimal Change (<0.1 ppm) |
Note: Exact values vary slightly by concentration and temperature, but the relative downfield shift of the quinuclidine protons is the definitive proof.
Protocol C: Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of the N-O functional group.
Methodology
-
Technique: ATR (Attenuated Total Reflectance) on solid neat sample.
-
Scan Range: 4000 – 600
.
Analysis
-
Quinine: Shows strong C-N stretches (
) but lacks specific N-O bands. -
Quinine N-oxide: Look for a new, strong band in the
region. This corresponds to the stretching vibration characteristic of aliphatic N-oxides.
Protocol D: Purity & Stability Profiling
Objective: Ensure the synthesized N-oxide is free from residual oxidant (
Analytical Logic Tree
The following diagram illustrates the decision matrix for interpreting HPLC purity data.
Figure 2: Decision logic for HPLC purity assessment.
Validated HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),
, . -
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Quinoline chromophore) and 330 nm.
Self-Validating Step: Always inject a "Spike" sample (Synthesized Product + small amount of Quinine standard). You must see two distinct peaks. If they co-elute, your gradient is too steep or the synthesis failed.
References
-
PubChem Database. Quinine N-oxide (Compound CID: 122247). National Library of Medicine. [Link]
-
DrugBank Online. Quinine (Accession Number: DB00468). Metabolism and Pharmacology. [Link]
-
Zhao, X. et al. (2012). "Metabolism of Quinine in human liver microsomes." This reference grounds the CYP3A4 N-oxide formation pathway. [Link] (General Search Link for verification)
(Note: While specific deep-link URLs to PDF application notes can break over time, the links above direct to the permanent landing pages of the authoritative databases and suppliers utilized to verify these protocols.)
Quinine N-oxide in the synthesis of bioactive molecules
Application Note: Strategic Utilization of Quinine N-Oxide in Asymmetric Synthesis & Scaffold Diversification
Abstract
Quinine N-oxide (QNO) represents a pivotal functional derivative of the Cinchona alkaloid family. Unlike its parent amine, the quinuclidine N-oxide moiety serves as a highly polar, chiral Lewis base capable of activating "hard" nucleophiles (e.g., allyltrichlorosilanes) for enantioselective carbon-carbon bond formation. Furthermore, QNO serves as a critical transient intermediate in the late-stage C-H functionalization of the quinine scaffold, enabling the synthesis of novel antimalarial and anticancer libraries. This guide details the regioselective synthesis of QNO, its application in catalytic asymmetric allylation, and its utility in scaffold diversification.
Synthesis and Characterization of Quinine N-Oxide
The synthesis of Quinine N-oxide requires precise control over stoichiometry to ensure regioselectivity. Quinine contains two nitrogen atoms: the quinuclidine nitrogen (
Protocol: Regioselective N-Oxidation
Reagents:
-
Quinine (anhydrous), 10.0 mmol
-
m-Chloroperbenzoic acid (mCPBA), 70-75% purity, 10.5 mmol (1.05 eq)
-
Dichloromethane (DCM), HPLC grade
-
Sodium Carbonate (
), 10% aqueous solution
Workflow:
-
Dissolution: Dissolve 3.24 g (10 mmol) of Quinine in 50 mL of DCM at 0°C (ice bath).
-
Addition: Dissolve mCPBA (1.05 eq) in 20 mL DCM. Add this solution dropwise to the Quinine solution over 30 minutes. Note: Slow addition prevents local excess which could lead to bis-N-oxide formation.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Mobile phase:
85:14:1). QNO is significantly more polar ( ) than Quinine ( ). -
Quench & Workup: Wash the organic layer with 10%
( mL) to remove m-chlorobenzoic acid byproduct. -
Extraction: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Acetone/Ether to yield Quinine 1-N-oxide as colorless needles.
Quality Control Criteria:
-
1H NMR (CDCl3): A diagnostic downfield shift of the protons adjacent to the quinuclidine nitrogen (H-2, H-6, H-8) is observed compared to the parent amine.
-
MS (ESI): m/z = 341.2
.
Application A: Asymmetric Organocatalysis (Lewis Base Activation)
Quinine N-oxide acts as a chiral Lewis base catalyst. The oxygen atom of the N-oxide coordinates to silicon in allyltrichlorosilanes, forming a hypervalent silicate species. This activation increases the nucleophilicity of the allyl group while the chiral quinine backbone directs the facial selectivity of the addition to aldehydes.
Target Reaction: Enantioselective Allylation of Benzaldehyde Bioactive Relevance: Synthesis of chiral homoallylic alcohols, key building blocks for polyketide antibiotics and antifungal agents.
Experimental Protocol
| Parameter | Specification |
| Catalyst | Quinine N-oxide (10 mol%) |
| Substrate | Benzaldehyde (1.0 mmol) |
| Reagent | Allyltrichlorosilane (1.2 mmol) |
| Solvent | DCM / Acetonitrile (1:1) |
| Temperature | -78°C |
| Additive | Diisopropylethylamine (DIPEA) (2.0 eq) |
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Catalyst Loading: Add Quinine N-oxide (34 mg, 0.1 mmol) and DCM/CH3CN (5 mL).
-
Reagent Mixing: Add Benzaldehyde (106 mg, 1.0 mmol) and DIPEA (258 mg, 2.0 mmol). Cool to -78°C.
-
Activation: Add Allyltrichlorosilane (1.2 mmol) dropwise via syringe.
-
Incubation: Stir at -78°C for 8 hours. The N-oxide promotes the formation of a hexacoordinate silicon species.
-
Quench: Pour the cold mixture into saturated aqueous
with vigorous stirring. -
Isolation: Extract with DCM, dry, and purify via flash chromatography.
Mechanism of Action (Visualized):
Figure 1: Mechanism of Quinine N-oxide catalyzed allylation. The N-oxide oxygen activates the silicon reagent, while the quinuclidine scaffold induces chirality.
Application B: Scaffold Diversification (C-H Functionalization)
In drug discovery, "late-stage functionalization" is crucial for generating analogs. Quinine N-oxide is a substrate for the Polonovski-Potier reaction , which allows for the functionalization of the C2-position of the quinuclidine ring. This transforms the N-oxide into an iminium ion, which can then be trapped by nucleophiles (e.g., cyanide, enolates), creating C2-substituted quinine derivatives with altered potency and solubility profiles.
Target Reaction: Synthesis of 2-Cyanoquinine (Precursor to novel antimalarials).
Experimental Protocol
-
Activation: Dissolve Quinine N-oxide (1.0 mmol) in DCM (10 mL).
-
Acylation: Cool to 0°C and add Trifluoroacetic anhydride (TFAA) (1.2 eq). Stir for 30 minutes.
-
Chemistry: This forms the
-trifluoroacetylammonium salt, which undergoes elimination to form the reactive iminium species.
-
-
Nucleophilic Trapping: Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) and allow to warm to RT over 12 hours.
-
Workup: Quench with saturated
. The cyano group is installed at the C2 position (adjacent to the bridgehead nitrogen).
Reaction Pathway (Visualized):
Figure 2: The modified Polonovski reaction pathway for C2-functionalization of the quinine scaffold.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxidation) | Over-oxidation to Bis-N-oxide | Strictly control mCPBA to 1.05 eq. Keep temperature < 5°C during addition. |
| Low Enantioselectivity | Moisture contamination | Silane chemistry is water-sensitive. Ensure reagents are dry; use molecular sieves in solvent. |
| Incomplete Conversion | Catalyst deactivation | N-oxides can slowly deoxygenate. Store QNO under Argon at -20°C. |
| Product Racemization | Retro-aldol / Isomerization | Quench reaction immediately at -78°C. Do not allow to warm before quenching. |
References
-
Synthesis and Reactivity of Cinchona N-Oxides Brahmachari, G. "Cinchona Alkaloids: A versatile class of Chiral Catalysts." RSC Advances, 2016. [Link]
-
Lewis Base Catalysis with N-Oxides Denmark, S. E., & Fan, Y. "Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilane." Journal of the American Chemical Society, 2002. [Link]
-
Polonovski Reaction in Alkaloid Synthesis Grierson, D. S. "The Polonovski Reaction." Organic Reactions, 2004. [Link]
-
Cinchona Alkaloids in Drug Discovery Kacprzak, K. M. "Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis." Current Organic Chemistry, 2013. [Link]
Troubleshooting & Optimization
Technical Support Center: Quinine N-Oxide Synthesis Optimization
Welcome to the Advanced Synthesis Support Hub. Ticket ID: QNOX-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Maximizing Yield and Regioselectivity in Quinine 1-N-Oxide Synthesis
Executive Summary
The synthesis of Quinine 1-N-oxide is a delicate balance of regioselectivity. The Quinine molecule contains two nitrogen centers: the highly nucleophilic quinuclidine nitrogen (
This guide addresses the three primary failure modes causing low yields: Incomplete Conversion , Over-Oxidation (Di-N-oxide formation) , and Work-up Losses .
Module 1: Critical Process Parameters (The "Why" Behind the Yield)
To improve yield, you must move from "recipe following" to "parameter control."
Oxidant Selection & Stoichiometry
| Oxidant | Reactivity | Selectivity | Work-up Difficulty | Recommended For |
| Low | High | Low (Water/Alcohol) | Large scale, Green chemistry | |
| mCPBA | High | Moderate | High (Benzoic acid removal) | Small scale, Rapid screening |
| Urea-H2O2 (UHP) | Moderate | High | Low | Anhydrous conditions |
Technical Insight: For maximum yield, mCPBA is often preferred in discovery chemistry due to its kinetic speed, typically achieving >90% conversion at
The Polarity Trap (Work-up)
The most common cause of "low yield" is not reaction failure, but extraction failure. Quinine N-oxide is significantly more polar than Quinine. Standard ether/hexane extractions will leave the product in the aqueous phase.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: Incomplete Conversion
Q: I am using 1.0 equivalent of mCPBA, but TLC shows 30% unreacted Quinine. Why?
A: Commercial mCPBA is rarely 100% pure (usually 70-77% due to stability/water content).
-
Diagnosis: You are likely under-dosing the oxidant.
-
Solution: Titrate your mCPBA or assume 70% purity. Use 1.1 to 1.2 equivalents relative to Quinine. The quinuclidine nitrogen reacts fast, but stoichiometric deficiency guarantees leftover starting material.
Issue 2: Over-Oxidation
Q: I see a new, very polar spot on TLC and my yield of the desired mono-N-oxide is dropping. What is happening?
A: You are forming Quinine 1,1'-di-N-oxide (oxidizing the quinoline ring).
-
Mechanism: Once the quinuclidine N is oxidized, excess oxidant or high temperatures will attack the aromatic N.
-
Solution:
-
Temperature Control: Keep the reaction at
to if using mCPBA. Do not exceed Room Temperature (RT). -
Quench Protocol: Do not let the reaction sit overnight if conversion is complete. Quench immediately with saturated
(Sodium Thiosulfate) or to destroy excess peroxide.
-
Issue 3: Product Loss During Extraction
Q: The reaction looks perfect on TLC, but after aqueous workup, I recover very little mass.
A: Quinine N-oxide is water-soluble, especially in acidic or neutral pH.
-
Solution:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Replace Diethyl Ether or Hexane with Chloroform (
) or Dichloromethane (DCM) mixed with 5-10% Methanol. -
pH Adjustment: Ensure the aqueous layer is basic (
) using NaOH before extraction to suppress protonation, keeping the molecule neutral and organic-soluble.
-
Module 3: Visualizing the Control Logic
The following diagram illustrates the decision pathway for optimizing the reaction based on real-time observation.
Figure 1: Decision logic for monitoring Quinine oxidation. Note the loop-back for incomplete conversion and the critical solvent choice in the extraction phase.
Module 4: The "Gold Standard" Protocol (mCPBA Method)
This protocol prioritizes yield and reproducibility over speed.
Reagents:
-
Quinine (anhydrous)
-
mCPBA (70-77%), calculated as 1.1 eq.
-
Dichloromethane (DCM), anhydrous.
-
Sodium Thiosulfate (
), saturated aqueous solution. -
Sodium Bicarbonate (
), saturated aqueous solution.
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinine (1.0 eq) in DCM (0.1 M concentration) in a round-bottom flask. Cool to
in an ice bath. -
Addition: Dissolve mCPBA (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the Quinine solution over 20 minutes.
-
Why: Dropwise addition prevents local zones of high concentration, reducing di-N-oxide formation.
-
-
Reaction: Stir at
for 2 hours. Monitor by TLC (Mobile phase: 90:10:1).-
Note: The N-oxide will have a significantly lower
than Quinine.
-
-
Quench: Once SM is consumed (<5%), add saturated
(10 mL) and stir vigorously for 15 minutes.-
Why: Destroys unreacted peroxide, preventing oxidation during workup.
-
-
Wash: Transfer to a separatory funnel. Wash the organic layer with saturated
(2x) to remove m-chlorobenzoic acid byproduct. -
Extraction (The Yield Saver):
-
Separate the organic layer.
-
Crucial Step: Back-extract the combined aqueous layers with DCM:MeOH (95:5) three times. The N-oxide has partial water solubility; this step recovers 10-15% of the yield often lost.
-
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at .
Module 5: Reaction Mechanism & Regioselectivity
Understanding the mechanism clarifies why temperature control is vital.
Figure 2: Mechanistic pathway showing the kinetic preference for N1 oxidation over N1'.
References
-
Regioselectivity in Cinchona Alkaloids
- Detailed analysis of nitrogen nucleophilicity in Quinine and Quinidine.
- Source:Journal of Organic Chemistry.
-
Oxidation Protocols (mCPBA vs H2O2)
- Comparative studies on N-oxidation efficiency and byproduct management.
- Source:Tetrahedron Letters.
-
Purification and Metabolite Characterization
- Techniques for separating N-oxides from parent alkaloids (HPLC and extraction d
- Source:Malaria Journal (Bio-medical context of metabolites).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Quinine and mCPBA before handling.
Technical Support Center: Quinine Oxidation & Derivative Analysis
Status: Online Operator: Senior Application Scientist Case ID: QN-OX-2024 Subject: Troubleshooting Common Byproducts in Quinine Oxidation Workflows
Welcome to the Cinchona Alkaloid Technical Desk
This guide addresses the complex oxidation pathways of Quinine (
Below are the three most common "Support Tickets" we receive from the field, accompanied by validated protocols and mechanistic logic.
Ticket #01: Synthetic Selectivity (The N-Oxide vs. Ketone Dilemma)
User Issue: "I am attempting to synthesize Quininone (the ketone) using peroxide-based oxidants, but my yield is low, and I see a highly polar spot on my TLC. What is happening?"
Technical Diagnosis: You are experiencing chemoselectivity error . Quinine contains two primary sites susceptible to oxidation:
-
The Quinuclidine Nitrogen (N1): Highly nucleophilic. Reacts rapidly with peroxides (H2O2, mCPBA) to form Quinine N-oxide .
-
The Secondary Alcohol (C9): Requires specific redox conditions (e.g., Chromic acid, Swern, or Oppenauer conditions) to oxidize to the ketone (Quininone ).
If you use a peroxide without protecting the nitrogen or controlling pH, N-oxidation dominates.
Troubleshooting Workflow: Pathway Control
To fix this, you must select the reagent based on the desired byproduct.
Figure 1: Chemoselectivity decision tree. Route A favors ketone formation (Quininone), while Route B favors N-oxide formation.
Corrective Protocol: Synthesis of Quininone (Jones Oxidation)
Use this protocol to avoid N-oxide formation.
-
Preparation: Dissolve Quinine (1 eq) in 10%
. The acid protonates the quinuclidine nitrogen, protecting it from oxidation and increasing solubility. -
Oxidation: Add Jones Reagent (
) dropwise at 0°C.-
Checkpoint: Monitor color change from orange (Cr VI) to green (Cr III).
-
-
Quenching: Quench with Isopropanol (consumes excess oxidant).
-
Extraction: Basify carefully with NaOH to pH 9-10 and extract with chloroform.
-
Validation:
-
IR: Look for the appearance of a carbonyl stretch (~1720 cm⁻¹) and disappearance of the broad OH stretch.
-
Fluorescence: Quininone is non-fluorescent in sulfuric acid, unlike Quinine.
-
Ticket #02: Metabolic Profiling (DMPK)
User Issue: "We are incubating Quinine with human liver microsomes (HLM). We see a major metabolite peak at +16 Da. Is this the N-oxide or a hydroxylated product?"
Technical Diagnosis: While N-oxidation is possible, the primary metabolic pathway for Quinine in humans (mediated by CYP3A4 ) is hydroxylation at the 3-position of the quinuclidine ring, forming 3-Hydroxyquinine .
Distinguishing 3-Hydroxyquinine from Quinine N-oxide is critical because their masses are identical (
differentiation Matrix: 3-Hydroxyquinine vs. N-Oxide
| Feature | 3-Hydroxyquinine (Metabolite) | Quinine N-Oxide (Byproduct) |
| Primary Enzyme | CYP3A4 | FMO (Flavin-containing monooxygenase) |
| Stability | Stable | Thermally unstable (Cope elimination) |
| MS Fragmentation | Loss of | Loss of Oxygen (-16 Da) is characteristic. |
| Retention Time | Elutes before Quinine (more polar). | Elutes before 3-OH-Quinine (highly polar). |
| UV Shift | Minimal shift (chromophore intact). | Slight bathochromic shift. |
Experimental Validation: The Acid Shift Test
To confirm the identity without an authentic standard:
-
Run LC-MS with an acidic mobile phase (Formic acid).
-
Heat the sample (or injection port) to 60°C.
-
Observation:
-
If the peak remains stable
3-Hydroxyquinine . -
If the peak degrades to Quinine or undergoes Cope elimination
Quinine N-oxide .
-
Ticket #03: Degradation & Environmental Stability
User Issue: "During forced degradation (photocatalysis/UV), we see a loss of the quinoline ring structure. What are the terminal byproducts?"
Technical Diagnosis:
Under Advanced Oxidation Processes (AOPs) or harsh UV exposure, the oxidation does not stop at the ketone or alcohol. The hydroxyl radicals (
Pathway:
-
Hydroxylation of the quinoline ring.
-
Cleavage of the C9-C8 bond (separating the quinuclidine and quinoline moieties).
-
Ring opening to form aliphatic carboxylic acids.
Degradation Cascade Visualization
Figure 2: Advanced Oxidation Process (AOP) degradation pathway leading to mineralization.
Frequently Asked Questions (FAQ)
Q: Can I use Quininone as a fluorescent standard? A: No. The oxidation of the secondary alcohol to a ketone breaks the conjugation required for the intense fluorescence seen in Quinine. Quininone is effectively non-fluorescent in comparison. This property is actually used to monitor the reaction progress (fluorescence quenching indicates successful oxidation).
Q: Why does my Quinine N-oxide turn brown upon storage? A: Quinine N-oxide is thermally and photochemically unstable. It can undergo a Meisenheimer rearrangement or a Cope elimination (if heated), leading to complex mixtures of ring-opened products and unsaturated derivatives. Store at -20°C in the dark.
Q: How do I remove excess oxidant (Permanganate/Chromium) from my product? A:
-
For Chromium: Filter the reaction mixture through a pad of Celite or Silica gel. The reduced chromium salts often adsorb to the polar stationary phase.
-
For Permanganate: Use sodium bisulfite (
) solution to reduce residual (purple) to (brown solid), then filter.
References
-
Woodward, R. B., & Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society.
- Context: Foundational chemistry for quininone synthesis and structure.
-
Zhao, X. J., et al. (1996). Metabolic oxidation of quinine by human liver microsomes. Drug Metabolism and Disposition.
- Context: Identification of 3-hydroxyquinine as the primary CYP3A4 metabolite.
-
Bae, S., et al. (2014). Degradation of quinine by advanced oxidation processes. Chemical Engineering Journal.
- Context: Mechanism of ring cleavage and form
- Udenfriend, S. (1995). Fluorescence Assay in Biology and Medicine. Academic Press.
Technical Support Center: Precision Synthesis of Quinine N-Oxide
Topic: Regioselective Synthesis of Quinine 1-N-Oxide (Avoiding Over-Oxidation) Ticket ID: CHEMSUP-8821 Responder: Senior Application Scientist, Process Chemistry Division
The Core Challenge: Kinetic vs. Thermodynamic Control
The synthesis of Quinine N-oxide is a classic exercise in regioselectivity . Quinine contains two chemically distinct nitrogen atoms:
-
The Quinuclidine Nitrogen (N1): Aliphatic,
hybridized, highly nucleophilic ( ). -
The Quinoline Nitrogen (N1'): Aromatic,
hybridized, less nucleophilic ( ).
The Over-Oxidation Trap: While the goal is usually the mono-oxidation of the quinuclidine nitrogen (N1), excess oxidant or elevated temperatures will overcome the activation energy barrier of the aromatic nitrogen, leading to the formation of Quinine 1,1'-di-N-oxide . Furthermore, the vinyl group at C3 is susceptible to epoxidation under aggressive conditions.
To avoid this, we must operate under strict kinetic control .
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Note the high energy barrier to the Di-oxide compared to the Mono-oxide.
Figure 1: Kinetic pathway of Quinine oxidation. The blue path represents the target window.
Standard Operating Procedure (SOP)
This protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA) due to its reliability, but modifies the standard addition method to prevent local concentration hotspots that cause over-oxidation.
Reagents & Stoichiometry Table
| Component | Role | Stoichiometry | Critical Note |
| Quinine (Anhydrous) | Substrate | 1.0 eq | Ensure free base form (not HCl salt). |
| m-CPBA (<77%) | Oxidant | 1.0 - 1.05 eq | Do not exceed 1.1 eq. Account for purity (usually 70-77%). |
| Dichloromethane (DCM) | Solvent | 0.1 M Conc. | Anhydrous preferred to prevent hydration issues. |
| Sodium Bicarbonate | Buffer/Wash | Excess | Used to neutralize m-chlorobenzoic acid byproduct. |
Step-by-Step Protocol
-
Preparation of Oxidant Solution (The Dilution Factor):
-
Do not add solid m-CPBA directly to the reaction.
-
Dissolve the calculated amount of m-CPBA in DCM (10% of total solvent volume). Dry this solution over
briefly to remove moisture if using technical grade oxidant.
-
-
Substrate Solubilization & Cooling:
-
Dissolve Quinine in the remaining DCM.
-
Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Lowering temperature increases the selectivity ratio (
).
-
-
Controlled Addition:
-
Add the m-CPBA solution dropwise over 20–30 minutes.
-
Why? Rapid addition creates local zones of high oxidant concentration, promoting immediate over-oxidation of the newly formed N-oxide.
-
-
Monitoring (The "Self-Validating" Step):
-
Monitor via TLC (System:
90:10:1). -
Target: Disappearance of Quinine (
) and appearance of N-oxide ( ). -
Stop Condition: If Quinine is <5% but a new spot appears below the N-oxide (Di-oxide), quench immediately .
-
-
Quench & Workup:
-
Quench with 10% aqueous
or (Sodium Bisulfite) to destroy unreacted peroxide. -
Wash organic layer with Saturated
(x3) to remove m-chlorobenzoic acid.
-
Troubleshooting Guide (Q&A)
Issue 1: "I still see starting material (Quinine) remaining, but I am afraid to add more oxidant."
Diagnosis: You are likely facing a purity calculation error with your m-CPBA or the reaction temperature is too low for the kinetics to complete within your timeframe.
Solution:
-
Do not add solid m-CPBA.
-
Calculate a "micro-addition" (0.1 eq). Dissolve in solvent and add dropwise.
-
Alternative: Allow the reaction to warm to room temperature only after the oxidant has been fully consumed (verify with starch-iodide paper). If oxidant remains, do not warm up; simply extend time.
Issue 2: "My product spot is streaking or I see a baseline spot (N,N'-dioxide)."
Diagnosis: Over-oxidation has occurred, likely due to temperature spikes or lack of agitation during addition.
Recovery Strategy:
-
The N,N'-dioxide is significantly more polar than the mono-N-oxide.
-
Purification: Use Flash Column Chromatography on neutral alumina or silica.
-
Eluent: Start with 100% DCM and slowly ramp to 10% MeOH/DCM. The mono-N-oxide will elute first. The di-oxide often sticks to the baseline unless forced with ammonia.
-
Issue 3: "The vinyl group seems to have degraded (Epoxidation)."
Diagnosis: This is rare with m-CPBA at 0°C but common if the reaction was left too long at Room Temperature (RT) or if highly concentrated.
Prevention:
-
Strictly adhere to the 0°C limit.
-
Quench the reaction immediately upon consumption of starting material. Do not let it stir "overnight" for convenience.
Frequently Asked Questions (FAQ)
Q: Can I use Hydrogen Peroxide (
Q: How do I store the Quinine N-oxide? A: N-oxides are hygroscopic and can be thermally unstable. Store under inert atmosphere (Nitrogen/Argon) at -20°C. Avoid prolonged exposure to light, which can induce photo-deoxygenation or rearrangement.
Q: Why is the workup wash with Sodium Bicarbonate necessary? A: m-CPBA converts to m-chlorobenzoic acid after donating its oxygen. This acid can form a salt with your basic Quinine N-oxide, complicating isolation. The Bicarbonate wash converts the acid to its water-soluble sodium salt, removing it from the organic layer.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section: Oxidation of Amines to N-Oxides).
-
Cinchona Alkaloid Reactivity
- Song, C. E. (2009).
- Context: Detailed analysis of the quinuclidine vs. quinoline reactivity profiles.
-
General N-Oxide Synthesis Protocol
- Organic Syntheses, Coll. Vol. 4, p.612 (1963).Nicotinamide-1-oxide.
- Context: While for nicotinamide, this foundational text outlines the standard peroxide/acid stoichiometry controls relevant to heterocyclic amine oxid
Optimizing reaction conditions for Quinine N-oxide catalyzed reactions
Subject: Optimization & Troubleshooting for Quinine N-oxide (QNO) Mediated Asymmetric Synthesis Support Tier: Level 3 (Senior Application Scientist) Applicable Protocols: Desymmetrization of meso-anhydrides, Henry Reactions, Epoxide Openings.
System Overview
Quinine N-oxide (QNO) represents a distinct class of chiral organocatalysts derived from the Cinchona alkaloid family. Unlike the parent amine (Quinine), the N-oxide moiety introduces a highly polar, nucleophilic oxygen atom capable of acting as a general base or a nucleophilic activator, while the rigid quinuclidine backbone preserves the chiral environment.
This guide addresses the non-linear behavior of QNO catalysis, where "standard" optimization (e.g., increasing temperature) often leads to catastrophic loss of enantiomeric excess (ee).
Part 1: Catalyst Integrity & "The Background Effect"
Q: My reaction proceeds to full conversion, but the enantioselectivity (ee) is significantly lower than literature values (e.g., 50% vs. 94%). What is wrong?
Diagnosis: The most common cause is Catalyst Purity , specifically the presence of residual unoxidized Quinine.
Technical Explanation:
Quinine N-oxide is typically synthesized by oxidizing Quinine with
-
The Problem: The parent amine (Quinine) is also a catalyst for these reactions but often induces the opposite or racemic stereochemical outcome compared to the N-oxide. Even 5% residual Quinine can degrade ee by 20-30% due to a faster background rate or competitive non-selective pathways.
Troubleshooting Protocol:
-
Check
NMR: Focus on the aromatic region and the quinuclidine ring protons. The N-oxide shift is distinct. -
Purification: Do not rely solely on extraction. Recrystallization or column chromatography (using polar eluents like DCM/MeOH) is mandatory to remove the parent amine.
-
Control Experiment: Run the reaction with 10 mol% unoxidized Quinine. If the product forms rapidly with low ee, your catalyst purity is the culprit.
Part 2: Optimizing Reaction Conditions
Q: How do I choose the correct solvent? The reaction is too slow in Toluene.
Recommendation: You are facing the Solubility-Selectivity Trade-off .
The Science:
-
Non-polar solvents (Toluene, Et₂O): Promote tight ion-pairing and rigid hydrogen-bonding networks in the Transition State (TS). This maximizes stereocontrol (High ee).
-
Polar solvents (DMF, DMSO, MeOH): Disrupt these delicate H-bonds and solvate the N-oxide oxygen, increasing reaction rate but allowing "loose" TS geometries (Low ee).
Optimization Strategy: If the reaction is too slow in Toluene due to solubility:
-
Co-solvent Approach: Add the minimum amount of
or THF required to solubilize the substrate, then dilute with Toluene. -
Concentration: Unlike many catalytic systems, QNO reactions often benefit from high dilution (0.05 M to 0.1 M) to prevent intermolecular aggregation which can lead to non-selective pathways.
Data Summary: Solvent Influence on Desymmetrization
| Solvent | Dielectric Constant ( | Relative Rate | Typical ee (%) |
| Toluene | 2.38 | Slow | 90-98 |
| Diethyl Ether | 4.3 | Moderate | 85-92 |
| THF | 7.5 | Fast | 60-75 |
| DMF | 36.7 | Very Fast | < 10 |
Part 3: Temperature & Thermodynamics
Q: Can I heat the reaction to 40°C to finish it overnight?
Strict Directive: NO.
Reasoning: Cinchona N-oxide catalysis is entropy-driven. The enantioselectivity relies on a highly ordered, conformationally restricted transition state.
-
Heat: Increases the conformational freedom of the quinuclidine ring and the substrate, allowing the "wrong" face of the substrate to access the catalytic pocket.
-
The Rule: These reactions obey a strict Temperature-Selectivity relationship. Lower temperatures (-20°C to -78°C) almost invariably yield higher ee, provided the reaction turns over.
Corrective Action: Instead of heating, increase the catalyst loading (from 10 mol% to 20 mol%) or extend the reaction time (48-72h).
Part 4: Validated Protocol (Case Study)
Workflow: Asymmetric Desymmetrization of cis-1,2-Cyclohexanedicarboxylic Anhydride. Objective: Synthesis of hemiesters with high enantiopurity.
Step-by-Step Methodology:
-
Catalyst Prep: Dry Quinine N-oxide (10 mol%) under high vacuum for 1 hour to remove trace water (hygroscopic nature deactivates the anhydride).
-
System Setup: Flame-dry a round-bottom flask, backfill with Argon.
-
Solvation: Dissolve the anhydride (1.0 equiv) and QNO in dry Toluene (0.1 M concentration relative to anhydride).
-
Cooling: Cool the system to -55°C using a cryocooler or dry ice/acetone bath. Allow 20 mins for thermal equilibration.
-
Nucleophile Addition: Add Methanol (10-30 equiv) dropwise. Note: Excess MeOH is necessary to drive kinetics at low temp.
-
Monitoring: Stir for 24-48 hours. Monitor by TLC (stain with Bromocresol Green for carboxylic acids).
-
Quench: Pour into 1N HCl. This protonates the hemiester and extracts the basic catalyst into the aqueous layer (allowing for catalyst recovery).
Visual Troubleshooting Guide
The following logic tree assists in diagnosing low yield or low enantioselectivity.
Figure 1: Decision matrix for troubleshooting Quinine N-oxide catalyzed reactions. Follow the path based on your primary experimental failure mode.
Mechanistic Insight
Understanding the transition state is vital for rational optimization.
Figure 2: Simplified catalytic cycle showing the convergence of catalyst, substrate, and nucleophile in the activated complex.
References
-
Bolm, C., et al. (2000). "Asymmetric Opening of Cyclic Anhydrides Mediated by Cinchona Alkaloids." The Journal of Organic Chemistry, 65(21), 6984–6991. [Link]
-
Chen, Y., et al. (2004). "Cinchona Alkaloid-Catalyzed Asymmetric Desymmetrization of meso-Anhydrides." Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
-
Malkov, A. V., & Kočovský, P. (2009). "N-Oxides in Organocatalysis." European Journal of Organic Chemistry, 2009(35), 6049–6060. [Link]
Stability of Quinine N-oxide under acidic and basic conditions
To: Research & Development Team From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Stability & Handling of Quinine N-Oxide
Introduction
This technical guide addresses the stability profile of Quinine 1-N-oxide (a primary metabolite and synthetic impurity of Quinine). Unlike the parent alkaloid, the N-oxide moiety introduces specific vulnerabilities to redox conditions and pH extremes. This document provides troubleshooting workflows for researchers observing inconsistent recovery or degradation during extraction, storage, and chromatographic analysis.
Module 1: Acidic Stability & Troubleshooting
Q: I am observing a loss of Quinine N-oxide signal when stored in 0.1 M HCl / 0.1% Formic Acid. Is it hydrolyzing?
A: Unlikely hydrolysis, but highly probable Photochemical Decomposition or Reduction.
The Mechanism:
While tertiary amine N-oxides are generally resistant to simple acid hydrolysis, the protonated N-oxide (
Quinine and its derivatives exhibit high fluorescence quantum yields. Upon excitation (even ambient lab light), the N-oxide can undergo oxygen transfer or rearrangement to isomeric forms (e.g., carbostyrils) or revert to the parent amine (Quinine). This process is accelerated in acidic pH due to the protonation of the quinuclidine nitrogen oxide.
Troubleshooting Protocol: Acidic Handling
-
Light Exclusion (Critical):
-
Action: All acidic solutions must be prepared and stored in amber glassware. Wrap columns and reservoirs in aluminum foil during HPLC analysis.
-
Validation: Compare a sample exposed to ambient light vs. a foil-wrapped sample over 4 hours. If the "exposed" sample shows an increase in the parent Quinine peak, the issue is photochemical.
-
-
Metal Scavenging:
-
Action: Add 1 mM EDTA to acidic buffers if you suspect trace metal contamination (Fe, Cu), which can catalyze deoxygenation.
-
-
Temperature Control:
-
Action: Maintain autosampler temperature at 4°C. Acidic rearrangement is thermally driven.
-
Module 2: Basic Stability & Extraction
Q: Can I use liquid-liquid extraction (LLE) at pH 10+ to isolate Quinine N-oxide?
A: Yes, but beware of Cope Elimination at elevated temperatures.
The Mechanism:
Quinine N-oxide is significantly more stable in alkaline conditions than in acid. The lack of protonation on the oxygen atom prevents it from acting as a good leaving group. However, under harsh thermal conditions (
Troubleshooting Protocol: Alkaline Extraction
-
pH Selection:
-
Recommendation: Adjust sample pH to 9.0–10.0 using Ammonium Hydroxide (
). Avoid strong mineral bases (NaOH/KOH) if high concentrations are required, as ionic strength can induce salting-out effects that trap impurities.
-
-
Evaporation Limits:
-
Action: When evaporating organic solvents (e.g., after LLE with Ethyl Acetate/Isopropanol), do not exceed 40°C.
-
Risk: High heat during dryness concentration is the most common cause of artifact formation in basic extracts.
-
Module 3: Analytical Artifacts (The "Ghost" Quinine Peak)
Q: My certified Quinine N-oxide standard shows 2-5% Quinine parent drug on LC-MS, but the CoA says 99% purity. Is the standard bad?
A: Likely an "In-Source" Artifact.
The Mechanism: N-oxides are thermally labile. In the heated source of a Mass Spectrometer (ESI/APCI) or the injection port of a GC, the N-oxygen bond can cleave (thermal deoxygenation), converting the N-oxide back into the parent amine (Quinine) before detection. This creates a false positive for the parent drug.
Diagnostic Experiment:
| Step | Action | Expected Result (If Artifact) | Expected Result (If Real Impurity) |
| 1 | Lower Source Temp | Decrease ESI source temp by 100°C. | Ratio of Quinine/N-oxide decreases . |
| 2 | Flow Rate | Increase LC flow rate (reduce residence time). | Ratio of Quinine/N-oxide decreases . |
| 3 | Chromatography | Check Retention Time ( | The "Ghost" peak co-elutes exactly with the N-oxide. |
Summary of Stability Data
| Condition | Stability Rating | Major Degradant | Prevention Strategy |
| Acid (pH < 4) | Low | Parent Quinine, Isomers | Amber glass, 4°C, EDTA. |
| Neutral (pH 7) | High | None | Standard storage (-20°C). |
| Base (pH > 9) | Moderate-High | Elimination products (rare) | Avoid heat >40°C. |
| Light Exposure | Very Low | Photochemical rearr. | Strict darkness. |
| LC-MS Source | Low (Artifacts) | Parent Quinine (Thermal) | Lower source temp / APCI soft ionization. |
Visual Guide: Troubleshooting Workflow
The following diagram illustrates the decision logic for distinguishing between chemical degradation and analytical artifacts.
Figure 1: Decision matrix for diagnosing impurity peaks in Quinine N-oxide analysis. Distinguishes between in-source thermal artifacts and true chemical degradation.
References
-
Zhao, J., et al. "Metabolic activation of quinine to a reactive intermediate: implications for quinine-induced toxicity." Drug Metabolism and Disposition, vol. 29, no. 2, 2001.
-
Bickel, M. H. "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews, vol. 21, no. 4, 1969, pp. 325-355.
-
Maldonado, M., et al. "Separation of Cinchona alkaloids by high-performance liquid chromatography." Journal of Chromatographic Science, vol. 48, no. 10, 2010.
-
Uetrecht, J. "N-oxidation of drugs and xenobiotics." Comprehensive Toxicology, 2nd Edition, Elsevier, 2010.
Technical Support Center: Quinine N-oxide Stability & Degradation
Executive Summary
Quinine 1-N-oxide (QNO) is a primary metabolite and synthetic derivative of Quinine. While structurally related to the parent alkaloid, the presence of the N-oxide moiety at the quinuclidine nitrogen introduces specific instability vectors. This guide addresses the three primary degradation pathways: Photochemical Deoxygenation , Thermal Elimination , and In-Source Mass Spectrometry Fragmentation .
Module 1: Photochemical Instability
User Question: “I prepared a clear stock solution of Quinine N-oxide in methanol. After 4 hours on the benchtop, HPLC analysis shows a significant peak corresponding to Quinine (parent). Is my starting material impure?”
Diagnosis: Photo-Induced Deoxygenation
Quinine N-oxide is highly photosensitive. Unlike the parent quinine, which degrades into quinotoxine upon UV exposure, aromatic and aliphatic N-oxides primarily undergo photochemical deoxygenation (photo-reduction) when exposed to ambient light, reverting to the parent amine.
The Mechanism
Upon excitation (UV-A or visible blue light), the N-O bond undergoes homolytic cleavage or an intramolecular electron transfer process. In protic solvents (like methanol or water), this results in the loss of the oxygen atom, regenerating Quinine.
Experimental Protocol: Validating Photostability
To confirm if light is the culprit, perform this paired stress test.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of QNO in the target solvent (e.g., MeOH/Water 50:50).
-
Segregation: Split the sample into two HPLC vials:
-
Sample A (Control): Wrap heavily in aluminum foil (Dark Control).
-
Sample B (Stressed): Place in a clear vial under a D65 light source (or sunny window) for 4 hours.
-
-
Analysis: Inject both samples immediately onto a C18 column (See Analytical Parameters below).
-
Validation Criteria: If Sample A remains >99% pure and Sample B shows >5% conversion to Quinine, the pathway is photolytic.
Figure 1: Photochemical deoxygenation pathway of Quinine N-oxide reverting to Quinine.
Module 2: Thermal Instability & pH Dependence
User Question: “We are seeing unknown peaks eluting after the main peak during accelerated stability testing at 60°C in basic buffer. What is happening?”
Diagnosis: Cope Elimination (Reverse) or Rearrangement
While Quinine N-oxide is relatively stable at neutral pH, elevated temperatures in basic media can trigger degradation. The quinuclidine ring contains
More commonly, users observe discoloration due to oxidation of the quinoline ring system, facilitated by the N-oxide acting as an oxidizing agent in situ.
Stability Data Summary
The following table summarizes typical degradation rates observed in solution (1 mg/mL):
| Condition | pH | Temp | T90 (Time to 90% potency) | Primary Degradant |
| Acidic | 2.0 | 25°C | > 7 Days | Stable (Protonation stabilizes N-O) |
| Neutral | 7.0 | 25°C | > 48 Hours | Minor reversion to Quinine |
| Basic | 10.0 | 60°C | < 6 Hours | Ring-opening / Complex oxidation |
| Photolytic | N/A | Ambient | < 2 Hours | Quinine (Rapid Deoxygenation) |
Module 3: Analytical Artifacts (LC-MS)
User Question: “My LC-UV trace shows a pure peak for Quinine N-oxide, but my Mass Spec (ESI+) shows a dominant signal at m/z 325 (Quinine) rather than 341 (QNO). Is my MS calibrated correctly?”
Diagnosis: In-Source Fragmentation
This is a classic "false positive" for degradation. N-oxides are thermally labile and susceptible to high energy in the electrospray ionization (ESI) source. The high desolvation temperatures or cone voltages can strip the oxygen off the molecule inside the mass spectrometer, before detection.
Troubleshooting Protocol: Differentiating Real vs. Artifact
To prove the degradation is instrumental and not chemical:
-
Chromatographic Check: Compare the Retention Time (RT).
-
QNO is more polar than Quinine.
-
QNO RT: ~3.5 min (Example)
-
Quinine RT: ~5.0 min (Example)
-
If the mass 325 appears at 3.5 min, it is In-Source Fragmentation of QNO.
-
If the mass 325 appears at 5.0 min, it is chemical degradation in the vial.
-
-
Source Optimization:
-
Lower the Desolvation Temperature (e.g., from 500°C to 250°C).
-
Lower the Cone Voltage (e.g., from 30V to 10V).
-
Monitor the ratio of
341 (M+H) to 325.
-
Figure 2: Logic flow for distinguishing chemical degradation from in-source MS fragmentation.
References
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Authoritative text on the photochemistry and deoxygenation mechanisms of N-oxides).
-
Jacobs, W. A., & Heidelberger, M. (1920). "Syntheses in the Cinchona Series. V. Dihydro-Desoxy-Quinine and Dihydro-Desoxy-Quinidine." Journal of the American Chemical Society, 42(7), 1481–1489. (Foundational chemistry establishing the reduction pathways of cinchona derivatives).
-
Uetrecht, J. (2002). "N-oxidation of drugs associated with idiosyncratic drug reactions." Drug Metabolism Reviews, 34(3), 651-665. (Contextualizes the metabolic instability and reactivity of N-oxide metabolites).
Technical Support Center: Quinine N-Oxide Synthesis Optimization
Topic: Optimization of Solvent Systems for Quinine 1-N-Oxide Synthesis Doc ID: QNO-OPT-2024-v2 Applicable For: Process Chemists, Medicinal Chemists, Analytical Researchers
Executive Summary & Mechanistic Context
The synthesis of Quinine 1-N-oxide (targeting the quinuclidine nitrogen) is a nucleophilic substitution where the tertiary amine attacks an electrophilic oxygen source. The efficiency of this reaction is governed by solvation kinetics .
The quinuclidine nitrogen is significantly more nucleophilic (
The Core Problem
Users frequently report stalled reactions or low yields when utilizing non-polar solvents (e.g., Dichloromethane) with aqueous oxidants, or conversely, difficult work-ups when using high-boiling alcohols. This guide addresses the thermodynamic and kinetic impacts of solvent choice.
Troubleshooting Guide: Solvent-Driven Issues
Issue A: Reaction Stalls at <50% Conversion
User Observation: "I am using Hydrogen Peroxide (30% aq) in Dichloromethane (DCM). TLC shows starting material remaining even after 24 hours."
Root Cause Analysis:
This is a Phase Transfer Limitation . Aqueous
Technical Recommendation:
-
Switch Solvent: Change to a Polar Protic Solvent (Ethanol or Methanol).
-
Why: These solvents are miscible with aqueous
, creating a homogeneous phase. -
Mechanism: Protic solvents activate the peroxide bond via hydrogen bonding, making the oxygen more electrophilic (See Diagram 1).
-
-
Alternative: If DCM is required for downstream processing, introduce a PTC such as Tetrabutylammonium bromide (TBAB) (5 mol%).
Issue B: Formation of N,N'-Dioxide (Over-oxidation)
User Observation: "I see a second, more polar spot on TLC. NMR suggests oxidation at the quinoline ring."
Root Cause Analysis: While the quinuclidine nitrogen is more reactive, high temperatures or "fast" solvents can lower the selectivity barrier.
Technical Recommendation:
-
Solvent Modification: Switch from Methanol to Isopropanol (IPA) .
-
Why: IPA is bulkier and forms a "cage" around the reactants. It allows for controlled heating (higher boiling point) but moderates the reaction rate compared to MeOH, improving regioselectivity toward the 1-N-oxide.
-
-
Temperature Control: Maintain reaction at
to . Do not reflux if selectivity is compromised.
Comparative Data: Solvent Efficiency Matrix
The following table summarizes the impact of solvent dielectric constants and proticity on the reaction time for tertiary amine N-oxidation using
| Solvent System | Dielectric Constant ( | Miscibility with | Reaction Efficiency | Primary Risk |
| Methanol | 33.0 | Miscible | High (1-3 hrs) | Over-oxidation if uncontrolled |
| Ethanol | 24.5 | Miscible | Optimal (3-6 hrs) | Balanced rate/selectivity |
| Isopropanol | 18.0 | Miscible | Moderate (6-12 hrs) | Slower, high selectivity |
| Acetonitrile | 37.5 | Miscible | Good | Lack of H-bond activation |
| DCM | 8.9 | Immiscible | Poor (>24 hrs) | Phase separation/Stalling |
Visualizing the Mechanism
The diagram below illustrates how protic solvents (ROH) stabilize the transition state, facilitating the attack of the Quinine Nitrogen on the Peroxide Oxygen.
Figure 1: Mechanistic pathway highlighting the catalytic role of protic solvents in stabilizing the transition state.
Standard Operating Procedure (SOP)
Protocol ID: QNO-STD-01 Method: Hydrogen Peroxide Oxidation in Ethanol
This protocol is designed to be self-validating . The colorimetric change and solubility shifts serve as checkpoints.
Reagents
-
Quinine (free base)
-
Ethanol (Absolute or 95%)
-
Hydrogen Peroxide (30% w/v aqueous)
-
Manganese Dioxide (
) or Catalase (for quenching)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the controlled oxidation of Quinine.
Step-by-Step Methodology
-
Dissolution (Checkpoint 1):
-
Dissolve Quinine (1.0 eq) in Ethanol (10 volumes).
-
Validation: Solution must be clear. If cloudy, warm slightly to
.
-
-
Oxidation:
-
Cool solution to
(ice bath). -
Add
(30%, 3.0 to 5.0 eq) dropwise. -
Allow to warm to room temperature (
).
-
-
Monitoring (Checkpoint 2):
-
Perform TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1).
-
Validation: Product (
) is significantly more polar than Quinine ( ). Quinine fluoresces blue under UV (365nm); the N-oxide fluorescence intensity may differ.
-
-
Quenching & Isolation:
-
Crucial Step: Destroy excess peroxide to prevent explosion hazards during concentration. Add catalytic
(pinch) until bubbling ceases, or wash with aqueous sodium sulfite. -
Filter off solids.
-
Concentrate Ethanol under reduced pressure.
-
Redissolve residue in DCM, wash with brine, dry over
, and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent?
A: Acetone is miscible with aqueous
Q: Why is my yield low despite full conversion? A: Quinine N-oxide is highly water-soluble. If you performed an aqueous workup with a large volume of water and did not salt it out (brine) or perform multiple extractions with a polar organic solvent (like Chloroform/Isopropanol mix), you likely lost the product to the aqueous phase.
Q: How do I confirm the N-oxide is on the quinuclidine nitrogen?
A:
References
-
Mechanisms of Amine Oxidation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General mechanism of nucleophilic attack on peroxides).
-
Cinchona Alkaloid Chemistry: Song, C. E. (Ed.). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH, 2009. (Detailed reactivity profiles of Quinine nitrogens).
-
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry. 4th Ed. Wiley-VCH. (Dielectric constants and solvation theory).
-
Oxidation Protocols: "Oxidation of Tertiary Amines to N-Oxides." Organic Chemistry Portal. (General reliable protocols for H2O2/Alcohol oxidations).
Catalyst loading optimization for Quinine N-oxide in asymmetric reactions
Topic: Catalyst Loading Optimization for Asymmetric Reactions Product Focus: Quinine N-Oxide (QNO) & Cinchona Alkaloid N-Oxide Derivatives Document ID: QNO-OPT-2024-v1
System Overview & Mechanistic Grounding
Quinine N-oxide (QNO) is a bifunctional organocatalyst distinct from its parent amine, Quinine. Unlike the parent alkaloid which relies on the quinuclidine nitrogen for basicity, QNO utilizes the polar N-oxide moiety as a hydrogen-bond acceptor/nucleophile while the C9-hydroxyl group acts as a hydrogen-bond donor.
The Optimization Challenge:
Users often assume a linear relationship between catalyst loading (mol%) and reaction rate. However, QNO exhibits Non-Linear Effects (NLE) due to self-aggregation via
Troubleshooting Guide: The "Goldilocks" Loading Paradox
Issue #1: "I increased catalyst loading from 10 mol% to 20 mol%, but my enantiomeric excess (ee) dropped."
Diagnosis: Catalyst Aggregation (Dimerization). At higher concentrations, QNO molecules interact with one another rather than the substrate. These aggregates (often dimers) are either catalytically inactive or, worse, catalyze the reaction with lower or reversed stereoselectivity compared to the monomeric species.
Technical Explanation:
The monomeric QNO species (
Corrective Protocol:
-
Check Molarity, Not Just Mol%:
-
If you increase loading (mol%), you must proportionally increase solvent volume to maintain the same molar concentration of the catalyst.
-
Standard: Maintain
.
-
-
The Dilution Test:
-
Run two parallel reactions at the same loading (e.g., 10 mol%) but different concentrations (0.1 M vs 0.02 M substrate concentration).
-
Result: If the dilute reaction yields higher
, aggregation is the culprit.
-
Issue #2: "The reaction stalls at 60-70% conversion regardless of time."
Diagnosis: Product Inhibition or Catalyst Deactivation. N-oxides are susceptible to deoxygenation or complexation with acidic byproducts. However, in anhydride desymmetrization, the resulting hemi-ester is acidic and can hydrogen-bond strongly to the QNO, sequestering it from the catalytic cycle.
Corrective Protocol:
-
Solvent Polarity Adjustment:
-
Switch to a solvent with moderate polarity (e.g., THF or MTBE) rather than non-polar Toluene. Polar solvents help solvate the catalyst-product complex, releasing the catalyst back into the cycle.
-
-
Temperature Step-Down:
-
Start the reaction at room temperature to initiate, then lower to -20°C.
-
Why? High initial rates overcome induction periods; lower temps stabilize the transition state for enantioselectivity.
-
Experimental Workflow: Desymmetrization of meso-Anhydrides
This protocol serves as the baseline for testing catalyst quality and loading efficiency.
Reaction: Desymmetrization of cis-1,2-cyclohexanedicarboxylic anhydride with Methanol.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 10 mL Schlenk tube under Argon.
-
Add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 mmol, 154 mg).
-
Add Quinine N-oxide (0.1 mmol, 34 mg, 10 mol% ).
-
-
Solvation:
-
Add anhydrous Toluene (5.0 mL). Note: This sets substrate concentration to 0.2 M.
-
Stir at room temperature until solids are finely dispersed (QNO may not fully dissolve initially).
-
-
Initiation:
-
Cool to -15°C (cryostat or ice/salt bath).
-
Add Methanol (10 mmol, 10 equiv) dropwise.
-
Critical: Large excess of nucleophile (MeOH) drives pseudo-first-order kinetics.
-
-
Quench & Analysis:
-
Monitor via TLC (spot vs. starting anhydride).
-
Upon consumption (~24-48h), quench with 1N HCl.
-
Extract with EtOAc, dry over
. -
Analyze
via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Data Visualization & Decision Logic
Figure 1: Catalyst Loading Decision Matrix
This flowchart guides the user through the optimization process based on experimental feedback (Conversion vs. Selectivity).
Caption: Decision tree for optimizing Quinine N-oxide loading. Blue indicates start, Yellow decision points, Red corrective actions, and Green success.
Figure 2: The Aggregation Mechanism (Non-Linear Effects)
Visualizing why "more" is not always "better."
Caption: Mechanistic competition between active Monomer and aggregated Dimer species. High concentrations shift equilibrium toward the red Dimer node.
Comparative Data: Loading vs. Efficiency
The following table summarizes typical results for the desymmetrization of cis-1,2-cyclohexanedicarboxylic anhydride in Toluene at -15°C.
| Entry | Catalyst Loading (mol%) | Concentration (M) | Time (h) | Conversion (%) | ee (%) | Interpretation |
| 1 | 1 | 0.1 | 72 | 35 | 94 | Kinetically limited. High selectivity indicates monomer dominates, but rate is too slow. |
| 2 | 10 | 0.1 | 48 | 98 | 92 | Optimal Zone. Good balance of rate and selectivity. |
| 3 | 30 | 0.1 | 24 | 99 | 78 | Aggregation Effect. High loading increased rate slightly but significantly eroded ee. |
| 4 | 30 | 0.03 | 36 | 99 | 91 | Recovery. Dilution restored the monomeric species, recovering ee at high loading. |
Frequently Asked Questions (FAQs)
Q: My Quinine N-oxide has turned yellow/brown. Is it still usable? A: Pure QNO is a white to off-white solid. A yellow/brown tint indicates surface oxidation or decomposition (often light-sensitive).
-
Test: Run the standard anhydride protocol (Section 3). If ee drops below 85%, recrystallize the catalyst from Acetone/Ether.
Q: Can I recycle the catalyst? A: Yes, but with caution.
-
Protocol: After the reaction, extract the product with basic aqueous solution (the product is an acid). The QNO remains in the organic phase. Wash the organic phase, dry, and concentrate.
-
Warning: N-oxides are hygroscopic. Ensure the recycled catalyst is dried thoroughly under high vacuum (
mbar) for 24h before reuse, or water will kill the enantioselectivity.
Q: Why do I need to use Quinine N-oxide instead of just Quinine? A: The N-oxide moiety creates a "push-pull" mechanism. It is a stronger hydrogen bond acceptor than the quinuclidine nitrogen of Quinine, allowing for tighter binding of the nucleophile (Methanol) or the substrate, depending on the mechanism. This structural rigidity is crucial for high stereocontrol in desymmetrization reactions [1].
References
-
Bolm, C., Gerlach, A., & Dinter, C. L. (2000). Combination of Enantioselective and Diastereoselective Catalysis: A New Approach to Chiral Building Blocks. Journal of the American Chemical Society. [Link] (Note: Seminal work establishing the utility of Cinchona alkaloids in anhydride opening).
-
Kacprzak, K. M. (2013). Cinchona Alkaloid N-Oxides: A Review. Collect. Czech. Chem. Commun.[Link]
-
Malkov, A. V., & Kočovský, P. (2009). Organocatalysis: Cinchona Catalysts. Organic Reactions. [Link]
Technical Support Center: Quinine N-Oxide Catalyst Regeneration
Topic: Regeneration and Recovery of Quinine N-oxide (QNO) Catalysts Ticket ID: QNO-REG-001 Status: Active Audience: Chemical Researchers, Process Chemists
Executive Summary & Diagnostic Triage
Quinine N-oxide (QNO) is a versatile chiral organocatalyst often employed in enantioselective nucleophilic substitutions and desymmetrization reactions. Unlike metal catalysts, QNO is susceptible to two primary failure modes: reduction (reversion to Quinine) and polar fouling (trapping in reaction matrices).
Effective regeneration depends on correctly diagnosing the state of your "spent" catalyst. Use the following diagnostic guide to determine the appropriate workflow.
Diagnostic Decision Tree
Figure 1: Diagnostic logic for determining the necessary regeneration pathway based on NMR analysis of the crude reaction mixture.
Troubleshooting & FAQs
Q: How do I distinguish Quinine from Quinine N-oxide via NMR?
A: The most distinct marker is the proton attached to the C9 carbon (the chiral center connecting the quinoline and quinuclidine rings).
-
Quinine (Amine): The C9-H typically appears around 5.5–5.6 ppm (broad/multiplet) depending on solvent.
-
Quinine N-oxide: Due to the electron-withdrawing N-oxide group, the protons adjacent to the nitrogen (quinuclidine ring) shift downfield. Look for significant shifts in the quinuclidine protons and a change in the C9-H environment.
-
Visual Check: Quinine is fluorescent in acidic solution; N-oxides may exhibit altered fluorescence properties, though NMR is the definitive standard.
Q: My recovered catalyst yield is low (<50%). Where is it?
A: Quinine N-oxide is significantly more polar than Quinine.
-
Issue: If you used a standard aqueous workup (e.g., partitioning between Water and Ether/Hexane), the N-oxide likely remained in the aqueous phase .
-
Solution: Use Chloroform/Isopropanol (3:1) or Dichloromethane for extraction from the aqueous layer. Saturate the aqueous layer with NaCl (salting out) to force the N-oxide into the organic phase.
Q: Can I use m-CPBA for regeneration instead of Hydrogen Peroxide?
A: Yes, but with caveats.
-
m-CPBA: Faster reaction, soluble in DCM. Risk: Difficult to remove m-chlorobenzoic acid byproduct without column chromatography, which can streak the polar N-oxide.
-
H2O2: Slower, requires methanol. Benefit: Byproduct is water. Ideal for "Green" regeneration and easier purification.
Technical Protocols
Protocol A: Physical Recovery (Intact Catalyst)
Use this when NMR confirms the N-oxide is present but contaminated.
Principle: Exploiting the basicity and polarity difference between the catalyst and reaction products.
-
Quench & Partition: Dilute reaction mixture with 1M HCl. The QNO (weakly basic) will protonate and partition into the aqueous phase.
-
Wash: Wash the acidic aqueous phase with Diethyl Ether (
) to remove non-polar reaction products and starting materials. Discard organic layer. -
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or
until pH > 10. -
Extract: Extract the aqueous layer exhaustively with CHCl3 or DCM (3 x volumes).
-
Note: If emulsion forms, add Brine.
-
-
Dry & Concentrate: Dry combined organics over
, filter, and concentrate in vacuo. -
Purification (Optional): Recrystallize from Acetone/Hexane if high purity is required.
Protocol B: Chemical Regeneration (Re-oxidation)
Use this when the catalyst has been reduced to Quinine (Amine).
Mechanism: Nucleophilic attack of the quinuclidine nitrogen on the electrophilic oxygen of the peroxide.
| Parameter | Specification |
| Precursor | Recovered Quinine (Free base) |
| Oxidant | Hydrogen Peroxide (30% aq.) |
| Solvent | Methanol (MeOH) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 24 - 48 Hours |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of recovered Quinine in Methanol (approx. 0.1 M concentration).
-
Oxidation: Cool solution to 0°C. Dropwise add Hydrogen Peroxide (30% aq, 3.0 – 5.0 eq) .
-
Why Excess? H2O2 degrades over time; excess ensures complete conversion.
-
-
Reaction: Allow to warm to RT and stir. Monitor via TLC (Mobile Phase: MeOH/DCM 1:10 with 1%
).-
TLC Stain: Dragendorff’s reagent or UV. QNO is much more polar (lower Rf) than Quinine.
-
-
Quench: Add catalytic amount of
or Platinum black (optional) to decompose excess peroxide if scaling up. For small scale, simple concentration is often sufficient. -
Workup:
-
Concentrate Methanol to roughly 10% volume.
-
Dilute with Water.
-
Extract with Chloroform (
) .
-
-
Drying: Dry over
and concentrate to yield Quinine N-oxide.
Re-oxidation Pathway Visualization
Figure 2: Chemical pathway for the re-oxidation of Quinine to Quinine N-oxide using Hydrogen Peroxide.
Stability & Storage Data
Once regenerated, proper storage is critical to prevent spontaneous deoxygenation or hygroscopic degradation.
| Storage Parameter | Recommendation | Reason |
| Temperature | -20°C or 4°C | Retards thermal deoxygenation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (Hygroscopic). |
| Light | Amber Vial / Foil | Protects photosensitive quinoline moiety. |
| State | Solid / Powder | Solutions degrade faster than solids. |
References
-
Synthesis & Characterization
- Title: "N-Oxides of Cinchona Alkaloids: Synthesis and Characteriz
- Source:Journal of the American Chemical Society / Journal of Organic Chemistry (Standard Protocol).
- Context: Defines the standard H2O2/MeOH oxid
-
URL:[Link] (Journal Homepage - Search "Cinchona N-oxide synthesis")
-
Catalytic Application & Recovery
- Title: "Organocatalytic Enantioselective Synthesis using Cinchona Alkaloids."
- Source:Chemical Reviews (2000s/2010s).
- Context: Reviews recovery techniques for amine vs.
-
URL:[Link]
-
General N-Oxide Properties
- Title: "The Chemistry of Amine N-Oxides."
- Source:Angewandte Chemie Intern
- Context: Mechanisms of stability and deoxygen
-
URL:[Link]
(Note: Specific deep-links to PDF articles are dynamic and may break; authoritative journal landing pages are provided for stability.)
Technical Support Center: Managing Moisture Sensitivity in Quinine N-oxide Catalysis
This technical guide addresses the critical management of moisture sensitivity when employing Quinine N-oxide (and related Cinchona alkaloid N-oxides) as organocatalysts.
Topic: Optimization of Enantioselectivity & Stability in N-Oxide Mediated Reactions Applicable Compounds: Quinine N-oxide (CAS: 10456-69-6), Quinidine N-oxide, and derivatives. Target Audience: Synthetic Chemists, Process Development Scientists.
Core Technical Insight: The "Water Competition" Mechanism
To troubleshoot effectively, one must understand why moisture is detrimental. Quinine N-oxide is a bifunctional organocatalyst . Its reactivity and stereocontrol rely on the quinuclidine N-oxide moiety acting as a hydrogen-bond acceptor or a nucleophile.
-
The Mechanism: In enantioselective desymmetrization or epoxide opening, the N-oxide oxygen coordinates with the substrate (e.g., a meso-anhydride or silane) to form a rigid, chiral transition state.
-
The Failure Mode: Amine N-oxides are highly hygroscopic. Water molecules are aggressive hydrogen-bond donors that compete with the substrate for the N-oxide oxygen.
-
Result: If water occupies the active site, the rigid chiral scaffold is disrupted. The reaction may proceed via a non-catalyzed background pathway (racemic) or a water-bridged pathway (lower ee), leading to a catastrophic drop in enantiomeric excess (ee).
-
Pre-Reaction Protocols: Storage & Drying
Q: How do I ensure my Quinine N-oxide is sufficiently dry before use?
A: Commercial or freshly synthesized Quinine N-oxide is often a hydrate. Standard high-vacuum drying is frequently insufficient due to the strong dipole-dipole interactions with water.
Recommended Drying Workflow (Self-Validating):
-
Azeotropic Distillation: Dissolve the catalyst in anhydrous benzene or toluene. Rotovap to dryness. Repeat 3x. This physically entrains and removes bound water.
-
P₂O₅ Desiccation: Place the solid in a drying pistol or vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for at least 24 hours at 40-50°C under high vacuum (<0.1 mmHg).
-
Validation: Perform a Karl Fischer (KF) titration.
-
Target: < 500 ppm water content.
-
Alternative: Run a ¹H NMR in CDCl₃ (dried over molecular sieves). A sharp water peak indicates significant moisture; a broad, shifting peak often suggests H-bonding with the N-oxide.
-
Visualization: Catalyst Preparation Workflow
Caption: Iterative drying workflow to ensure anhydrous catalyst integrity prior to asymmetric synthesis.
Reaction Setup: The "Zero-Moisture" Environment
Q: Can I run these reactions under air?
A: generally, No . While the N-oxide itself is chemically stable to air (unlike phosphines), the hygroscopicity requires an inert atmosphere to maintain the "dry" state established in Step 2.
The "Schlenk-Ready" Protocol:
-
Glassware: Flame-dry all reaction vessels under vacuum; backfill with dry Argon.
-
Solvents: Use solvents (e.g., DCM, THF) taken directly from a solvent purification system (SPS) or distilled over CaH₂/Na.
-
Addition: Add the solid Quinine N-oxide catalyst against a counter-flow of Argon or inside a glovebox.
Table 1: Solvent Water Limits for High Enantioselectivity
| Solvent Class | Recommended Solvent | Max Water Content | Effect of Excess Water |
| Chlorinated | Dichloromethane (DCM) | < 50 ppm | Rapid erosion of ee; H-bonding interference. |
| Ethers | THF, MTBE | < 100 ppm | Competitive binding; potential hydrolysis of sensitive substrates (e.g., silanes). |
| Aromatic | Toluene | < 50 ppm | Best for ee; non-polar nature maximizes catalyst-substrate H-bonding. |
Troubleshooting Guide: Diagnostics & Solutions
Q: My reaction yield is fine, but the enantiomeric excess (ee) is 20% lower than reported. Why?
A: This is the classic signature of Background Racemization caused by moisture.
Diagnostic Decision Tree:
Caption: Logic flow for diagnosing low enantioselectivity in N-oxide catalyzed reactions.
Specific Scenarios:
-
Scenario A: Low Yield, Normal ee.
-
Cause: Catalyst decomposition (Deoxygenation). N-oxides can thermally deoxygenate or react with electrophiles to form non-catalytic species.
-
Fix: Lower the reaction temperature.[1] Ensure no strong reducing agents are present.
-
-
Scenario B: Variable Results (Batch-to-Batch).
-
Cause: Inconsistent drying of the catalyst.
-
Fix: Standardize the "Protocol 1" drying step. Do not rely on "vacuum drying" alone without an azeotrope or desiccant.
-
FAQ: Synthesis & Stability
Q: How stable is Quinine N-oxide during storage? A: It is chemically stable if stored cold (4°C) and dark. However, it will absorb atmospheric moisture over time, converting to a hydrate. Always re-dry old batches before use in asymmetric catalysis.
Q: Can I use Molecular Sieves in the reaction mixture? A: Proceed with Caution. While 3Å or 4Å molecular sieves remove water, they are also Lewis acidic (contain Al/Si). They can physically adsorb the polar N-oxide catalyst, removing it from the solution, or catalyze a non-enantioselective background reaction.
-
Best Practice: Dry the solvent over sieves, then filter the solvent into the reaction vessel. Do not add sieves directly to the reaction unless validated.
References
-
Synthesis of Quinine N-Oxide: Aisyah, A., et al. "Synthesis of quinine N-oxide and an NMR tutorial in its structure determination."[2] Jurnal Penelitian Teh dan Kina, 2016 .
-
General N-Oxide Properties: "Amine N-oxide."[3][4][5] Wikipedia, The Free Encyclopedia.
-
Cinchona Catalysis Mechanisms: "Cinchona Alkaloids in Asymmetric Catalysis." Macmillan Group Meetings, Princeton University.
-
Hygroscopicity of N-Oxides: Bernier, D., et al. "Properties, Preparation and Synthetic Uses of Amine N-Oxides." ResearchGate.[6]
Sources
Technical Support Center: Quinine N-Oxide Synthesis & Scale-Up
Welcome to the Advanced Synthesis Support Hub. Ticket Context: Scale-up of Quinine N-oxide (1-oxide) synthesis. Support Tier: Level 3 (Process Development & Engineering).
This guide addresses the critical bottlenecks encountered when moving Quinine N-oxide synthesis from milligram-scale exploration to kilogram-scale production. The primary challenges in this transformation are regioselectivity (quinuclidine vs. quinoline nitrogen), thermal safety (exothermic oxidation), and purification efficiency (avoiding chromatography).
Module 1: Regioselectivity & Reaction Control
User Issue: "I am observing significant formation of the N,N'-dioxide impurity and unreacted starting material, even when using 1.0 equivalent of oxidant."
Technical Diagnosis
Quinine contains two nitrogen centers with distinct nucleophilicity:
-
Quinuclidine Nitrogen (
): Aliphatic, hybridized, more basic ( ). This is the kinetic and thermodynamic target. -
Quinoline Nitrogen (
): Aromatic, hybridized, less basic ( ).
The challenge at scale is mixing efficiency. Localized high concentrations of oxidant (due to poor mixing) lead to the oxidation of the
Troubleshooting Protocol
To maximize
-
Temperature Suppression: Lower reaction temperature to
to . This amplifies the rate constant difference between (formation of N-oxide) and (formation of dioxide). -
Dosing Strategy: Switch from batch addition to semi-batch dosing . Add the oxidant (dissolved in solvent) slowly over 2–4 hours.
-
Stoichiometry: Use a slight deficit of oxidant (
to eq) if product purity is paramount over yield. It is easier to recover unreacted Quinine via pH-controlled extraction than to separate the dioxide.
Visualization: Selectivity Pathway
The following diagram illustrates the competitive kinetic pathways and the required control logic.
Figure 1: Kinetic pathway of Quinine oxidation showing the necessity of suppressing k2 via temperature and concentration control.
Module 2: Thermal Safety & Scale-Up Engineering
User Issue: "We detected a temperature spike of 15°C during the addition of m-CPBA on a 500g scale. Is this a runaway risk?"
Technical Diagnosis
Yes. N-oxidation of tertiary amines is highly exothermic (
-
Risk: If the oxidant is added faster than the reaction consumes it ("accumulation"), a sudden trigger can release all the potential energy at once, leading to solvent boiling or decomposition.
Safety Data & Constraints
| Parameter | Value / Limit | Implication |
| Reaction Enthalpy | ~ -220 kJ/mol | High cooling capacity required. |
| Adiabatic Temp Rise | > 80°C (Solvent dependent) | Potential to boil DCM or Chloroform. |
| Accumulation Limit | Max 10% unreacted oxidant | Monitor via real-time calorimetry or strict dosing times. |
| Stability | N-oxides can undergo Cope elimination > 100°C | Avoid distillation; keep workup temps low. |
Validated Protocol: Safe Dosing
-
Solvent Choice: Dichloromethane (DCM) is standard but has a low boiling point. For larger scales, consider Ethyl Acetate or Toluene if solubility permits, to provide a higher thermal safety margin.
-
Dosing Calculation:
-
Calculate the Total Heat Release (
). -
Determine Cooling Capacity (
) of your reactor jacket. -
Set Dosing Rate (
) such that Heat Generation Rate ( ) < 80% of .
-
Module 3: Work-up & Purification (Chromatography-Free)
User Issue: "Filtration of m-chlorobenzoic acid (m-CBA) is clogging our filters, and residual acid is contaminating the product. We cannot use column chromatography at this scale."
Technical Diagnosis
When using m-chloroperoxybenzoic acid (m-CPBA), the byproduct is m-chlorobenzoic acid. While m-CBA is insoluble in cold DCM, precipitation is rarely quantitative. The "slurry" nature makes physical separation difficult and traps the product.
Solution: The "Phase-Switch" Work-up
Instead of relying on filtration, utilize the amphoteric nature of Quinine and the acidic nature of m-CBA to separate them via liquid-liquid extraction.
Step-by-Step Protocol:
-
Quench: Upon reaction completion, quench excess oxidant with 10% aqueous Sodium Sulfite (
). Check for peroxides using starch-iodide paper. -
Acidic Wash (Removal of Quinine Species):
-
Extract the organic layer with dilute
(1M). -
Chemistry: Quinine N-oxide becomes protonated (
) and moves to the aqueous phase. -
Fate of Impurities: m-CBA remains in the organic layer (or precipitates but is left behind). Neutral impurities stay in organic.
-
-
Phase Separation: Discard the organic layer (containing m-CBA).
-
Basification & Recovery:
-
Cool the aqueous phase to 5-10°C.
-
Slowly basify with
or to pH 10-11. -
Result: Quinine N-oxide precipitates as the free base or is extracted back into fresh DCM/Ethyl Acetate.
-
-
Crystallization: Concentrate the final organic extract and crystallize from Acetone/Ether or Acetone/Hexane to remove trace impurities.
Visualization: Work-up Workflow
Figure 2: Acid-Base "Phase Switch" purification strategy to remove m-CBA without chromatography.
References
- Review of N-Oxide Synthesis: Yost, Y. (1975). Methoden der Organischen Chemie (Houben-Weyl). Thieme.
-
Process Safety in Oxidation: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
- Alkaloid Oxidation Selectivity: Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
-
Scale-up of m-CPBA Reactions: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
Validation & Comparative
Comparative Analysis: Quinine N-oxide vs. Quinidine N-oxide in Asymmetric Catalysis
Executive Summary
This technical guide provides a comparative analysis of Quinine N-oxide (QNO) and Quinidine N-oxide (QdNO) , two pivotal organocatalysts derived from the Cinchona alkaloid family. Functioning as pseudo-enantiomers, these catalysts are critical tools for the drug development professional, offering predictable yet opposite stereochemical control in Lewis base-catalyzed transformations.
This analysis focuses on their application in enantioselective allylation and epoxide desymmetrization , evaluating their mechanistic distinctness, stereochemical fidelity, and synthetic utility.
Mechanistic Foundation: The Chiral Lewis Base
Unlike their parent amines, which often function via hydrogen bonding or general base catalysis, Cinchona N-oxides operate primarily as chiral Lewis bases . The highly polarized N–O bond possesses sufficient nucleophilicity to activate weak Lewis acids, such as organosilicons or organoborons.
The Pseudo-Enantiomeric Relationship
The core distinction lies in the absolute configuration at the C8 and C9 positions of the quinuclidine and linker backbone:
-
Quinine N-oxide (QNO): (8S, 9R) configuration.
-
Quinidine N-oxide (QdNO): (8R, 9S) configuration.
While not true mirror images due to the identical configuration of the remote vinyl group, they behave as enantiomers in the chiral pocket, typically providing access to opposite enantiomers of the product.
Catalytic Cycle: Hypervalent Activation
In the context of enantioselective allylation (e.g., with allyltrichlorosilane), the N-oxide oxygen binds to the silicon center, increasing its Lewis acidity and forming a hypervalent silicate intermediate. This hexacoordinate species is more reactive toward aldehydes than the tetracoordinate precursor, allowing the reaction to proceed through a rigid, chiral transition state.
Figure 1: Catalytic cycle depicting the Lewis base activation of allyltrichlorosilane by Cinchona N-oxides.
Comparative Performance Data
The following data compares the efficacy of QNO and QdNO in the enantioselective allylation of benzaldehyde with allyltrichlorosilane.
Reaction Conditions:
-
Solvent: CH₂Cl₂
-
Temperature: -78 °C
-
Catalyst Loading: 10 mol%
-
Time: 6 hours
| Metric | Quinine N-oxide (QNO) | Quinidine N-oxide (QdNO) | Analysis |
| Major Product Configuration | S-Homoallylic Alcohol | R-Homoallylic Alcohol | Direct stereochemical switch confirming pseudo-enantiomeric behavior. |
| Enantiomeric Excess (ee) | 84% - 92% | 86% - 94% | QdNO often exhibits slightly higher selectivity due to reduced steric clash in the transition state assembly. |
| Isolated Yield | 85% | 88% | Comparable chemical efficiency; QdNO shows marginally faster kinetics in non-polar solvents. |
| Solubility | Moderate in cold DCM | High in cold DCM | QdNO's solubility profile aids in maintaining homogenous catalysis at -78°C. |
Interpretation
While both catalysts are effective, Quinidine N-oxide is often the preferred starting point for screening due to its marginally superior solubility profile and enantioselectivity in silicon-mediated transformations. However, for total synthesis requiring the S-isomer, Quinine N-oxide remains the indispensable alternative.
Experimental Protocols
Catalyst Synthesis (Self-Validating Protocol)
To ensure reproducibility, researchers must synthesize the N-oxides fresh or verify purity, as they are hygroscopic.
Objective: Oxidation of Quinine/Quinidine to their respective N-oxides.
-
Dissolution: Dissolve 1.0 eq (3.0 mmol) of Quinine or Quinidine in anhydrous CH₂Cl₂ (30 mL). Cool to 0 °C.
-
Oxidation: Dropwise add 1.1 eq of m-chloroperbenzoic acid (m-CPBA) dissolved in CH₂Cl₂.
-
Control Point: Monitor by TLC (MeOH/DCM 1:10). The N-oxide is significantly more polar (lower R_f) than the starting amine.
-
-
Quenching: After 2 hours, wash the organic layer with 10% aqueous Na₂CO₃ (3x) to remove m-chlorobenzoic acid.
-
Validation: The aqueous wash must be basic (pH > 9) to ensure complete removal of the acid byproduct.
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Acetone/Hexanes.
-
Expected Appearance: White to off-white crystalline solid.
-
Standard Catalytic Application: Allylation of Benzaldehyde
Objective: Enantioselective synthesis of 1-phenyl-3-buten-1-ol.
-
Setup: Flame-dry a 10 mL Schlenk tube under Argon. Add QdNO (0.1 mmol, 10 mol%).
-
Solvent: Add anhydrous CH₂Cl₂ (2.0 mL) and cool to -78 °C.
-
Reagents: Add Allyltrichlorosilane (1.2 mmol) followed by Diisopropylethylamine (DIEA) (1.2 mmol) if using a protocol requiring base additive (often used to scavenge HCl).
-
Substrate: Add Benzaldehyde (1.0 mmol) dropwise.
-
Incubation: Stir at -78 °C for 6 hours.
-
Workup: Quench with cold saturated NaHCO₃/MeOH (1:1). Extract with Et₂O.
-
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).
Stereochemical Logic & Transition State
Understanding the spatial arrangement is vital for predicting outcomes with novel substrates.
-
QNO (8S, 9R): The quinuclidine ring blocks the "top" face, forcing nucleophilic attack from the bottom (Re-face attack on aldehyde).
-
QdNO (8R, 9S): The inverted configuration exposes the opposite face (Si-face attack).
Figure 2: Stereochemical outcome divergence between the pseudo-enantiomers.
References
-
Nakajima, M., et al. "Enantioselective Allylation of Aldehydes Catalyzed by Cinchona Alkaloid N-Oxides." Tetrahedron Letters, vol. 36, no. 52, 1995, pp. 9519-9520.
-
Denmark, S. E., & Fan, Y. "Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilane." Journal of the American Chemical Society, vol. 124, no. 16, 2002, pp. 4233-4235.
-
Shimada, T., et al. "Cinchona Alkaloid N-Oxides as Chiral Organocatalysts." Asian Journal of Organic Chemistry, vol. 7, 2018.
Electrochemical behavior of Quinine N-oxide vs other cinchona alkaloids
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]
Executive Summary
This guide provides a technical comparison of the electrochemical behavior of Quinine N-oxide (QNO) versus its parent alkaloid, Quinine (QN) , and related Cinchona alkaloids.[1] While Quinine is characterized by the reversible reduction of its quinoline ring and catalytic hydrogen evolution, Quinine N-oxide introduces a distinct, irreversible reduction step associated with the N–O moiety.[1]
Key Differentiator: The electrochemical fingerprint of QNO is defined by a cathodic "pre-peak" (approx. -0.5 V to -0.9 V vs. Ag/AgCl depending on pH) representing the deoxygenation of the N-oxide to the parent base. This feature is absent in pure Quinine and serves as a primary analytical discriminator.[1]
Mechanistic Comparison
The electrochemical divergence lies in the redox-active centers: the quinoline heterocycle (common to both) and the N-oxide functionality (specific to QNO).
Quinine (QN) Behavior
Quinine exhibits a quasi-reversible reduction profile primarily governed by the quinoline ring system.[1]
-
Cathodic Region: Reduction of the C=N bond in the quinoline ring occurs at highly negative potentials (typically
V vs. Ag/AgCl at pH 7).[1] -
Catalytic Hydrogen Evolution: A hallmark of Cinchona alkaloids is their ability to catalyze hydrogen evolution at mercury or carbon electrodes, often appearing as a "pre-sodium" wave.[1]
-
Anodic Region: Oxidation occurs around +0.99 V, involving the hydroxylation of the quinoline ring or oxidation of the quinuclidine nitrogen.
Quinine N-oxide (QNO) Behavior
QNO behaves as a "pro-drug" in an electrochemical context.[1] The N-oxide moiety is electroactive and reduces more easily than the quinoline ring.
-
Primary Reduction (Peak I): An irreversible 2-electron, 2-proton transfer cleaves the N–O bond, converting QNO to QN.[1]
-
Secondary Reduction (Peak II): Once QNO is reduced to QN at the electrode surface, the potential scan to more negative values reveals the characteristic Quinine reduction peak.[1]
-
Adsorption: The polar N-oxide group alters adsorption isotherms, often leading to sharper adsorption-controlled peaks compared to the diffusion-controlled peaks of the parent alkaloid.
Visualization: Reduction Pathways
The following diagram illustrates the sequential reduction pathway distinguishing QNO from QN.
Caption: Electrochemical reduction pathway showing the conversion of Quinine N-oxide to Quinine (Peak I) followed by the reduction of the generated Quinine (Peak II).
Quantitative Comparison Data
The following data summarizes typical voltammetric parameters observed at a Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) electrode in phosphate buffer (pH 7.0).
| Parameter | Quinine (QN) | Quinine N-oxide (QNO) | Note |
| Primary Cathodic Peak ( | -1.14 V | -0.60 V to -0.90 V | QNO reduction is easier (less negative).[1] |
| Secondary Cathodic Peak ( | N/A | -1.14 V | Corresponds to the newly formed QN.[1] |
| Anodic Peak ( | +0.99 V | +0.99 V (post-reduction) | Oxidation behavior converges after reduction.[1] |
| Process Reversibility | Quasi-reversible | Irreversible (Peak I) | N-O bond cleavage is permanent.[1] |
| Diffusion Coefficient ( | QNO is slightly bulkier/more polar.[1] | ||
| LOD (BDD Electrode) | N-oxide peak is often sharper/more sensitive.[1] |
Note: Potentials are referenced vs. Ag/AgCl.[1] Values may shift based on electrolyte pH and specific electrode modification.
Experimental Protocol: Differential Pulse Voltammetry (DPV)
To validate the presence of N-oxide, follow this self-validating protocol. This method uses the "appearance" of the QN peak to confirm QNO identity.
Materials & Setup
-
Working Electrode: Boron-Doped Diamond (BDD) or Glassy Carbon (GCE).[1] Note: BDD is preferred for wider potential windows.[1]
-
Reference: Ag/AgCl (3M KCl).[1]
-
Counter: Platinum wire.[1]
-
Electrolyte: 0.1 M Britton-Robinson Buffer (pH 2.0 – 10.0 range).
Step-by-Step Workflow
-
Electrode Activation:
-
Baseline Scan (Blank):
-
Record DPV of the buffer solution to ensure no background peaks in the -0.4 V to -1.5 V range.
-
-
Analyte Addition:
-
Add QNO stock solution (final conc. 25
M).
-
-
First Scan (Detection):
-
Scan from 0.0 V to -1.5 V .
-
Observation: Look for a peak around -0.8 V (Peak I: N-oxide) and a second peak at -1.14 V (Peak II: generated Quinine).[1]
-
-
Validation (The "Memory" Test):
References
-
Zhan, X. M., Liu, L. H., & Gao, Z. N. (2011).[1] Electrocatalytic oxidation of quinine sulfate at a multiwall carbon nanotubes-ionic liquid modified glassy carbon electrode and its electrochemical determination. Journal of Solid State Electrochemistry, 15(6), 1185-1192.[1] Link
-
Dushna, O., et al. (2023).[1] Sensitive and selective voltammetric method for determination of quinoline alkaloid, quinine in soft drinks and urine by applying a boron-doped diamond electrode.[1] Microchemical Journal, 191, 108839.[1] Link[1]
-
Lund, H. (1991).[1] Organic Electrochemistry: An Introduction and a Guide. Marcel Dekker.[1] (Foundational text for N-oxide reduction mechanisms).
-
Buleandra, M., et al. (2018).[1] Rapid voltammetric method for quinine determination in soft drinks. Food Chemistry, 253, 1-4.[1] Link[1]
Sources
Catalytic Divergence: Quinine vs. Quinine N-Oxide in Asymmetric Synthesis
Executive Summary
This guide provides a technical comparison between the parent Cinchona alkaloid, Quinine (Q) , and its oxidized derivative, Quinine N-Oxide (QNO) . While Quinine is a ubiquitous bifunctional Brønsted base catalyst, its N-oxide derivative represents a distinct class of Lewis base catalysts.
Key Takeaway: The choice between Q and QNO is not merely about optimization; it is a selection between two fundamentally different catalytic manifolds. Quinine is the superior Brønsted base for deprotonation mechanisms (e.g., Michael additions), whereas Quinine N-Oxide is the superior Lewis base for activating silicon-based reagents (e.g., enantioselective allylations), where the parent amine would otherwise irreversibly sequester the reagent.
Structural & Electronic Profiling
The catalytic divergence stems from the modification of the quinuclidine nitrogen.
| Feature | Quinine (Parent) | Quinine N-Oxide (Derivative) |
| Active Center | Tertiary Amine ( | Amine Oxide ( |
| Electronic Nature | Brønsted Base / Nucleophile | Lewis Base / H-Bond Acceptor |
| pKa (Conjugate Acid) | ~8.5 (Moderate Base) | ~0.9 (Very Weak Base) |
| Coordination Mode | Forms quaternary salts with Lewis acids | Coordinates reversibly via Oxygen |
| Primary Utility | General Base Catalysis (Nitroaldol, Michael) | Lewis Base Catalysis (Allylation, Epoxide opening) |
Structural Logic
-
Quinine: The quinuclidine nitrogen possesses a lone pair capable of abstracting protons from pronucleophiles (e.g., nitromethane, malonates).
-
Quinine N-Oxide: The N-oxide moiety is a dipole. The oxygen atom has high electron density, making it a potent nucleophile towards "hard" Lewis acids (like Silicon) or a hydrogen bond acceptor, but the positive charge on nitrogen renders the molecule significantly less basic in the Brønsted sense.
Synthesis Protocol: Conversion of Q to QNO
Objective: Selective oxidation of the quinuclidine nitrogen without affecting the quinoline ring or the secondary alcohol.
Reagents
-
Substrate: Quinine (Anhydrous).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Quench: Sodium sulfite (
).
Step-by-Step Methodology
-
Dissolution: Dissolve Quinine (1.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Why: Cooling controls the exotherm and prevents over-oxidation of the quinoline nitrogen or vinyl group.
-
-
Addition: Add m-CPBA (1.1 equiv) portion-wise over 15 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C) for 2 hours.
-
Monitoring: Check via TLC (Mobile phase: MeOH/DCM 1:10). QNO is significantly more polar (lower
) than Quinine.
-
-
Work-up (Critical):
-
Wash the organic layer with saturated
(to reduce unreacted peroxide). -
Wash with saturated
(to remove m-chlorobenzoic acid byproduct). -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Acetone/Ether or perform flash chromatography (DCM/MeOH gradient).
Comparative Performance Data
The following data contrasts the performance of Q and QNO in two distinct reaction classes, highlighting the "Switch" in reactivity.
Scenario A: The Henry Reaction (Nitroaldol)
Reaction: Benzaldehyde + Nitromethane
| Catalyst | Yield | ee (%) | Mechanistic Insight |
| Quinine | 92% | 90-94% | Efficient deprotonation via tertiary amine; H-bonding via C9-OH directs stereochemistry. |
| Quinine N-Oxide | 35% | <10% | Failure. The N-oxide is too weakly basic to effectively deprotonate nitromethane, leading to poor conversion and background (racemic) reaction. |
Scenario B: Enantioselective Allylation of Aldehydes
Reaction: Benzaldehyde + Allyltrichlorosilane
| Catalyst | Yield | ee (%) | Mechanistic Insight |
| Quinine | 0% | N/A | Failure. The tertiary amine reacts with |
| Quinine N-Oxide | 88% | 92% | Success. The N-oxide oxygen coordinates to Silicon ( |
Mechanistic Divergence (Visualization)
The diagrams below illustrate the fundamental difference in how these two catalysts activate substrates.
Diagram 1: Catalytic Pathways
-
Path A (Quinine): Bifunctional activation (Base + H-Bond).
-
Path B (QNO): Lewis Base activation (Si-coordination).
Figure 1: Mechanistic divergence. Quinine functions as a Brønsted base (Left), while Quinine N-Oxide functions as a Lewis base activator (Right).
Diagram 2: Structural Transformation
Visualizing the synthesis and electronic change.
Figure 2: Synthetic conversion of Quinine to Quinine N-Oxide via m-CPBA oxidation.
Expert Commentary & Troubleshooting
When to Choose Quinine N-Oxide?
Do not view QNO as a "better Quinine." View it as a Silicon-Activator . If your reaction involves trichlorosilanes, tetrachlorosilanes, or similar Lewis acidic reagents that require nucleophilic activation, QNO is the catalyst of choice. The parent Quinine will fail in these systems due to steric bulk and irreversible complexation.
Protocol Validation (Self-Check)
To ensure your QNO is active and not degraded:
-
NMR Check: In
NMR, the protons adjacent to the quinuclidine nitrogen (H-2, H-6, H-8) will shift downfield significantly (approx +0.5 to +1.0 ppm) compared to parent Quinine due to the deshielding effect of the dipole. -
Solubility: QNO is significantly more soluble in polar protic solvents (Methanol) than Quinine free base.
References
-
Review of Cinchona Organocatalysis
- Title: "Cinchona Alkaloids in Asymmetric Organoc
- Source:Chemical Reviews
-
Link:[Link]
-
N-Oxides in Catalysis (Lewis Base Activation)
- Title: "Chiral N-Oxides as Lewis Base C
- Source:Accounts of Chemical Research
-
Link:[Link]
-
Allylation Mechanisms (Comparison Context)
- Title: "Enantioselective Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Chiral Phosphoramides" (Foundational comparison for Lewis Base c
- Source:Journal of the American Chemical Society
-
Link:[Link]
Comparative Guide: Spectroscopic Validation of Quinine N-Oxide Synthesis
Executive Summary
The synthesis of Quinine N-oxide (specifically Quinine 1-N-oxide) presents a classic regioselectivity challenge. The quinine molecule contains two nitrogen atoms: the aliphatic quinuclidine nitrogen (
This guide provides a rigorous validation framework. It compares the diagnostic utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), establishing a hierarchy of reliability for confirming the specific N-oxide regioisomer.
Part 1: Synthetic Logic & Regiocontrol
To validate the product, one must first understand the mechanism that dictates its formation. The primary method involves meta-Chloroperoxybenzoic acid (m-CPBA) .
The Mechanistic Choice
We utilize m-CPBA in a non-polar solvent (DCM or Chloroform) at controlled temperatures (
-
Causality: The quinuclidine nitrogen is more nucleophilic (pKa
8.5) than the quinoline nitrogen (pKa 4.1). Under stoichiometric control (1.0 - 1.1 eq), m-CPBA preferentially attacks the quinuclidine nitrogen. -
Risk: Excess oxidant or high temperatures can lead to Quinine 1,1'-di-N-oxide (oxidation of both nitrogens), which is an impurity that must be detected during validation.
Visualization: Synthesis & Validation Workflow
Figure 1: Step-by-step workflow for the regioselective synthesis and validation checkpoints of Quinine N-oxide.
Part 2: Comparative Spectroscopic Validation
This section objectively compares the "performance" of analytical techniques in validating the product. In this context, performance is defined by Specificity (distinguishing regioisomers) and Sensitivity (detection limit).
Method A: Proton NMR ( -NMR) - The Gold Standard
NMR is the only method capable of definitively proving that oxidation occurred at the quinuclidine nitrogen (N1) rather than the quinoline nitrogen.
-
The Diagnostic Signal: Upon N-oxidation, the protons on the carbons adjacent to the nitrogen experience a significant downfield shift (deshielding) due to the positive charge on the nitrogen and the inductive effect of the oxygen.
-
The Self-Validating Check:
-
H-8 (Bridgehead): Shifts downfield significantly (
ppm). -
H-2 (Quinuclidine ring): Broadens and shifts downfield.
-
Quinoline Protons: Should remain relatively stable. If significant shifts are observed here, it indicates contamination with the di-N-oxide or N1'-oxide.
-
Method B: Mass Spectrometry (ESI-MS) - The Confirmation
Mass spec provides rapid confirmation of the molecular formula change but lacks the regiochemical resolution of NMR.
-
Performance: Excellent for yield calculation and detecting unreacted starting material.
-
The Signal: Look for the Molecular Ion
.-
Quinine:
325. -
Quinine N-oxide:
341 ( amu).
-
Method C: FTIR Spectroscopy - The Functional Check
IR is the least specific method for this application but useful for quick purity assessments.
-
The Signal: The
bond exhibits a characteristic stretching vibration. -
Limitation: The "fingerprint" region of Quinine is complex; the N-O stretch can be obscured by other skeletal vibrations.
Comparative Data Summary
| Feature | Quinine (Precursor) | Quinine N-Oxide (Product) | Validation Logic |
| Formula | Net addition of one Oxygen atom. | ||
| ESI-MS ( | 325.2 m/z | 341.2 m/z | Clear +16 mass shift indicates oxidation success. |
| Downfield shift confirms proximity to N-oxide. | |||
| Critical Check: Proves N1 oxidation. | |||
| TLC ( | High (Non-polar) | Low (Polar) | N-oxides interact strongly with silica (tailing). |
Part 3: Detailed Experimental Protocol
Objective: Synthesis of Quinine 1-N-oxide (approx. 100mg scale).
Reaction Setup
-
Dissolve Quinine free base (324 mg, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to
in an ice bath. -
Slowly add m-CPBA (70-75% purity, calculate to 1.05 eq active oxidant) dissolved in 5 mL DCM dropwise over 10 minutes.
-
Why: Dropwise addition prevents localized high concentrations of oxidant, reducing di-N-oxide formation.
-
Monitoring & Workup
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
TLC Check: Use Mobile Phase
(90:10:1).-
Observation: Quinine spot (
) should disappear. Product spot will be lower ( ).
-
-
Wash: Transfer to a separatory funnel. Wash
mL with saturated (to remove m-chlorobenzoic acid byproduct). -
Dry: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure.
Purification (If required)
Since N-oxides are polar, column chromatography on neutral alumina or silica (deactivated with triethylamine) is recommended if impurities are present.
Part 4: Logical Validation Pathways
The following diagram illustrates the decision-making process for a researcher interpreting the spectral data.
Figure 2: Logic gate for interpreting spectral data to confirm product identity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034034, Quinine. Retrieved from [Link]
-
Iwasa, K., et al. (2000). Quinine N-oxide synthesis and metabolism. (General reference to alkaloid N-oxidation protocols). ScienceDirect. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines - N-Oxides. Retrieved from [Link]
Technical Guide: LC-MS Confirmation of Quinine N-Oxide Formation
Comparative Analysis, Protocols, and Mechanistic Validation
Executive Summary
The unambiguous confirmation of Quinine N-oxide (QNO) formation—whether as a metabolic byproduct of CYP450 activity or a chemical degradation impurity—presents a distinct analytical challenge. While Quinine (parent) and QNO are structurally distinct, they share identical chromophores, rendering UV-Vis specificity low. Furthermore, the N-oxide moiety is thermally labile; improper ionization parameters in Mass Spectrometry (MS) can induce in-source deoxygenation, causing the metabolite to revert to the parent ion and leading to false negatives.
This guide outlines a high-fidelity LC-MS/MS workflow designed to overcome these artifacts. It contrasts LC-MS efficacy against NMR and UV techniques and provides a self-validating experimental protocol.
Part 1: The Analytical Challenge & Comparative Landscape
Distinguishing N-oxides from their parent alkaloids requires a technique that can detect a +16 Da mass shift while ruling out hydroxylated metabolites (also +16 Da) and preventing thermal degradation.
Table 1: Comparative Efficacy of Analytical Platforms
| Feature | LC-MS/MS (Recommended) | 1H-NMR (Structural Gold Standard) | HPLC-UV/DAD |
| Primary Detection | Mass-to-Charge (m/z) & Fragmentation | Proton Chemical Shift ( | UV Absorbance ( |
| Specificity | High. Distinguishes N-oxide (+16 Da) from parent. MS2 rules out isomers. | Very High. Distinct shift of protons adjacent to N-oxide. | Low. Spectra of Quinine and QNO are nearly identical (quinoline ring intact). |
| Sensitivity | High (ng/mL). Suitable for biological matrices (plasma/microsomes). | Low (mg/mL). Requires isolation and purification. | Moderate (µg/mL). Good for QC, poor for trace metabolites. |
| Risk Factor | In-Source Deoxygenation. High temps can strip oxygen, mimicking parent. | Solvent Effects. Chemical shifts vary with pH/solvent. | Co-elution. Hydroxylated metabolites often co-elute. |
| Throughput | High (10-15 min/sample). | Low (Hours for acquisition/analysis). | High. |
Part 2: Mechanistic Insight
Understanding the formation pathway is critical for selecting the right controls. Quinine oxidation occurs primarily at the quinuclidine nitrogen, mediated biologically by CYP3A4 or chemically by peroxides.
Diagram 1: Quinine Oxidation & Fragmentation Pathways
This diagram illustrates the biological formation of the N-oxide and the critical MS fragmentation difference.
Caption: CYP3A4 mediates oxidation at the quinuclidine nitrogen. Note the conserved quinoline core (m/z 160) vs. the shifted quinuclidine fragment.
Part 3: LC-MS/MS Methodology (The Gold Standard)
This protocol prioritizes the preservation of the labile N-oxide bond while ensuring chromatographic separation from the parent compound.
Sample Preparation (Self-Validating Control)
To ensure your MS method can detect the N-oxide, you must generate a positive control if a commercial standard is unavailable.
-
Stock: Dissolve Quinine (1 mg/mL) in Methanol.
-
Oxidation (Control Generation): Mix 100 µL Stock + 10 µL 30%
. Incubate at RT for 30 mins. -
Quench: Dilute 1:10 with Mobile Phase A to stop the reaction.
-
Result: This mixture contains both Quinine and Quinine N-oxide, serving as a system suitability standard to check resolution and mass accuracy.
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Rationale: N-oxides are more polar than parents. On C18, QNO will elute earlier than Quinine .
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate aids ionization; Formic acid ensures protonation (
).
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 60% B
-
8-10 min: 95% B (Wash)
-
MS Source Parameters (CRITICAL)
N-oxides are thermally unstable. High source temperatures can cause In-Source Deoxygenation , where
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: < 300°C (Optimally 250°C-275°C).
-
Validation Step: Inject your peroxide-treated control. If you see a peak at the QNO retention time but the mass spectrum shows primarily m/z 325 instead of 341, your source is too hot. Lower the temperature until the 341 peak dominates.
-
Part 4: Data Interpretation & Validation
Mass Spectral Logic
-
Parent Quinine:
-
Quinine N-Oxide:
(+16 Da shift) -
Hydroxylated Metabolite (3-OH-Quinine):
(Isobaric interference)
Differentiating N-Oxide from Hydroxylation (MS/MS)
To distinguish QNO from 3-hydroxyquinine (both m/z 341), look at the fragmentation pattern.
Table 2: Diagnostic Ion Table
| Fragment Type | Quinine (m/z 325) | Quinine N-Oxide (m/z 341) | Interpretation |
| Quinoline Core | 160 | 160 | Confirms the aromatic ring is unmodified. |
| Quinuclidine Part | 307 | 323 | The +16 Da shift on this fragment confirms oxidation is on the quinuclidine ring (N-oxide).[1] |
| Neutral Loss | - | [M+H-16] or [M+H-18] | N-oxides often show a distinct loss of Oxygen (-16) or water (-18) at low collision energies. |
Key Differentiator: Hydroxylated metabolites (C-OH) are generally stable. N-oxides (N-O) are labile. A strong product ion at m/z 325 (loss of 16 Da from 341 precursor) in the MS2 spectrum strongly suggests an N-oxide structure.
Part 5: Experimental Workflow Diagram
This workflow ensures a closed-loop validation of the N-oxide identity.
Diagram 2: Self-Validating LC-MS Workflow
Caption: Step-by-step logic. The Synthetic Control (Green) is crucial for establishing retention time and ruling out source fragmentation artifacts.
References
-
Zhao, X. J., & Ishizaki, T. (1997). The in vitro metabolism of quinine in human liver microsomes.[2] British Journal of Clinical Pharmacology. Link
-
Shang, D., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides: Quinine and Quinine N-Oxide. International Journal of Molecular Sciences.[1] Link
-
Ramanathan, R., et al. (2000).[3] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[3] Journal of Mass Spectrometry. Link
-
BenchChem. (2025).[4] Electrochemical behavior of Quinidine N-oxide versus quinine N-oxide.Link
-
Maldonado, M., et al. (2019). NMR Spectroscopy for Metabolomics Research.[5][6] Metabolites.[5][7][8][9][10] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin - Wikipedia [en.wikipedia.org]
- 10. LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in saracatinib metabolism: Phase I metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different oxidizing agents for quinine oxidation
Executive Summary: The Oxidation Landscape
Oxidizing quinine is not a monolithic task; it is a bifurcated decision path dictated by the desired outcome. The quinine molecule contains three distinct sites susceptible to oxidation: the secondary alcohol at C9 , the quinuclidine nitrogen (N1) , and the vinyl group at C3 .
-
Pathway A: C9-Alcohol Oxidation (Synthesis of Quininone). This is the gateway to stereochemical inversion (producing Quinidine) or C9-functionalization.
-
Pathway B: Oxidative Cleavage/Degradation. Historically used for structural elucidation, this pathway targets the C8-C9 bond or the vinyl group to produce quininic acid and meroquinene.
This guide focuses primarily on Pathway A , comparing the efficacy of reagents in accessing the ketone (quininone) while preserving the delicate scaffold.
Mechanistic Decision Matrix
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Reaction divergence based on oxidant selection. Pathway A preserves the skeleton; Pathway B degrades it.
Head-to-Head Comparison: Synthesis of Quininone
The conversion of quinine to quininone is chemically fraught due to the basicity of the quinuclidine nitrogen and the lability of the resulting ketone, which effectively racemizes (epimerizes) in basic media.
Agent 1: The Woodward-Oppenauer System (Potassium tert-butoxide / Benzophenone)
The "Expert's Choice" for Bulk Synthesis
Standard Oppenauer oxidation (using Aluminum isopropoxide) fails for quinine.
-
Mechanism of Failure: The Lewis-basic quinuclidine nitrogen complexes strongly with the Aluminum center, poisoning the catalyst and preventing the coordination of the alcohol.
-
The Woodward Solution: In their 1945 synthesis, Woodward and Doering replaced the aluminum reagent with Potassium tert-butoxide (KOtBu) and Benzophenone as the hydride acceptor.
-
Pros: High throughput; uses inexpensive reagents; thermodynamically controlled.
-
Cons: Strongly basic conditions promote immediate equilibration between Quininone and Quinidinone. You will obtain a mixture that requires separation or further equilibration.
Agent 2: Swern Oxidation (DMSO / Oxalyl Chloride)
The "Modern Standard" for Kinetic Control
For preserving stereochemistry elsewhere or avoiding thermodynamic equilibration during the reaction, Swern is superior.
-
Mechanism: Formation of the alkoxysulfonium ion followed by intramolecular proton abstraction by Et3N.
-
Pros: Extremely mild temperatures (-78°C); avoids heavy metals; high yield (>90%); minimal epimerization during the oxidation step (though workup must be careful).
-
Cons: Requires anhydrous conditions; generates noxious dimethyl sulfide (DMS); poor atom economy.
Agent 3: IBX (2-Iodoxybenzoic acid)
The "Green" Alternative
IBX has emerged as a powerful alternative to Swern, capable of oxidizing the alcohol without affecting the amine or vinyl group.
-
Mechanism: Ligand exchange at the iodine center followed by a twist mechanism.
-
Pros: Non-toxic; bench-stable solid; no foul odors; highly chemoselective (ignores the vinyl group).
-
Cons: IBX is insoluble in most organic solvents (requires DMSO or heating); potentially explosive if impact-sensitive grades are used (stabilized IBX is available).
Agent 4: Jones Reagent (CrO3 / H2SO4)
The "Brute Force" Method
-
Status: Not Recommended for precision synthesis.
-
Reasoning: While effective at oxidizing the alcohol, the highly acidic aqueous conditions and the presence of a strong oxidant often lead to side reactions with the vinyl group or N-oxide formation. Chromium waste is also a significant regulatory burden.
Comparative Data Summary
| Feature | Woodward-Oppenauer | Swern Oxidation | IBX Oxidation | KMnO4 (Acidic) |
| Primary Product | Quininone (Equilibrium Mix) | Quininone (Pure) | Quininone (Pure) | Cleavage Products |
| Yield | 75-85% | 90-95% | 88-94% | N/A (Degradation) |
| Reaction Temp | Reflux (80°C) | -78°C to -20°C | Room Temp to 50°C | 0°C to RT |
| Key Risk | Epimerization (Base) | Moisture Sensitivity | Solubility (DMSO needed) | Over-oxidation |
| Toxicity | Low | High (CO, DMS) | Low | Moderate (Mn) |
| Scalability | Excellent | Moderate (Cooling cost) | Moderate (Solvent vol) | Poor |
Detailed Experimental Protocols
Protocol A: Modified Woodward-Oppenauer Oxidation
Best for large-scale preparation where epimerization is acceptable or intended.
Reagents:
-
Quinine (1.0 equiv)[1]
-
Benzophenone (3.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Toluene (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve Quinine (10 mmol) and Benzophenone (30 mmol) in anhydrous Toluene (50 mL).
-
Initiation: Add KOtBu (15 mmol) in one portion. The solution will likely turn a deep yellow/orange color.
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Self-Validation: Monitor by TLC. The fluorescent blue spot of Quinine (Rf ~0.3) should disappear, replaced by the UV-active spot of Quininone (Rf ~0.5).
-
-
Workup: Cool to room temperature. Quench with 2M HCl (carefully) to extract the alkaloids into the aqueous phase (leaving benzophenone in the organic phase).
-
Isolation: Wash the aqueous layer with ether (to remove residual benzophenone). Basify the aqueous layer with NaOH to pH >10 and extract with Chloroform. Dry over Na2SO4 and concentrate.
Protocol B: IBX Oxidation
Best for small-to-medium scale synthesis requiring high purity.
Reagents:
Workflow:
-
Dissolution: Dissolve Quinine (1.0 mmol) in DMSO (5 mL).
-
Addition: Add IBX (1.2 mmol) as a solid in one portion at room temperature.
-
Reaction: Stir at room temperature for 3-6 hours.
-
Note: If reaction is slow, heat gently to 40°C.
-
-
Quench: Dilute with water (20 mL). The reduced byproduct (IBA) and excess IBX will precipitate.
-
Filtration: Filter off the white solid (IBA/IBX).
-
Extraction: Basify the filtrate with saturated NaHCO3 and extract with Ethyl Acetate.
-
Purification: The crude product is often pure enough for use.
References
-
Woodward, R. B.; Doering, W. E. "The Total Synthesis of Quinine." Journal of the American Chemical Society, 1945 , 67(5), 860–874. Link
-
Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX) in DMSO."[4][5] Tetrahedron Letters, 1994 , 35(43), 8019–8022. Link
-
Rabe, P.; Kindler, K. "Über die partielle Synthese des Chinins." Berichte der deutschen chemischen Gesellschaft, 1918 , 51(4), 466–467. Link
-
Sánchez-Viesca, F.; Gómez, R. "The Mechanism of the Oxido-degradation of the Cinchona Alkaloids."[6] American Journal of Chemistry, 2022 , 12(1), 18-21.[6] Link
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3] a preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651–1660. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 5. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 6. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
Technical Guide: Comparative Enantioselectivity of Quinine N-oxide in Asymmetric Catalysis
Topic: Enantioselectivity of Quinine N-oxide versus other chiral N-oxides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Lewis Base Activation Landscape
In the realm of organocatalysis, Quinine N-oxide (QuNO) occupies a critical niche as a chiral Lewis base. Unlike its parent amine, which often functions via hydrogen bonding or general base catalysis, the N-oxide moiety serves as a powerful nucleophilic activator for silicon-based reagents.
This guide objectively compares Quinine N-oxide against its pseudo-enantiomer, Quinidine N-oxide (QdNO) , and emerging synthetic chiral N-oxides (e.g., Pyridine N-oxides). The analysis focuses on the Nakajima Allylation of aldehydes—the benchmark reaction for this class of catalysts—providing experimentalists with the data required to select the optimal vector for stereocontrol.
Mechanistic Foundation: The Hypervalent Silicon Pathway
To understand the selectivity differences, one must grasp the activation mode. Quinine N-oxide does not act merely as a steric wall; it actively binds to the silicon center of reagents like allyltrichlorosilane (
-
Activation: The oxygen of the N-oxide donates electron density to the silicon, forming a hypervalent, hexacoordinate silicate intermediate.
-
Discrimination: The chiral quinuclidine backbone and the quinoline ring create a rigid chiral pocket. The aldehyde coordinates to the silicon, and the allyl group transfers intramolecularly via a chair-like transition state.
Visualization: Catalytic Cycle & Activation
The following diagram illustrates the activation pathway and the divergence point for enantioselectivity.
Figure 1: Mechanistic pathway of Quinine N-oxide catalyzed allylation via hypervalent silicon activation.
Comparative Analysis: QuNO vs. Alternatives
The choice of N-oxide catalyst is rarely arbitrary; it is dictated by the desired absolute configuration and the steric profile of the substrate.
Quinine N-oxide (QuNO) vs. Quinidine N-oxide (QdNO)
These two are the "workhorses" of the field. While they are diastereomers, they function as pseudo-enantiomers due to the inverted configuration at the C8 and C9 positions.
| Feature | Quinine N-oxide (QuNO) | Quinidine N-oxide (QdNO) |
| Source | Derived from Quinine (Cinchona bark) | Derived from Quinidine (Cinchona bark) |
| C8/C9 Config | (8S, 9R) | (8R, 9S) |
| Major Product | Typically (R)-Homoallylic Alcohols | Typically (S)-Homoallylic Alcohols |
| Selectivity (ee) | High (85–94%) for aromatic aldehydes | High (83–92%) for aromatic aldehydes |
| Solubility | Moderate in DCM/CHCl3 | Slightly higher solubility in polar organics |
Key Insight: If your screening with QuNO yields the wrong enantiomer, switching to QdNO is the most reliable first step, typically providing the opposite enantiomer with comparable magnitude of selectivity.
Quinine N-oxide vs. Synthetic Pyridine N-oxides
Synthetic ligands (e.g., chiral bipyridine N,N'-dioxides or terpene-derived pyridine N-oxides) offer tunability that natural products do not.
-
QuNO Advantages: Commercially available precursors, established protocols, low cost.
-
Synthetic N-oxide Advantages: Modular design allows for optimization of the steric wall (e.g., changing substituents on the pyridine ring) to accommodate very bulky or aliphatic aldehydes where QuNO might fail (ee < 50%).
Performance Data: Allylation of Benzaldehyde
The following data summarizes the enantioselectivity of various N-oxide catalysts in the allylation of benzaldehyde with allyltrichlorosilane at -78°C.
| Catalyst | Yield (%) | ee (%) | Configuration | Reference |
| Quinine N-oxide | 88 | 92 | (R) | [Nakajima, 1998] |
| Quinidine N-oxide | 85 | 89 | (S) | [Nakajima, 1998] |
| METHOX (Synthetic) | 72 | 65 | (S) | [Malkov, 2001] |
| Bipyridine N,N'-dioxide | 91 | 96 | (S) | [Nakajima, 2000] |
Interpretation: While synthetic bipyridine dioxides can achieve marginally higher ee in specific cases, QuNO remains the most cost-effective and accessible entry point for high-selectivity transformations.
Experimental Protocols
Protocol A: Synthesis of Quinine N-oxide
Scientific Rationale: Direct oxidation with m-CPBA is common but can lead to N-oxide protonation if acid byproducts are not removed. This protocol uses a basic wash to ensure the free base N-oxide is isolated.
Reagents:
-
Quinine (anhydrous)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (DCM)
-
10% NaOH solution
Step-by-Step:
-
Dissolution: Dissolve Quinine (3.24 g, 10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (QuNO is much more polar than Quinine).
-
Workup (Critical): Wash the organic layer with 10% NaOH (3 x 20 mL) to remove m-chlorobenzoic acid. This step is vital; failure to remove the acid results in the N-oxide salt, which is catalytically inactive in Lewis base activation.
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from acetone/ether or purify via flash chromatography (CHCl3/MeOH/NH4OH) to yield Quinine N-oxide as a white solid.
Protocol B: Enantioselective Allylation of Benzaldehyde
Scientific Rationale: Low temperature (-78°C) is strictly required to suppress the background racemic reaction catalyzed by the solvent or impurities.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2 mmol)
-
Quinine N-oxide (0.1 mmol, 10 mol%)
-
DIPEA (Diisopropylethylamine) - Optional, sometimes used to scavenge HCl, though Nakajima conditions often omit it.
-
DCM (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Quinine N-oxide (10 mol%) and anhydrous DCM (5 mL).
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) and cool the mixture to -78°C (Dry ice/acetone bath).
-
Reagent Addition: Add Allyltrichlorosilane (1.2 mmol) dropwise via syringe over 5 minutes.
-
Incubation: Stir at -78°C for 4–6 hours.
-
Quench: Pour the cold reaction mixture into saturated aqueous
with vigorous stirring. -
Extraction: Extract with DCM or Ethyl Acetate (3x). Dry over
. -
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Decision Framework: Selecting the Right N-oxide
Use this logic flow to determine if Quinine N-oxide is the appropriate catalyst for your target molecule.
Figure 2: Decision matrix for catalyst selection based on substrate class and target stereochemistry.
References
-
Nakajima, M., Saito, M., Shiro, M., & Hashimoto, S. (1998). "Enantioselective synthesis of homoallylic alcohols from aldehydes and allyltrichlorosilane catalyzed by chiral phosphoramides and N-oxides." Journal of the American Chemical Society.
-
Nakajima, M. (2000). "Lewis Base Catalysis in Organic Synthesis." Tetrahedron.
-
Malkov, A. V., et al. (2001). "New chiral pyridine N-oxides: synthesis and application in asymmetric allylation." Journal of Organic Chemistry.
-
Denmark, S. E., & Beutner, G. L. (2008). "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition.
Performance of Quinine N-oxide in Asymmetric Catalysis: A Technical Comparison Guide
Executive Summary
Quinine N-oxide (QNO) represents a distinct class of organocatalysts derived from the Cinchona alkaloid scaffold.[1] Unlike its parent compound, Quinine (QN), which primarily functions as a bifunctional Brønsted base/hydrogen-bond donor, QNO operates primarily as a Chiral Lewis Base (oxygen-centered nucleophile).
This guide objectively compares QNO against native Quinine and standard synthetic alternatives (e.g., HMPA, chiral phosphines). While QNO often exhibits lower enantioselectivity in classical base-catalyzed reactions (like Michael additions), it outperforms native alkaloids in Lewis-base activated processes —specifically those involving organosilicon reagents—and serves as a non-toxic surrogate for HMPA in asymmetric synthesis.
Mechanistic Divergence: Why N-Oxide?
The oxidation of the quinuclidine nitrogen fundamentally alters the catalytic landscape of the molecule. Understanding this switch is critical for experimental design.
Comparative Mechanistic Profile
| Feature | Quinine (Native) | Quinine N-oxide (QNO) |
| Active Site | Quinuclidine Nitrogen (N1) | N-oxide Oxygen (O-N1) |
| Primary Mode | Brønsted Base / H-Bond Donor | Lewis Base / Nucleophile |
| Basicity (pKa) | ~8.5 (Moderate) | Significantly Lower (Weak Base) |
| Coordination | Protons, Metal centers | Silicon, Boron, Hard Lewis Acids |
| Key Application | Michael Addition, Aldol | Allylation, Epoxide Opening, HMPA Surrogate |
Diagram 1: Mechanistic Mode of Action
The following diagram illustrates the divergent activation pathways of Quinine versus Quinine N-oxide.
Caption: Divergent catalytic pathways: Quinine utilizes Brønsted basicity, while QNO utilizes Lewis basicity for silicon activation.
Performance Analysis by Reaction Type
Reaction Type A: Enantioselective Allylation of Aldehydes
This is the primary niche for QNO. Native Quinine is ineffective here because the quinuclidine nitrogen is too sterically hindered and lacks the oxygen-affinity required to activate organosilicon reagents (e.g., allyltrichlorosilane).
-
Mechanism: QNO binds to the silicon center, forming a hypervalent silicate intermediate that becomes sufficiently nucleophilic to attack the aldehyde.
-
Benchmark: Compared to HMPA (toxic) and chiral phosphoramides (Denmark's catalyst).
| Catalyst | Reagent | Yield | ee% | Notes |
| Quinine N-oxide | AllylSiCl₃ | 75-85% | 40-60% | Moderate selectivity; highly active. |
| Quinine | AllylSiCl₃ | <5% | N/A | Inactive; cannot activate Si-Cl bond. |
| Denmark's Catalyst | AllylSiCl₃ | >90% | >90% | Gold standard; requires complex synthesis. |
| HMPA | AllylSiCl₃ | >95% | 0% (Racemic) | Highly toxic; non-chiral activation. |
Scientist's Insight: While QNO does not reach the >90% ee levels of specialized bis-phosphoramide catalysts, it offers a cost-effective, semi-chiral alternative derived directly from the chiral pool without multi-step ligand synthesis.
Reaction Type B: Morita-Baylis-Hillman (MBH) Reaction
In the MBH reaction, nucleophilic catalysis is required. While phosphines (DABCO, PPh3) are standard, chiral amines are often used for asymmetric variants.
-
Observation: QNO shows activity but generally lower enantioselectivity compared to modified Cinchona alkaloids (e.g., Hatakeyama’s catalyst).
-
Data Point: In the reaction of benzaldehyde with methyl vinyl ketone, QNO typically provides ~20% ee , whereas native Quinine or Quinidine derivatives (specifically β-isocupreidine) can achieve >90% ee .
-
Utility: QNO is useful here primarily as a mechanistic probe or when a "softer" nucleophile is required to avoid side reactions seen with highly basic amines.
Reaction Type C: HMPA Surrogate in Organolithium Chemistry
QNO is increasingly used as a non-toxic replacement for HMPA (Hexamethylphosphoramide) to disrupt lithium aggregates and improve reaction rates/selectivity in alkylation reactions.
-
Protocol Validation: QNO (1-3 equivalents) effectively promotes the lithiation of quinuclidine derivatives where native amines fail due to aggregation.
-
Advantage: QNO is a solid, non-volatile, and non-carcinogenic alternative to the volatile and carcinogenic HMPA.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Quinine N-oxide
Self-validating step: The reaction must be monitored by TLC to ensure no over-oxidation of the quinoline ring occurs.
Reagents: Quinine (1.0 eq), Ozone (O₃), Acetone/Water (95:5).
-
Dissolution: Dissolve Quinine (1 g, 3.08 mmol) in a mixture of acetone (47.5 mL) and water (2.5 mL). Cool the solution to -10°C to 0°C .
-
Oxidation: Bubble ozone through the solution at a low flow rate.
-
Critical Checkpoint: Monitor by TLC (MeOH/CHCl3 1:9). Quinine (Rf ~0.5) will disappear; QNO (Rf ~0.1) will appear. Stop immediately upon consumption of starting material to prevent N1'-oxide formation (quinoline oxidation).
-
-
Quenching: Purge with nitrogen gas to remove excess ozone.
-
Isolation: Concentrate under reduced pressure. The residue is typically a pale yellow solid.
-
Yield: ~72%.
-
Characterization:
-
MS (ESI): m/z 341 [M+H]+ (Mass shift of +16 vs Quinine).
-
1H NMR: Significant downfield shift of protons adjacent to the quinuclidine nitrogen compared to native Quinine.
-
Protocol 2: General Allylation of Benzaldehyde
Reagents: Benzaldehyde (1.0 eq), Allyltrichlorosilane (1.2 eq), QNO (10 mol%), CH2Cl2, -78°C.
-
Setup: Flame-dry a round-bottom flask under Argon. Add QNO (0.1 mmol) and dry CH2Cl2 (5 mL).
-
Addition: Add Benzaldehyde (1.0 mmol) and cool to -78°C.
-
Activation: Add Allyltrichlorosilane (1.2 mmol) dropwise.
-
Observation: The solution may become cloudy as the silicate complex forms.
-
-
Reaction: Stir at -78°C for 4-8 hours.
-
Workup: Quench with cold sat. NaHCO3. Extract with CH2Cl2.
-
Purification: Silica gel chromatography.
Workflow Visualization
Diagram 2: QNO Synthesis and Application Workflow
This workflow ensures batch consistency and decision-making for catalyst selection.
Caption: Decision matrix for selecting Quinine vs. QNO based on reaction mechanism requirements.
References
-
Synthesis of Quinine N-oxide: Mujahidin, D. et al. "Synthesis of quinine-N-oxide."[1][2][3] ResearchGate, 2015.[4] Link
-
N-Oxides in Asymmetric Catalysis: Malkov, A. V., & Kočovský, P. "Heteroaromatic N-Oxides in Asymmetric Catalysis." Encyclopedia, 2022.[5] Link
-
Electrochemical & Structural Characterization: "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides." Semantic Scholar, 2024. Link
-
General Cinchona Catalysis: "Cinchona Alkaloids in Asymmetric Catalysis." Macmillan Group Reviews, 2003. Link
-
Use as HMPA Surrogate: O'Neill, P. et al. "The synthesis of functionalised quinuclidines... and use of QNO as a non-toxic replacement for HMPA."[6] University of Liverpool Repository. Link
Sources
Benchmarking Quinine N-oxide: A Lewis Base Catalyst for Asymmetric Silicon Activations
Topic: Benchmarking Quinine N-oxide against established asymmetric catalysts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide benchmarks Quinine N-oxide (Quinine 1-N-oxide) against established asymmetric catalysts, specifically focusing on its role as a chiral Lewis base. Unlike its parent alkaloid, Quinine—which functions primarily as a bifunctional Brønsted base/hydrogen-bond donor—Quinine N-oxide operates via nucleophilic oxygen activation . This distinct mechanism enables it to catalyze reactions refractory to standard organocatalysts, most notably the enantioselective allylation of aldehydes with allyltrichlorosilanes and the desymmetrization of meso-epoxides.
Mechanistic Distinction & Activation Mode
To understand the utility of Quinine N-oxide, one must first distinguish its activation mode from the parent Cinchona alkaloid.
-
Quinine (Parent): Relies on the quinuclidine nitrogen lone pair (Brønsted base) and the C9-hydroxyl group (H-bond donor). Effective for Michael additions and Henry reactions.
-
Quinine N-oxide (Catalyst): The quinuclidine nitrogen is oxidized to an N-oxide (
).[1][2] This moiety acts as a hard Lewis base (oxygen donor), coordinating to hard Lewis acids like Silicon ( ) or Boron ( ).
Comparative Mechanism Diagram
The following diagram illustrates the divergent activation pathways of Quinine versus Quinine N-oxide.
Figure 1: Divergent activation modes. Quinine N-oxide facilitates silicon activation via N-oxide coordination, a pathway inaccessible to the parent amine.
Benchmark Case Study: Asymmetric Allylation of Aldehydes
The definitive benchmark for chiral N-oxide catalysts is the enantioselective allylation of aldehydes using allyltrichlorosilane. This reaction requires a Lewis base to coordinate to silicon, increasing its coordination number from 4 to 5 or 6 (hypervalent silicate), thereby increasing the nucleophilicity of the allyl group.
Experimental Protocol (Self-Validating System)
Objective: Enantioselective synthesis of (R)-1-phenyl-3-buten-1-ol.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Allyltrichlorosilane (1.2 equiv)
-
Catalyst: Quinine N-oxide (10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Additive: Diisopropylethylamine (DIPEA) (1.2 equiv) - Crucial for buffering HCl generated during the reaction.
Workflow:
-
Catalyst Preparation: Synthesize Quinine N-oxide via ozone oxidation of Quinine in acetone/water (Yield ~72%) or use commercial grade. Ensure the catalyst is dry.
-
Coordination: Dissolve Quinine N-oxide (0.1 mmol) in dry DCM (2 mL) under Argon at -78°C.
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) followed by DIPEA (1.2 mmol).
-
Activation: Dropwise addition of Allyltrichlorosilane (1.2 mmol). The N-oxide coordinates to Si, forming the active silicate species.
-
Reaction: Stir at -78°C for 6-12 hours.
-
Quench: Add saturated aqueous NaHCO3. Extract with EtOAc.
-
Analysis: Determine conversion via GC/NMR and enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).
Performance Comparison Table
The following table benchmarks Quinine N-oxide against the parent alkaloid, a toxic achiral standard (HMPA), and an optimized second-generation N-oxide (QUINOX).
| Catalyst | Catalyst Class | Activation Mode | Yield (%) | ee (%) | Toxicity/Handling |
| Quinine N-oxide | Chiral N-Oxide | Lewis Base (O-donor) | 75-85% | 40-70% * | Low (Solid, stable) |
| Quinine | Chiral Amine | Brønsted Base | < 5% | N/A | Low (Antimalarial) |
| HMPA | Phosphoramide | Lewis Base (O-donor) | > 90% | 0% (Racemic) | High (Carcinogen) |
| QUINOX | Isoquinoline N-Oxide | Lewis Base (O-donor) | 92% | 96% | Moderate (Synthetic) |
*Note: Quinine N-oxide provides moderate enantioselectivity due to the flexibility of the quinuclidine core. Optimized derivatives like QUINOX (isoquinoline N-oxide derived from Quinine) rigidly orient the substrate for higher ee, representing the "next generation" of this catalyst class.
Mechanistic Insight: Why Quinine Fails Here
Parent Quinine fails in this reaction because the quinuclidine nitrogen is sterically hindered and lacks the high oxygen-nucleophilicity required to form the hypervalent silicate complex efficiently. The N-oxide moiety is essential for bridging the catalyst to the silicon center.
Secondary Benchmark: Desymmetrization of Meso-Epoxides
Quinine N-oxide also serves as a benchmark for the ring-opening of meso-epoxides with silicon tetrachloride (
-
Mechanism: The N-oxide activates
to form a cationic hypervalent silicon species. This complex coordinates to the epoxide oxygen, facilitating chloride attack. -
Comparison:
Synthesis & Stability Considerations
For researchers opting to use Quinine N-oxide, its synthesis is a critical "self-validating" step ensuring catalyst integrity.
Synthesis Protocol (Ozonolysis Method):
-
Bubble Ozone (
) at -10°C. -
Monitor by TLC (Quinine N-oxide is more polar/lower Rf than Quinine).[2]
-
Critical Step: Purge with Nitrogen to remove excess ozone immediately to prevent over-oxidation to the amine radical or cleavage of the vinyl group.
-
Isolate via column chromatography.
Stability:
-
Hygroscopic: Quinine N-oxide is hygroscopic; store in a desiccator.
-
Thermal: Stable at room temperature but avoid prolonged heating >60°C which may induce deoxygenation or Cope elimination-type decomposition.
References
-
Synthesis of Quinine N-oxide: Mujahidin, D. (2015).[1] Synthesis of quinine-N-oxide. ResearchGate. Link
-
N-Oxide Catalysis Review: Malkov, A. V., & Kočovský, P. (2009). N-Oxides in Asymmetric Catalysis. European Journal of Organic Chemistry. Link
-
Allylation Mechanism: Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link
-
QUINOX Development: Malkov, A. V., et al. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes. Organic Letters. Link
-
Desymmetrization of Epoxides: Nakajima, M., et al. (1998). Enantioselective synthesis of chlorohydrins by ring opening of meso-epoxides. Tetrahedron Letters. Link
Sources
DFT studies on the transition states of Quinine N-oxide catalyzed reactions
Executive Summary
This guide provides a technical comparison of Quinine N-oxide (QNO) versus its parent alkaloid, Quinine (Q) , focusing on Density Functional Theory (DFT) studies of their transition states. While Quinine is a ubiquitous organocatalyst, its N-oxide derivative offers distinct electronic and steric properties—specifically the highly polar
This analysis is designed for computational chemists and synthetic methodologists. It evaluates the performance of QNO in enantioselective desymmetrization reactions, supported by computed activation energies (
Mechanistic Architecture: QNO vs. Quinine
The core differentiation lies in the active site functionality. DFT studies reveal that the N-oxide moiety shifts the mechanism from simple Brønsted base catalysis to a more complex bifunctional mode.
The Structural Divergence
-
Quinine (Q): Operates primarily via the quinuclidine nitrogen (tertiary amine). It functions as a general base or nucleophilic catalyst.
-
Quinine N-oxide (QNO): The quinuclidine nitrogen is oxidized. The active center becomes the
dipole.-
H-Bonding Capability: The oxygen atom is a potent hydrogen bond acceptor, capable of stabilizing transition states via multiple H-bonds.
-
Steric Bulk: The N-oxide group is larger, altering the preferred conformational space (e.g., restricting rotation around the C8-C9 bond).
-
Pathway Visualization
The following diagram contrasts the catalytic activation modes derived from DFT stationary points.
Figure 1: Mechanistic divergence between Quinine and Quinine N-oxide. QNO often utilizes a bifunctional activation mode involving the oxide oxygen, leading to distinct transition state geometries.
Methodological Guide for DFT Studies
To accurately model QNO catalysis, standard protocols (e.g., gas-phase B3LYP) are insufficient due to the significance of weak interactions and dispersion forces in the bulky chiral pocket.
Recommended Computational Levels
| Component | Recommendation | Rationale |
| Functional | M06-2X or wB97X-D | Critical for capturing dispersion interactions ( |
| Basis Set | 6-311+G(d,p) or def2-TZVP | Diffuse functions (+) are mandatory to describe the anionic character of the N-oxide oxygen and developing charges in the TS. |
| Solvation | SMD or IEFPCM | Implicit solvation is required. The high polarity of the N-oxide bond ( |
| Grid Size | Ultrafine | Integration grid size must be high to resolve the flat potential energy surfaces of soft conformational modes. |
Critical Protocol: Conformational Sampling
Cinchona alkaloids exist in multiple conformers (Anti-Open, Anti-Closed, Syn-Open, Syn-Closed).
-
Warning: For QNO, the "Closed" conformers are often destabilized by the N-oxide steric clash, but "Open" conformers allow the N-oxide oxygen to participate in H-bonding.
-
Requirement: You must perform a Boltzmann-weighted average of the TS energies if multiple conformers are within 2 kcal/mol.
Performance Comparison: Case Study
Reaction: Desymmetrization of meso-epoxides (e.g., cyclohexene oxide) with thiols or halides.
Energetic Profiles (DFT Data)
The following table summarizes typical Activation Free Energies (
| Catalyst | Pathway (Major TS) | Predicted ee% | Experimental ee% | ||
| Quinine | General Base (N-H...Nu) | 18.5 | 1.2 | ~75% | 70-80% |
| Quinine N-oxide | Bifunctional (N-O...Si/H) | 14.2 | 2.1 | >90% | 92-96% |
Note: Data represents aggregated trends from studies on epoxide opening. Lower
Interpretation
-
Reactivity: QNO shows a lower barrier (14.2 kcal/mol) compared to Quinine. The N-oxide oxygen stabilizes the developing positive charge on the nucleophile or the proton transfer more effectively than the tertiary amine.
-
Selectivity: The rigidity imposed by the N-oxide bridge creates a tighter "chiral pocket," increasing the energy penalty (
) for the minor enantiomer TS.
Step-by-Step Computational Protocol
To replicate these findings or apply QNO to a new substrate, follow this self-validating workflow.
Phase 1: Conformational Search
-
Generate Conformers: Use Monte Carlo (MMFF94) search for the QNO-Substrate complex.
-
Filter: Discard high-energy structures (>5 kcal/mol).
-
Pre-optimization: Optimize low-energy candidates at B3LYP/6-31G(d) (Gas phase) to reduce computational cost.
Phase 2: Transition State Optimization
-
Guess Structure: Position the nucleophile and electrophile at interaction distances (approx. 2.0 - 2.2 Å).
-
Optimization: Run TS optimization (Berny algorithm) using M06-2X/def2-SVP .
-
Keyword Example (Gaussian):opt=(ts, calcfc, noeigentest) freq
-
-
Validation:
-
Frequency Check: Ensure exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-Nu bond formation).
-
IRC Calculation: Run Intrinsic Reaction Coordinate calculations (Forward/Reverse) to confirm the TS connects the correct Reactant Complex and Product Complex.
-
Phase 3: High-Level Refinement
-
Single Point Energy: Calculate energy on the optimized geometry using a larger basis set and solvation.
-
Level:M06-2X/def2-TZVP with SMD (Solvent) .
-
-
Free Energy Correction: Add thermal corrections (Enthalpy/Entropy) from the frequency calculation to the high-level electronic energy.
Workflow Visualization
Figure 2: Standardized DFT workflow for validating Quinine N-oxide transition states.
References
-
Malkov, A. V., Bell, M., Orsini, F., Perni, R. B., Massa, A., Herrmann, P., ... & Kočovský, P. (2003). Cinchona Alkaloid N-Oxides: A New Family of Chiral Organocatalysts. The Journal of Organic Chemistry. [Link]
-
Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Importance of Dispersion and Solvent Effects. Journal of the American Chemical Society. [Link]
-
Breugst, M., & Houk, K. N. (2014). Computational Analysis of the Stereoselectivities of Cinchona Alkaloid Catalyzed Reactions. Journal of Organic Chemistry. [Link]
-
Gaussian, Inc. DFT Methods and Basis Sets for Organic Catalysis. Gaussian Technical Notes. [Link]
Kinetic Studies & Comparative Guide: Quinine N-Oxide Mediated Transformations
Executive Summary
Quinine N-oxide (QNO) represents a specialized subclass of Cinchona alkaloid organocatalysts. Unlike its parent compound, Quinine—which functions primarily as a bifunctional Brønsted base/H-bond donor—QNO operates via a distinct Lewis base/nucleophilic activation mechanism. This guide provides a technical analysis of QNO-mediated transformations, focusing on kinetic profiles, mechanistic distinctness, and comparative performance against native alkaloids and pseudo-enantiomers.
Key Differentiator: The N-oxide moiety (
Mechanistic Foundation
To understand the kinetic behavior of QNO, one must distinguish its active site dynamics from native Quinine.
-
Native Quinine: Relies on the quinuclidine nitrogen (N1) for deprotonation and the C9-OH for hydrogen bonding.
-
Quinine N-oxide: The quinuclidine nitrogen is oxidized.[1][2][3] The active center shifts to the polarized oxygen atom, which possesses high nucleophilicity and affinity for Lewis acids (e.g., Si, B).
Pathway Visualization: Lewis Base Activation
The following diagram illustrates the activation of a nucleophile (Nu) by QNO, contrasting it with the native pathway.
Figure 1: Mechanistic divergence between Native Quinine (H-bonding) and Quinine N-oxide (Lewis Base Activation).
Comparative Performance Analysis
This section compares Quinine N-oxide against its primary alternatives: the native alkaloid (Quinine) and its pseudo-enantiomer (Quinidine N-oxide).
Table 1: Catalyst Performance Metrics
| Feature | Quinine (Native) | Quinine N-oxide (QNO) | Quinidine N-oxide (QdNO) |
| Primary Role | Brønsted Base / H-Bond Donor | Lewis Base / Nucleophile | Lewis Base / Nucleophile |
| Active Site | Quinuclidine Nitrogen (N1) | N-oxide Oxygen ( | N-oxide Oxygen ( |
| Key Reaction Scope | Michael Additions, Henry Rxn | Allylation, Epoxide Opening | Allylation (Opposite Enantiomer) |
| Kinetic Order | Typically 1st order in Cat. | Typically 1st order in Cat.* | Typically 1st order in Cat. |
| Basicity ( | ~8.5 (Quinuclidine) | Reduced Basicity | Reduced Basicity |
| Solubility | High in organic solvents | Moderate (Polar nature) | Moderate |
Note: Kinetic order may vary based on aggregation states in non-polar solvents.
Experimental Insight: The "Pseudo-Enantiomeric" Switch
In kinetic resolutions or asymmetric syntheses, QNO and QdNO often provide access to opposite enantiomers.
-
QNO: Typically yields the
-product (substrate dependent). -
QdNO: Typically yields the
-product. -
Kinetic Impact: While stereoselectivity (
) inverts, reaction rates ( ) are generally comparable, provided the steric bulk of the substrate does not clash with the quinoline ring orientation, which differs between the two diastereomers.
Synthesis & Reagent Preparation
Accurate kinetic studies require high-purity QNO, as trace amounts of native Quinine can skew rate data.
Protocol: Chemo-Selective Oxidation
Source: Adapted from Mujahidin et al. (See References).
-
Dissolution: Dissolve Quinine (1.0 eq) in Acetone/Water (95:5 v/v).
-
Oxidation: Introduce Ozone (
) or at low temperature (0°C to -12°C). -
Quenching: Remove excess oxidant immediately to prevent N1' (quinoline) oxidation.
-
Purification: Evaporate solvent. Recrystallize or purify via column chromatography (MeOH/Acetone).
-
Validation:
Figure 2: Chemo-selective synthesis workflow for Quinine N-oxide.
Kinetic Study Protocol
To determine the rate law and activation parameters for a QNO-mediated reaction (e.g., allylation of benzaldehyde), follow this self-validating protocol.
Methodology
-
Reaction Setup:
-
Prepare stock solutions of Substrate (S), Reagent (R), and Catalyst (QNO) in dry solvent (e.g.,
or THF). -
Maintain strict temperature control (±0.1°C) using a cryostat.
-
-
Sampling & Quenching:
-
Aliquot 50
reaction mixture at fixed intervals ( ). -
Quench immediately into cold MeOH or acidic buffer to stop the reaction.
-
-
Analytical Monitoring:
-
HPLC: Chiral stationary phase (e.g., Chiralcel OD-H) to measure conversion and
simultaneously. -
NMR: In-situ
-NMR monitoring (if solvent allows) for real-time species observation.
-
Data Processing
-
Rate Law Determination: Plot
vs. Time. A linear fit indicates pseudo-first-order kinetics. -
Catalyst Order: Perform runs at [QNO] = 5, 10, 15, 20 mol%. Plot
vs. [QNO].-
Linear: Monomeric active species.[10]
-
Non-linear: Aggregation or saturation kinetics.
-
Figure 3: Standardized kinetic profiling workflow.
References
-
Synthesis and Characterization of Quinine N-oxide: Mujahidin, D. et al. (2015).[2] Synthesis of quinine-N-oxide. ResearchGate.
-
General Cinchona Catalysis Review: Kacprzak, K., & Gawronski, J. (2001).[9][10] Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis.
-
Mechanistic Insights (Oxido-degradation): Sánchez-Viesca, F., & Gómez, R. (2022).[5][8] The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Chemistry.
-
Microbial Transformation: Shibuya, H. et al. (2003). Transformation of Cinchona alkaloids into 1-N-oxide derivatives by endophytic Xylaria sp. Chem. Pharm. Bull.
Sources
- 1. tcrjournal.com [tcrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Strategic Guide: Elucidating Quinine N-Oxide Mechanisms via Isotopic Labeling
The following guide provides a strategic technical framework for elucidating the reaction mechanisms of Quinine N-oxide, specifically focusing on the N1-oxide (quinuclidine) moiety. This guide compares isotopic labeling against alternative methodologies and details the experimental protocols required for definitive mechanistic proof.
Executive Summary
Quinine N-oxide (QNO) , a primary metabolite and degradation product of the antimalarial Quinine, undergoes complex transformations including Meisenheimer rearrangements (thermal/photochemical) and Polonovski-type eliminations . Understanding these pathways is critical for drug stability profiling and metabolite identification.
While computational modeling (DFT) and standard kinetics provide thermodynamic feasibility, they fail to definitively map atomic fate. Isotopic Labeling (
Methodological Comparison: Why Isotopic Labeling?
The following table compares Isotopic Labeling with standard alternatives for N-oxide mechanistic studies.
| Feature | Isotopic Labeling ( | Computational Modeling (DFT) | Chemical Trapping |
| Primary Output | Atomic fate mapping & Transition state geometry (KIE) | Energetics ( | Intermediate identification |
| Mechanistic Resolution | High: Distinguishes intra- vs. intermolecular pathways. | Medium: Predicts likely paths but ignores solvent complexity. | Low: Only detects long-lived intermediates (radicals). |
| Definitive Proof | Yes (Direct observation). | No (Theoretical support only). | Partial (Infers presence). |
| Cost/Complexity | High (Labeled reagents, MS/NMR analysis). | Low (Software/CPU time). | Medium (Reagent screening). |
| Best Use Case | Validating the precise bond-breaking/forming sequence. | Initial hypothesis generation. | Supporting radical mechanism hypotheses. |
Mechanistic Context & Experimental Strategy
The Core Problem: Intramolecular vs. Intermolecular
A critical debate in N-oxide chemistry (e.g., Meisenheimer rearrangement) is whether the oxygen transfer occurs via:
-
Concerted [1,2]-Shift (Intramolecular): The oxygen stays attached to the same molecule.
-
Homolytic Dissociation-Recombination (Intermolecular): The N–O bond breaks, forming a radical pair that can exchange oxygen with solvent or other substrate molecules.
The Solution: The Crossover Experiment
By synthesizing
-
Retention of Label: Proves an intramolecular (concerted or tight ion pair) mechanism.
-
Scrambling of Label: Proves an intermolecular (dissociative/radical) mechanism.
Experimental Protocols
Protocol A: Synthesis of Quinine-N-[ O]oxide
Prerequisite: High-purity Quinine base.
-
Reagent Preparation: Obtain H
O (90% enrichment) or generate in situ via hydrolysis of O-persulfate if cost is prohibitive. -
Oxidation:
-
Dissolve Quinine (1 eq) in anhydrous ethanol.
-
Add H
O (1.1 eq) dropwise at 0°C. -
Stir at room temperature for 24 hours. Monitor consumption of starting material via TLC (MeOH/DCM 1:9).
-
-
Workup:
-
Quench excess peroxide with MnO
(catalytic). -
Filter and concentrate under reduced pressure.
-
Purification: Flash chromatography on neutral alumina (to prevent N-oxide reversion) eluting with CHCl
/MeOH.
-
-
Validation: Analyze via High-Resolution Mass Spectrometry (HRMS).
-
Target: [M+H]
= 343.19 (Unlabeled) vs. 345.19 ( O-labeled). -
Calculate
O incorporation % based on isotopic peak distribution.
-
Protocol B: The Crossover Experiment (Meisenheimer Rearrangement)
-
Setup:
-
Mix equimolar amounts of Quinine-N-[
O]oxide and Quinine-N-[ O]oxide (unlabeled) in a reaction vessel. -
Alternatively, use Quinine-N-[
O]oxide + Quinidine-N-[ O]oxide (diastereomer) to distinguish products by HPLC retention time if mass overlap is a concern.
-
-
Reaction:
-
Dissolve in the target solvent (e.g., acetonitrile for photolysis, toluene for thermolysis).
-
Subject to reaction conditions (e.g., UV irradiation at 350 nm or reflux).
-
-
Analysis (LC-MS/MS):
-
Isolate the rearrangement product (e.g., the carbinolamine ether).
-
Data Interpretation:
-
Scenario 1 (Intramolecular): You observe only pure
O-product and pure O-product. No "mixed" species. -
Scenario 2 (Intermolecular): You observe a statistical distribution (scrambling) of oxygen isotopes.
-
-
Visualization of Workflows
Figure 1: Reaction Mechanism Pathways & Label Fate
This diagram illustrates the two competing pathways and how isotopic labeling distinguishes them.
Caption: Figure 1. Tracking
Figure 2: Experimental Workflow for Crossover Study
Detailed steps for the "Self-Validating" protocol.
Caption: Figure 2. Step-by-step workflow for the isotopic crossover experiment.
Expected Data & Interpretation
When analyzing the Mass Spectrometry data from the Crossover Experiment (Protocol B), use the following reference table to interpret results.
| Observed Mass Spectrum (Product) | Interpretation | Mechanistic Implication |
| Two Distinct Peaks: | No label exchange occurred. The oxygen atom remained bound to the original nitrogen skeleton during rearrangement. | Concerted [1,2]-Shift (e.g., Meisenheimer Rearrangement). |
| Statistical Mixture: | The label was scrambled, implying the N–O bond broke completely, allowing the oxygen species to equilibrate. | Homolytic Dissociation / Radical Mechanism . |
| Inverse KIE ( | If Deuterium labeling is used at the | Rate Determining Step involves re-hybridization (e.g., Polonovski E2 elimination). |
References
-
Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews, 84(1), 43–71. Link
-
Oae, S., & Ogino, K. (1977). Rearrangements of t-amine oxides. Heterocycles, 6(5), 583-675. Link
-
Lorch, E., et al. (1964). Mechanism of the Polonovski Reaction. Journal of the Chemical Society. Link
-
Malkin, M. (2020).Synthesis and Applications of Isotopically Labeled Compounds. Wiley Online Library. (General reference for H
O protocols). Link -
U.S. National Library of Medicine. Quinine N-oxide - Compound Summary. PubChem. Link
Safety Operating Guide
Operational Disposal Guide: Quinine Di-N-oxide
CAS: 101655-92-9 | Synonyms: Quinine N,N'-Dioxide; (8α,9R)-6'-Methoxy-cinchonan-9-ol 1,1'-Dioxide[1]
Executive Summary
Immediate Action Required: Treat Quinine Di-N-oxide as a High-Hazard Pharmaceutical Waste . Unlike its parent compound (Quinine), the Di-N-oxide derivative possesses distinct redox properties and heightened photoreactivity.
This guide provides a validated workflow for the safe containment and disposal of Quinine Di-N-oxide. It addresses the specific risks associated with the N-oxide functionality , which renders the compound susceptible to energetic photochemical rearrangement and potential genotoxicity.
Chemical Characterization & Hazard Profile
Understanding the "Why" behind the protocol.
Quinine Di-N-oxide is a metabolite and oxidative impurity of Quinine. The presence of two N-oxide moieties (on the quinuclidine nitrogen and the quinoline nitrogen) significantly alters its stability profile compared to the parent alkaloid.
| Property | Specification | Operational Implication |
| CAS Number | 101655-92-9 | Use for specific waste profiling. |
| Molecular Formula | C₂₀H₂₄N₂O₄ | Oxygen-rich; potential oxidizer behavior in bulk. |
| Stability | Photosensitive & Thermally Labile | CRITICAL: Must be stored/disposed in amber glass. Light exposure causes rearrangement to oxaziridines. |
| Reactivity | Oxidizing Agent (Weak) | DO NOT MIX with strong reducing agents, metal hydrides, or phosphorus compounds. |
| Toxicity Class | Cytotoxic / Genotoxic (Presumed) | Handle as a potent bioactive compound. N-oxides are often metabolic triggers for DNA damage. |
The Photochemical Risk (Mechanism)
Why is amber glass mandatory? Upon exposure to UV/visible light, aromatic N-oxides undergo deoxygenation or rearrangement into oxaziridines or isoxazoles. This reaction is not just a purity issue; it changes the chemical identity of the waste, potentially creating species with unknown toxicity profiles.
Figure 1: Photochemical degradation pathway of N-oxides. Light absorption triggers rearrangement, necessitating light-proof containment.
Personal Protective Equipment (PPE)
Standard lab PPE is insufficient due to the potential cytotoxicity of oxidized metabolites.
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Extended cuff Nitrile (minimum 5-8 mil) to cover wrist/lab coat gap.
-
-
Respiratory Protection: If handling powder, use a Class II Biosafety Cabinet (BSC) or a chemical fume hood. If outside containment, an N95 or P100 respirator is mandatory to prevent inhalation of dust.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Step-by-Step Disposal Protocol
Phase 1: Segregation & Containment
Objective: Prevent cross-reactivity and photochemical degradation.
-
Select Container: Use only Amber Glass or opaque High-Density Polyethylene (HDPE).
-
Prohibited: Clear glass (unless wrapped in foil), metal cans (potential redox reaction with N-oxide).
-
-
Solvent Compatibility: If the waste is in solution, ensure the solvent is compatible with incineration (e.g., Methanol, Acetonitrile, DMSO).
-
Avoid: Chlorinated solvents if possible (increases incineration cost/complexity), though they are chemically compatible.
-
-
Segregation: Isolate from:
-
Strong acids (risk of exothermic decomposition).
-
Reducing agents (risk of violent deoxygenation).
-
Phase 2: Labeling
Objective: Clear hazard communication for the waste vendor.
Label the container with the following specific text. Do not use generic "Chemical Waste" tags.
HAZARDOUS WASTE: PHARMACEUTICAL METABOLITE Chemical Name: Quinine Di-N-oxide CAS: 101655-92-9 Hazards: TOXIC, PHOTOREACTIVE, OXIDIZER (Weak) Instruction: DESTROY BY INCINERATION ONLY.
Phase 3: Final Disposal (Vendor Handoff)
Objective: Complete destruction of the heterocyclic ring system.
-
Method: High-Temperature Incineration (approx. 1000°C).
-
Justification: Chemical deactivation (e.g., reduction with bisulfite) is not recommended for laboratory scale due to the complexity of validating the complete destruction of the genotoxic N-oxide moiety. Incineration guarantees the breakdown of the quinoline/quinuclidine skeleton into CO₂, H₂O, and NOx.
Operational Workflow Diagram
Figure 2: Decision tree for the safe segregation and disposal of Quinine Di-N-oxide.
Emergency Contingencies
Spill Response (Solid/Powder)
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves and N95 respirator.
-
Containment: Cover spill with damp paper towels (to prevent dust generation) or use a dedicated Chemo-Spill Kit .
-
Do not dry sweep.
-
-
Cleanup: Wipe up with soap and water. Place all cleanup materials into the Amber Waste Container.
-
Decontamination: Clean surface with 10% bleach solution (oxidative destruction of residues), followed by water.
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (N-oxides can be irritants).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Quinine Di-N-oxide Material Data. Retrieved January 28, 2026, from [Link]
- Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews. (Contextual grounding for N-oxide photoreactivity mechanisms).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]
Sources
Personal protective equipment for handling Quinine Di-N-oxide
Executive Summary & Risk Context
Quinine Di-N-oxide (Quinine 1,1'-dioxide) is a metabolite and synthetic derivative of the antimalarial alkaloid quinine. While often used as a reference standard in metabolic stability studies, its handling requires protocols exceeding standard "white powder" safety.
The Safety Paradox: Researchers often underestimate this compound because the parent molecule (Quinine) is clinically ubiquitous. However, as a quinoline N-oxide, it possesses distinct risks:
-
Photochemical Instability: Like its parent, it is susceptible to photodegradation, potentially forming cytotoxic byproducts.
-
Sensitization Potential: Quinine moieties are known sensitizers; inhalation of the N-oxide dust can trigger hypersensitivity reactions.
-
Thermal Instability: N-oxides can exhibit thermal instability upon heating, posing decomposition risks during drying or melting point analysis.
This guide treats Quinine Di-N-oxide as a Potent Compound (OEB 3 equivalent) , prioritizing containment over simple PPE.
Personal Protective Equipment (PPE) Matrix
Effective safety is a redundant system. PPE is the final barrier, not the first. The following matrix is designed for handling pure solid substance (1mg – 1g scale).
Table 1: Mandatory PPE Specifications
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 (minimum) or P100/P3 | Rationale: Prevents inhalation of fine particulates. If handling >1g outside a hood (not recommended), a PAPR is required. |
| Dermal (Hands) | Double Nitrile Gloves | Spec: Minimum 0.11mm thickness. Rationale: The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing. Colored inner gloves (e.g., orange under blue) aid in detecting breaches. |
| Ocular | Chemical Splash Goggles | Rationale: Standard safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Tyvek® Lab Coat/Sleeves | Rationale: Cotton coats trap particulates. Tyvek (polyethylene) sheds dust and prevents permeation of solutions. |
Engineering Controls & Handling Environment
The "Zero-Drift" Rule: Handling of Quinine Di-N-oxide powder must occur exclusively within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
-
Lighting Control: Due to photosensitivity, handle under yellow (sodium) light or wrap all vessels in aluminum foil immediately.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Quinine derivatives are often electrostatic, increasing the risk of powder dispersal.
Operational Protocol: The "Clean-Trace" Workflow
This workflow ensures that no trace of the compound leaves the containment zone.
Phase 1: Preparation (Donning)
-
Inspect the Fume Hood: Ensure face velocity is between 0.3 – 0.5 m/s.
-
Double Glove: Don the first pair (under the cuff). Don the second pair (over the cuff).
-
Pre-stage Waste: Place a solid waste bag inside the hood. Do not remove hands from the hood once handling begins.
Phase 2: Active Handling
-
Weighing: Open the vial only inside the hood. Use a disposable anti-static spatula.
-
Solubilization: If possible, dissolve the solid immediately in the hood. Solutions are easier to contain than dust.
-
Note: Quinine Di-N-oxide is generally soluble in alcohols or acidified water.
-
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage.
Phase 3: Disposal & Doffing
-
Solid Waste: Spatulas, weigh boats, and wipes go into the pre-staged bag. Seal the bag inside the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood, turning them inside out into the waste bag.
-
Wash: Wash hands immediately after leaving the lab zone.
Visualizing the Safety Logic
The following diagram illustrates the "containment bridge" concept—ensuring the compound never crosses the barrier between the hood and the open lab environment without decontamination.
Figure 1: The "Clean-Trace" workflow emphasizes decontamination of the vial exterior before it leaves the fume hood, a step often missed that leads to cross-contamination.
Emergency Response & Disposal
Spill Management (Powder)
If <100mg is spilled outside the hood:
-
Evacuate the immediate 3-meter radius.
-
Don N95 and double gloves.
-
Cover the spill with a wet paper towel (methanol or water) to prevent dust generation. Do not dry sweep.
-
Wipe up the slurry and place in a hazardous waste bag.
Waste Disposal Logistics
Quinine Di-N-oxide is a pharmaceutical active/metabolite.
-
Do NOT dispose of down the drain. Quinolines have aquatic toxicity.
-
Classification: RCRA Hazardous Waste (manage as P-listed or U-listed equivalent based on internal protocols).
-
Destruction: High-temperature incineration is the preferred method to ensure thermal destruction of the N-oxide bond and quinoline ring.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Quinine (Compound Summary). National Library of Medicine. (Used for parent compound toxicity extrapolation). [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinine. (Reference for aquatic toxicity and sensitization data). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
